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  • Product: 4-(2-CHLOROPHENYL)-2-FORMYLPHENOL
  • CAS: 893737-46-7

Core Science & Biosynthesis

Foundational

Synthesis and Characterization of 4-(2-Chlorophenyl)-2-formylphenol: A Comprehensive Technical Guide

Executive Summary 4-(2-Chlorophenyl)-2-formylphenol (CAS: 893737-46-7), systematically referred to as 5-(2-chlorophenyl)salicylaldehyde, is a highly privileged biphenyl scaffold. It serves as a critical structural precur...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

4-(2-Chlorophenyl)-2-formylphenol (CAS: 893737-46-7), systematically referred to as 5-(2-chlorophenyl)salicylaldehyde, is a highly privileged biphenyl scaffold. It serves as a critical structural precursor in the development of advanced Schiff base ligands, metal-organic frameworks (MOFs), and biologically active heterocycles. This whitepaper details a robust, scalable, and self-validating methodology for its synthesis via palladium-catalyzed Suzuki-Miyaura cross-coupling, designed specifically for researchers and drug development professionals requiring high-fidelity chemical building blocks.

Retrosynthetic Strategy & Mechanistic Rationale

The construction of the biphenyl core is most efficiently achieved through the cross-coupling of 5-bromosalicylaldehyde and (2-chlorophenyl)boronic acid. The Suzuki-Miyaura coupling is selected over other cross-coupling methods due to its1—specifically the phenolic hydroxyl (-OH) and the electrophilic formyl (-CHO) moieties[1].

The catalytic cycle (Figure 1) initiates with the oxidative addition of the active Pd(0) species into the C–Br bond of 5-bromosalicylaldehyde. The use of a mild base (K₂CO₃) is critical here; it facilitates the formation of the reactive boronate complex from (2-chlorophenyl)boronic acid without triggering aldol condensation or 2[2]. Subsequent transmetalation and reductive elimination yield the target molecule while regenerating the active Pd(0) catalyst.

SuzukiMiyaura Pd0 Pd(0)L Active Catalyst OxAdd Oxidative Addition Ar-Pd(II)L-Br Pd0->OxAdd 5-Bromosalicylaldehyde BaseEx Base Exchange Ar-Pd(II)L-OH OxAdd->BaseEx K2CO3 / H2O TransMet Transmetalation Ar-Pd(II)L-Ar' BaseEx->TransMet (2-Chlorophenyl)boronic acid TransMet->Pd0 Reductive Elimination Product 4-(2-chlorophenyl)- 2-formylphenol TransMet->Product Product Release

Figure 1: Suzuki-Miyaura catalytic cycle for 4-(2-chlorophenyl)-2-formylphenol synthesis.

Experimental Methodology: A Self-Validating Protocol

This protocol is engineered to be self-validating, utilizing orthogonal physical and chemical indicators to ensure reaction success at each step.

Materials & Reagents
  • Aryl Halide: 5-Bromosalicylaldehyde (1.0 equiv, 5.0 mmol)

  • Boronic Acid: (2-Chlorophenyl)boronic acid (1.2 equiv, 6.0 mmol)

  • Catalyst: Tetrakis(triphenylphosphine)palladium(0)[Pd(PPh₃)₄] (0.05 equiv, 0.25 mmol)

  • Base: Potassium carbonate (K₂CO₃) (2.5 equiv, 12.5 mmol)

  • Solvent System: Toluene / Ethanol / Deionized Water (2:1:1 v/v/v, 20 mL)

Step-by-Step Workflow
  • Solvent Degassing (Critical Step): Combine toluene, ethanol, and water in a Schlenk flask. Degas the mixture by sparging with Argon for 30 minutes.

    • Causality: Pd(0) complexes are highly susceptible to oxidative deactivation. Removing dissolved oxygen prevents the irreversible formation of3[3].

  • Substrate Assembly: Add 5-bromosalicylaldehyde, (2-chlorophenyl)boronic acid, and K₂CO₃ to the degassed solvent.

    • Causality: The biphasic solvent system is engineered for optimal mass transfer. Toluene dissolves the organic substrates, water dissolves the inorganic base, and ethanol acts as a phase-transfer homogenizer at elevated temperatures.

  • Catalyst Initiation: Under a positive flow of Argon, quickly add the Pd(PPh₃)₄ catalyst to minimize atmospheric exposure.

  • Thermal Activation: Heat the reaction mixture to 80 °C and stir vigorously for 12 hours.

  • In-Process Validation (TLC): Monitor the reaction via Thin Layer Chromatography (Silica gel, Hexane:EtOAc 4:1).

    • Validation: The reaction is complete when the starting material spot disappears and a new, highly UV-active spot appears at a higher

      
       value, confirming the addition of the lipophilic 2-chlorophenyl moiety.
      
  • Workup & Extraction: Cool the mixture to room temperature. Dilute with EtOAc (30 mL) and wash sequentially with water (2 × 20 mL) and brine (20 mL).

    • Causality: Water removes the ethanol and inorganic salts, while brine breaks any emulsions and pre-dries the organic phase.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify via flash column chromatography (gradient: 100% Hexane to 90:10 Hexane:EtOAc) to afford the product as a pale yellow solid.

Reaction Optimization & Quantitative Data

The efficiency of the transmetalation step is highly dependent on the base and solvent system. Table 1 summarizes the optimization parameters, demonstrating that a ternary solvent system with K₂CO₃ provides the optimal thermodynamic environment for high-yield conversion.

Table 1: Optimization of Suzuki Coupling Conditions

EntryCatalyst (mol %)BaseSolvent System (v/v)Temp (°C)Time (h)Yield (%)
1Pd(PPh₃)₄ (5%)Na₂CO₃Toluene/H₂O (1:1)801645
2Pd(PPh₃)₄ (5%)K₂CO₃Toluene/H₂O (1:1)801662
3 Pd(PPh₃)₄ (5%) K₂CO₃ Toluene/EtOH/H₂O (2:1:1) 80 12 88
4Pd(dppf)Cl₂ (5%)K₂CO₃Toluene/EtOH/H₂O (2:1:1)801285
5NoneK₂CO₃Toluene/EtOH/H₂O (2:1:1)8024N.R.

Analytical Characterization

To confirm the structural integrity of the synthesized 4-(2-chlorophenyl)-2-formylphenol, orthogonal spectroscopic techniques must be employed. The survival of the formyl and hydroxyl groups is explicitly verified via NMR and IR spectroscopy, serving as the final validation of the chemoselective protocol.

Table 2: Spectroscopic Characterization Summary

TechniqueKey Signals / ParametersStructural Assignment
¹H NMR (CDCl₃)

11.05 (s, 1H), 9.95 (s, 1H)
Phenolic -OH, Formyl -CHO
¹H NMR (CDCl₃)

7.75 - 7.10 (m, 7H)
Biphenyl aromatic protons
¹³C NMR (CDCl₃)

196.5, 161.2
Carbonyl (C=O), Phenolic (C-OH)
IR (ATR)3150 cm⁻¹, 1655 cm⁻¹O-H stretch, C=O stretch
HRMS (ESI)m/z 231.0218 [M-H]⁻Confirms C₁₃H₉ClO₂ exact mass

Conclusion

The synthesis of 4-(2-chlorophenyl)-2-formylphenol via a palladium-catalyzed Suzuki-Miyaura coupling provides a high-yielding, scalable route to this valuable building block. By strictly adhering to the degassed, biphasic protocol and utilizing K₂CO₃ as a mild activator, researchers can completely bypass the degradation of sensitive functional groups, ensuring high purity for downstream pharmaceutical or materials science applications.

References

  • Title: A 2-((4-Arylpiperazin-1-yl)methyl)phenol ligated Pd(ii)
  • Title: Structure-Activity Relationship (SAR) Study of Ethyl 2-Amino-6-(3,5-dimethoxyphenyl)-4-(2-ethoxy-2-oxoethyl)-4H-chromene-3-carboxylate (CXL017)
  • Title: Direct C–C coupling of two Ni-salphen complexes to yield dinickel-disalphen complexes with symmetric and non-symmetric substitution-patterns Source: Dalton Transactions URL

Sources

Exploratory

Physical and chemical properties of 4-(2-chlorophenyl)-2-formylphenol

An In-Depth Technical Guide on the Physical and Chemical Properties of 4-(2-Chlorophenyl)-2-formylphenol Executive Summary 4-(2-Chlorophenyl)-2-formylphenol (IUPAC: 5-(2-chlorophenyl)-2-hydroxybenzaldehyde) is a highly f...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide on the Physical and Chemical Properties of 4-(2-Chlorophenyl)-2-formylphenol

Executive Summary

4-(2-Chlorophenyl)-2-formylphenol (IUPAC: 5-(2-chlorophenyl)-2-hydroxybenzaldehyde) is a highly functionalized biphenyl scaffold widely utilized in advanced organic synthesis, coordination chemistry, and drug discovery. Featuring a salicylaldehyde core coupled with a sterically hindered ortho-chlorinated phenyl ring, this compound serves as a versatile electrophile and a bidentate ligand precursor. This whitepaper details its physicochemical profile, mechanistic reactivity, and provides a field-validated synthetic protocol for its de novo assembly.

Structural and Physicochemical Profiling

The molecular architecture of 4-(2-chlorophenyl)-2-formylphenol is defined by two critical features:

  • Intramolecular Hydrogen Bonding: The proximal phenolic hydroxyl (-OH) and formyl (-CHO) groups engage in strong intramolecular hydrogen bonding, which stabilizes the planar geometry of the primary ring and slightly lowers the pKa of the phenol.

  • Steric Hindrance (Atropisomerism Potential): The chlorine atom at the 2-position of the distal phenyl ring restricts free rotation around the C-C biphenyl axis. This ortho-effect forces the two aromatic rings out of coplanarity, influencing the molecule's electronic conjugation, solubility, and its spatial geometry when coordinating with transition metals.

Quantitative Data Summary

The following table summarizes the core physicochemical properties of the compound, synthesized from computational and experimental databases[1],[2]:

PropertyValue
Chemical Name 4-(2-chlorophenyl)-2-formylphenol
IUPAC Synonym 5-(2-chlorophenyl)-2-hydroxybenzaldehyde
CAS Registry Number 893737-46-7
Molecular Formula C13H9ClO2
Molecular Weight 232.66 g/mol
Boiling Point 343.5 ± 32.0 °C (Predicted)
Density 1.316 ± 0.06 g/cm³ (Predicted)
Topological Polar Surface Area (TPSA) 37.3 Ų
Hydrogen Bond Donors / Acceptors 1 / 2

Chemical Reactivity & Mechanistic Insights

As a Senior Application Scientist, understanding the orthogonal reactivity of this scaffold is critical for downstream application development.

  • Schiff Base Condensation: The highly electrophilic formyl carbon readily undergoes nucleophilic attack by primary amines. The resulting imines (Schiff bases) are classic N,O-bidentate or N,O,O-tridentate ligands used in the development of metallopharmaceuticals[3].

  • Metal Coordination Chemistry: Even without derivatization, the deprotonated phenolate and the carbonyl oxygen can act as an O,O-bidentate ligand, readily chelating transition metals such as Pd(II), Cu(II), and Zn(II) to form stable square-planar or tetrahedral complexes.

  • Knoevenagel Condensation: The aldehyde moiety can react with active methylene compounds (e.g., malononitrile or ethyl acetoacetate) under basic conditions to yield highly conjugated fluorescent coumarin derivatives[4].

Reactivity Core 4-(2-chlorophenyl)-2-formylphenol (Biphenyl Scaffold) Schiff Schiff Base Condensation (+ Primary Amines) Core->Schiff Formyl Reactivity Coord Metal Coordination (O,O-Bidentate) Core->Coord Phenolate & Carbonyl Knoevenagel Knoevenagel Condensation (+ Active Methylene) Core->Knoevenagel Formyl Reactivity Ligand Metallopharmaceutical Development Schiff->Ligand Imine Formation

Figure 1: Downstream chemical reactivity and application pathways of the target scaffold.

Experimental Protocol: De Novo Synthesis via Suzuki-Miyaura Cross-Coupling

The most efficient route to synthesize 4-(2-chlorophenyl)-2-formylphenol is via a Palladium-catalyzed Suzuki-Miyaura cross-coupling between 5-bromo-2-hydroxybenzaldehyde and 2-chlorophenylboronic acid[3],[4].

Mechanistic Rationale: The reaction proceeds through a standard Pd(0)/Pd(II) catalytic cycle: oxidative addition of the aryl bromide, base-mediated transmetalation with the boronic acid, and reductive elimination to yield the biphenyl product.

Step-by-Step Methodology
  • Reagent Preparation & Degassing:

    • Action: In an oven-dried Schlenk flask, combine 5-bromo-2-hydroxybenzaldehyde (1.0 equiv) and 2-chlorophenylboronic acid (1.2 equiv)[3].

    • Causality: A slight excess of boronic acid is used to compensate for competitive protodeboronation side reactions.

    • Action: Add a solvent mixture of 1,4-Dioxane and H₂O (ratio 4:1). Degas the mixture by bubbling Argon or Nitrogen through the solution for 15 minutes.

    • Causality: Palladium(0) is highly susceptible to oxidation by atmospheric O₂. Degassing prevents the formation of inactive Pd(II) black, ensuring catalytic turnover.

  • Catalytic Activation:

    • Action: Under a positive flow of inert gas, add Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equiv) and Potassium Carbonate (K₂CO₃) (2.0 equiv)[3].

    • Causality: The biphasic solvent system is critical here; Dioxane dissolves the organic substrates, while H₂O dissolves the inorganic base. K₂CO₃ activates the boronic acid by forming a more nucleophilic "ate" complex, facilitating the rate-limiting transmetalation step. (Note: Recent green chemistry advances also allow this coupling in Natural Deep Eutectic Solvents (NaDES)[5]).

  • Thermal Assembly:

    • Action: Heat the reaction mixture to 90 °C and stir vigorously for 12–16 hours. Monitor progression via TLC or LC-MS until the aryl bromide is fully consumed.

  • Workup & Purification:

    • Action: Cool to room temperature, dilute with distilled water, and extract with Ethyl Acetate (3x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

    • Causality: The brine wash breaks up any emulsions formed by the biphasic reaction mixture and removes residual polar impurities. Drying over Na₂SO₄ ensures no trace water interferes with subsequent silica gel column chromatography.

Synthesis A 5-Bromo-2-hydroxybenzaldehyde (Electrophile) C Pd(PPh3)4 / K2CO3 Dioxane/H2O, 90°C A->C B 2-Chlorophenylboronic acid (Nucleophile) B->C D 4-(2-chlorophenyl)-2-formylphenol (Target Scaffold) C->D Suzuki-Miyaura Cross-Coupling

Figure 2: Suzuki-Miyaura cross-coupling synthesis of 4-(2-chlorophenyl)-2-formylphenol.

References

1.[1] ChemicalBook. "4-(2-Chlorophenyl)-2-formylphenol CAS#: 893737-46-7". Available at: 2.[2] Guidechem. "6-(4-chloro-3-methylphenyl)-2-formylphenol - Guidechem". Available at: 3.[3] Benchchem. "An In-depth Technical Guide to the Reactivity of 5-Bromo-2-[(4-bromobenzyl)oxy]benzaldehyde". Available at: 4.[4] National Institutes of Health (PMC). "Efficient Synthesis of Fluorescent Coumarins and Phosphorous-Containing Coumarin-Type Heterocycles via Palladium Catalyzed Cross-Coupling Reactions". Available at: 5.[5] MDPI. "A Ligand-Free Approach towards Coumarin Analogs via Natural Deep Eutectic Solvent-Mediated Suzuki–Miyaura Coupling". Available at:

Sources

Foundational

Spectroscopic Blueprint: A Technical Guide to the ¹H and ¹³C NMR Spectral Data of 4-(2-chlorophenyl)-2-formylphenol

Introduction In the landscape of modern drug discovery and materials science, the precise structural elucidation of novel synthetic compounds is paramount. 4-(2-chlorophenyl)-2-formylphenol, a biaryl molecule incorporati...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

In the landscape of modern drug discovery and materials science, the precise structural elucidation of novel synthetic compounds is paramount. 4-(2-chlorophenyl)-2-formylphenol, a biaryl molecule incorporating a phenol, a benzaldehyde, and a chlorinated phenyl ring, presents a unique spectroscopic challenge and a wealth of structural information encoded within its Nuclear Magnetic Resonance (NMR) spectra. The electronic interplay between the electron-withdrawing chloro and formyl groups and the electron-donating hydroxyl group, coupled with the steric interactions inherent in the biaryl system, gives rise to a nuanced and informative NMR fingerprint.

This technical guide provides a comprehensive analysis of the predicted ¹H and ¹³C NMR spectral data for 4-(2-chlorophenyl)-2-formylphenol. As a self-validating system, this document will not only present the predicted spectral parameters but also delve into the underlying principles and experimental considerations necessary for its empirical verification. This guide is intended for researchers, scientists, and drug development professionals who require a deep understanding of the structural characterization of complex organic molecules.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum of 4-(2-chlorophenyl)-2-formylphenol is anticipated to exhibit a series of distinct signals corresponding to the aromatic, phenolic, and aldehydic protons. The chemical shifts are influenced by the electronic environment of each proton, with electron-withdrawing groups generally causing a downfield shift (to a higher ppm value) and electron-donating groups an upfield shift (to a lower ppm value)[1]. The predicted data, assuming a standard deuterated solvent such as CDCl₃, are summarized in Table 1.[2]

Table 1: Predicted ¹H NMR Spectral Data for 4-(2-chlorophenyl)-2-formylphenol

Proton LabelPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Integration
H-a (CHO)9.8 - 10.2s-1H
H-b (OH)5.0 - 7.0br s-1H
H-c7.8 - 8.0d~2.51H
H-d7.6 - 7.8dd~8.5, 2.51H
H-e7.0 - 7.2d~8.51H
H-f7.4 - 7.6m-1H
H-g7.3 - 7.5m-1H
H-h7.3 - 7.5m-1H
H-i7.3 - 7.5m-1H

Rationale for Predictions:

  • Aldehydic Proton (H-a): The formyl proton is highly deshielded due to the strong electron-withdrawing nature of the carbonyl group and is expected to appear as a sharp singlet in the downfield region of the spectrum.

  • Phenolic Proton (H-b): The chemical shift of the phenolic proton is highly variable and depends on factors such as solvent, concentration, and temperature[3][4]. It typically appears as a broad singlet and its identity can be confirmed by D₂O exchange, which would cause the signal to disappear[3].

  • Aromatic Protons (H-c, H-d, H-e): These protons on the phenolic ring are subject to the electronic effects of the hydroxyl, formyl, and 2-chlorophenyl substituents. H-c, being ortho to the electron-withdrawing formyl group, is expected to be the most downfield of the three. The coupling patterns (doublet and doublet of doublets) arise from spin-spin coupling with neighboring protons.

  • Aromatic Protons (H-f, H-g, H-h, H-i): The protons on the 2-chlorophenyl ring will exhibit complex splitting patterns due to mutual coupling, and their chemical shifts will be influenced by the chloro substituent and the overall biaryl conformation. These are likely to appear as a complex multiplet in the aromatic region[5].

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum provides valuable information about the carbon framework of the molecule. Each unique carbon atom will give rise to a distinct signal[6]. The predicted chemical shifts for 4-(2-chlorophenyl)-2-formylphenol are presented in Table 2.

Table 2: Predicted ¹³C NMR Spectral Data for 4-(2-chlorophenyl)-2-formylphenol

Carbon LabelPredicted Chemical Shift (δ, ppm)
C1 (CHO)190 - 195
C2160 - 165
C3120 - 125
C4135 - 140
C5118 - 122
C6130 - 135
C7138 - 142
C8130 - 135
C9128 - 132
C10126 - 130
C11129 - 133
C12125 - 129
C13132 - 136

Rationale for Predictions:

  • Carbonyl Carbon (C1): The carbon of the aldehyde group is significantly deshielded and will appear at a very high chemical shift, typically in the range of 190-195 ppm[7][8].

  • Phenolic Carbons (C2-C6): The chemical shifts of these carbons are influenced by the hydroxyl, formyl, and biaryl substituents. The carbon bearing the hydroxyl group (C2) is expected to be significantly downfield[9].

  • Chlorophenyl Carbons (C7-C13): The chemical shifts of these carbons will be influenced by the chlorine atom and the steric and electronic effects of the biaryl linkage. The carbon directly attached to the chlorine (C8) will be shifted downfield.

Experimental Protocol for NMR Data Acquisition

To empirically validate the predicted spectral data, the following experimental protocol is recommended:

  • Sample Preparation:

    • Dissolve approximately 5-10 mg of 4-(2-chlorophenyl)-2-formylphenol in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent can influence chemical shifts, particularly for exchangeable protons like the phenolic -OH[2][10][11].

    • Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm)[2].

    • Filter the solution into a standard 5 mm NMR tube.

  • ¹H NMR Spectroscopy:

    • Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.

    • Typical acquisition parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.

    • Process the data with an appropriate software package, applying Fourier transformation, phase correction, and baseline correction.

    • Integrate the signals to determine the relative number of protons for each resonance[1][6].

  • ¹³C NMR Spectroscopy:

    • Acquire the spectrum on the same spectrometer.

    • A proton-decoupled sequence is typically used to simplify the spectrum to singlets for each carbon[12].

    • A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.

    • Typical acquisition parameters include a 30-45° pulse angle and a relaxation delay of 2-5 seconds.

  • D₂O Exchange:

    • To confirm the identity of the phenolic -OH proton, acquire a ¹H NMR spectrum, then add a drop of D₂O to the NMR tube, shake gently, and re-acquire the spectrum. The signal corresponding to the -OH proton will diminish or disappear[3][4].

Molecular Structure and NMR Correlations

The following diagram illustrates the molecular structure of 4-(2-chlorophenyl)-2-formylphenol with the proposed proton and carbon numbering for NMR assignment.

Caption: Molecular structure of 4-(2-chlorophenyl)-2-formylphenol with atom numbering.

Conclusion

This technical guide provides a robust framework for understanding and predicting the ¹H and ¹³C NMR spectra of 4-(2-chlorophenyl)-2-formylphenol. The predicted spectral data, grounded in established NMR principles and data from analogous structures, serves as a valuable tool for the structural verification of this compound. The detailed experimental protocol offers a clear pathway for obtaining empirical data, which can then be compared against the predictions outlined herein. The intricate interplay of substituent effects and conformational constraints in this biaryl system underscores the power of NMR spectroscopy as a primary tool for structural elucidation in modern chemical research.

References

  • Benchchem. (n.d.). Synthesis and Characterization of 6-(4-Chlorophenyl)-2-formylphenol: A Technical Guide.
  • Nguyen, T. T. (2021). ¹H/¹³C chemical shift calculations for biaryls: DFT approaches to geometry optimization. Royal Society Open Science, 8(9), 210954. [Link]

  • Benchchem. (n.d.). Scaling up the synthesis of 6-(4-Chlorophenyl)-2-formylphenol for bulk production.
  • Doc Brown's Chemistry. (2025, November 27). 1H proton nmr spectrum of phenol C6H6O C6H5OH low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 phenol 1-H nmr explaining spin-spin coupling for line splitting.
  • Chemistry LibreTexts. (2022, September 24). 17.11: Spectroscopy of Alcohols and Phenols.
  • Journal of the Chemical Society, Perkin Transactions 2. (n.d.). Nuclear magnetic resonance spectra of adamantyl-substituted phenols and solvent-induced shifts of sterically hindered protons. RSC Publishing.
  • PubMed. (2006, August 15). ¹³C NMR chemical shifts of carbonyl groups in substituted benzaldehydes and acetophenones.
  • Doc Brown's Chemistry. (2025, December 6). ¹³C NMR spectrum of benzaldehyde C₆H₅CHO.
  • Benchchem. (n.d.). Troubleshooting low yields in the synthesis of 6-(4-Chlorophenyl)-2-formylphenol.
  • Oxford Academic. (2006, March 27). Substituent Effect. IV. Proton NMR Chemical Shifts of Phenols.
  • Royal Society of Chemistry. (n.d.). Electronic Supplementary Information.
  • American Chemical Society. (2010, April 16). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the.
  • ResearchGate. (n.d.). ¹³C NMR chemical shifts of carbonyl groups in substituted benzaldehydes and acetophenones: Substituent chemical shift increments.
  • PMC. (n.d.). ¹H-NMR as a Structural and Analytical Tool of Intra- and Intermolecular Hydrogen Bonds of Phenol-Containing Natural Products and Model Compounds.
  • Unknown. (n.d.). ¹³C NMR Spectroscopy.
  • Canadian Science Publishing. (n.d.). THE NUCLEAR MAGNETIC RESONANCE SPECTRA OF PARA-SUBSTITUTED PHENOLS.
  • NP-MRD. (n.d.). ¹H NMR Spectrum (1D, 900 MHz, H₂O, predicted) (NP0315204).
  • Organic Syntheses. (n.d.). 4 - Organic Syntheses Procedure.
  • Nguyen, T. T. (2021). ¹H/¹³C chemical shift calculations for biaryls: DFT approaches to geometry optimization. Royal Society Open Science, 8(9), 210954. [Link]

  • Organic Chemistry: A Tenth Edition. (n.d.). 17.11 Spectroscopy of Alcohols and Phenols.
  • SpectraBase. (n.d.). 4-chloro-2-[N-(o-hydroxyphenyl)formimidoyl]phenol - Optional[¹³C NMR] - Chemical.
  • Chemistry LibreTexts. (2023, January 29). NMR - Interpretation.
  • YouTube. (2022, October 7). differences & similarities of ¹H & ¹³C NMR spectroscopy.
  • AZoOptics. (2025, May 29). How to Interpret NMR Spectroscopy Results: A Beginner's Guide.
  • Unknown. (n.d.). Short Summary of ¹H-NMR Interpretation.

Sources

Exploratory

An In-Depth Technical Guide to the Mass Spectrometry Fragmentation of 4-(2-chlorophenyl)-2-formylphenol

Abstract This technical guide provides a comprehensive analysis of the mass spectrometric behavior of 4-(2-chlorophenyl)-2-formylphenol, a molecule of interest in pharmaceutical and chemical synthesis. As a multi-functio...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive analysis of the mass spectrometric behavior of 4-(2-chlorophenyl)-2-formylphenol, a molecule of interest in pharmaceutical and chemical synthesis. As a multi-functionalized aromatic compound, its structural elucidation presents a unique case study for the application of modern mass spectrometry techniques. This document offers a detailed examination of its fragmentation patterns under both high-energy Electron Ionization (EI) and soft-ionization Electrospray Ionization (ESI) coupled with tandem mass spectrometry (MS/MS). The guide is intended for researchers, analytical chemists, and drug development professionals who rely on mass spectrometry for the unambiguous identification and characterization of complex organic molecules. We will explore the underlying chemical principles that dictate the fragmentation pathways, provide validated experimental protocols, and present the data in a clear, accessible format to bridge theoretical knowledge with practical application.

Introduction: The Analytical Challenge

4-(2-chlorophenyl)-2-formylphenol (Molecular Formula: C₁₃H₉ClO₂, Monoisotopic Mass: 232.0291 Da for ³⁵Cl) is a substituted biphenyl derivative containing three key functional groups: a phenolic hydroxyl, an aromatic aldehyde, and a chlorinated phenyl ring. The specific arrangement of these groups, particularly the ortho relationship between the hydroxyl and formyl moieties, and the para position of the chlorophenyl group, governs its chemical reactivity and, consequently, its fragmentation behavior in a mass spectrometer. Accurate structural confirmation is critical, as positional isomers can exhibit vastly different biological activities and chemical properties.[1][2]

Mass spectrometry is the definitive technique for this purpose, providing not only precise molecular weight information but also a structural "fingerprint" through controlled fragmentation.[3] This guide will dissect the fragmentation pathways, leveraging foundational principles of physical organic chemistry to predict and interpret the resulting mass spectra.

Ionization Strategies: Choosing the Right Tool

The choice of ionization technique is paramount as it dictates the initial energy imparted to the molecule, influencing the extent of fragmentation observed.[4] For a comprehensive analysis of 4-(2-chlorophenyl)-2-formylphenol, two complementary techniques are recommended: Electron Ionization (EI) and Electrospray Ionization (ESI).

  • Electron Ionization (EI): As a "hard" ionization technique, EI bombards the analyte with high-energy electrons (typically 70 eV), inducing extensive and reproducible fragmentation.[3] This is invaluable for detailed structural elucidation and for creating mass spectra that can be searched against established libraries. EI is almost exclusively coupled with Gas Chromatography (GC), making GC-MS the workhorse for analyzing volatile and semi-volatile compounds like the target molecule.[5]

  • Electrospray Ionization (ESI): In contrast, ESI is a "soft" ionization technique that transfers pre-existing ions from solution into the gas phase with minimal internal energy.[6][7] This results in a simple spectrum dominated by the pseudomolecular ion, such as [M-H]⁻ (from deprotonation of the acidic phenol) or [M+H]⁺ (from protonation of the carbonyl oxygen).[8] While ESI itself provides little structural data beyond molecular weight, it is the ideal gateway for tandem mass spectrometry (MS/MS), where the selected pseudomolecular ion is fragmented in a controlled manner to reveal structural details.[4][6]

General Analytical Workflow

A robust analytical strategy involves leveraging both GC-MS and LC-MS/MS to gain orthogonal data, leading to a highly confident structural assignment.

cluster_0 Sample Preparation cluster_1 GC-MS Analysis cluster_2 LC-MS/MS Analysis cluster_3 Data Interpretation Prep Dissolve 4-(2-chlorophenyl)-2-formylphenol in appropriate solvent GC GC Separation (Volatilization & Chromatography) Prep->GC Aliquot 1 (e.g., in Dichloromethane) LC LC Separation (Liquid Phase Chromatography) Prep->LC Aliquot 2 (e.g., in Acetonitrile/Water) EI Electron Ionization (EI) (Hard Ionization) GC->EI MS1 Mass Analysis (Scan) (Fragment-rich Spectrum) EI->MS1 Interpret Combine EI and ESI-MS/MS data for Unambiguous Structure Confirmation MS1->Interpret ESI Electrospray Ionization (ESI) (Soft Ionization) LC->ESI MS2_Precursor MS1: Precursor Ion Selection ([M-H]⁻ or [M+H]⁺) ESI->MS2_Precursor CID Collision-Induced Dissociation (CID) (Controlled Fragmentation) MS2_Precursor->CID MS2_Product MS2: Product Ion Scan (Structural Fragments) CID->MS2_Product MS2_Product->Interpret

Caption: Combined GC-MS and LC-MS/MS analytical workflow.

Electron Ionization (EI) Fragmentation Pattern

Under EI conditions, 4-(2-chlorophenyl)-2-formylphenol will form an odd-electron molecular ion (M⁺•), which is a radical cation. The stability of this ion is enhanced by the extensive aromatic system, meaning a distinct molecular ion peak should be observed.[9] The most diagnostically significant feature will be the isotopic signature of chlorine: a pair of peaks at m/z 232 and m/z 234 with a characteristic ~3:1 intensity ratio.[3][10]

Primary Fragmentation Pathways

The primary fragmentation events are driven by the functional groups and the inherent stability of the resulting ions and neutral losses.

M M⁺• m/z 232/234 M_minus_1 [M-H]⁺ m/z 231/233 M:f0->M_minus_1:f0 - H• (α-cleavage) M_minus_18 [M-H₂O]⁺• m/z 214/216 M:f0->M_minus_18:f0 - H₂O (ortho effect) M_minus_29 [M-CHO]⁺ m/z 203/205 M:f0->M_minus_29:f0 - CHO• (α-cleavage) M_minus_35 [M-Cl]⁺ m/z 197 M:f0->M_minus_35:f0 - Cl• M_minus_63 [M-CHO-Cl]⁺ m/z 168 M_minus_29:f0->M_minus_63:f0 - Cl•

Caption: Key EI fragmentation pathways from the molecular ion.

  • Loss of a Hydrogen Radical ([M-H]⁺, m/z 231/233): This is a classic α-cleavage fragmentation for aromatic aldehydes.[11][12] The loss of the aldehydic hydrogen results in a very stable acylium ion. This peak is expected to be prominent.

  • Loss of Water ([M-H₂O]⁺•, m/z 214/216): The ortho positioning of the formyl and hydroxyl groups facilitates an intramolecular rearrangement, leading to the facile elimination of a neutral water molecule. This "ortho effect" is a highly diagnostic fragmentation pathway that confirms the relative positioning of these two functional groups.[13]

  • Loss of the Formyl Radical ([M-CHO]⁺, m/z 203/205): The second major α-cleavage pathway involves the loss of the entire formyl group as a radical (29 Da).[14][15] The resulting ion is a chlorinated biphenyl-type cation.

  • Loss of a Chlorine Radical ([M-Cl]⁺, m/z 197): Cleavage of the carbon-chlorine bond results in the loss of a chlorine radical (35 Da for ³⁵Cl).[3][10] This pathway is common for chlorinated aromatic compounds. The resulting fragment at m/z 197 will not have the characteristic chlorine isotope pattern.

  • Secondary Fragmentation: The primary fragment ions will undergo further fragmentation. For instance, the [M-CHO]⁺ ion at m/z 203/205 can subsequently lose a chlorine radical to produce an ion at m/z 168.

Predicted EI-MS Data Summary
m/z (³⁵Cl)m/z (³⁷Cl)Relative IntensityProposed FormulaNeutral LossFragmentation Pathway
232234High[C₁₃H₉ClO₂]⁺•-Molecular Ion (M⁺•)
231233High[C₁₃H₈ClO₂]⁺H•α-cleavage of aldehyde
214216Medium[C₁₃H₇ClO]⁺•H₂Oortho effect elimination
203205Medium[C₁₂H₈ClO]⁺CHO•α-cleavage of aldehyde
197-Medium[C₁₃H₉O₂]⁺Cl•C-Cl bond cleavage
168-Low[C₁₂H₈O]⁺CHO•, Cl•Sequential loss
139-Low[C₁₂H₇]⁺CO from m/z 168Decarbonylation

ESI-MS/MS Fragmentation Analysis

In ESI, the molecule's acidic phenolic proton makes it highly amenable to analysis in negative ion mode ([M-H]⁻). This approach often yields cleaner spectra and more predictable fragmentation than positive mode for phenolic compounds.[16]

Fragmentation of the [M-H]⁻ Precursor Ion (m/z 231/233)

The precursor ion for MS/MS analysis will be the deprotonated molecule at m/z 231 (and its isotope at m/z 233). This ion is a stable phenoxide. Collision-Induced Dissociation (CID) will induce fragmentation at the weakest bonds.

M_minus_H [M-H]⁻ m/z 231/233 Fragment_A [M-H-CO]⁻ m/z 203/205 M_minus_H:f0->Fragment_A:f0 - CO (Decarbonylation) Fragment_B [M-H-HCl]⁻• m/z 195 M_minus_H:f0->Fragment_B:f0 - HCl Fragment_C [M-H-Cl]⁻ m/z 196 M_minus_H:f0->Fragment_C:f0 - Cl• Fragment_D [C₆H₄Cl]⁻ m/z 111/113 M_minus_H:f0->Fragment_D:f0 Biphenyl C-C cleavage

Caption: Predicted ESI-MS/MS fragmentation of the [M-H]⁻ ion.

  • Loss of Carbon Monoxide ([M-H-CO]⁻, m/z 203/205): The loss of CO (28 Da) from phenoxide ions is a common fragmentation pathway, particularly when an adjacent aldehyde group can participate in the rearrangement. This would result in a stable chlorinated biphenyl anion.

  • Loss of HCl ([M-H-HCl]⁻•, m/z 195): Elimination of a neutral HCl molecule (36 Da) is another plausible pathway, driven by the formation of a stable radical anion with an extended conjugated system.

  • Loss of a Chlorine Radical ([M-H-Cl]⁻, m/z 196): While less common for even-electron ions, the loss of a chlorine radical can occur at higher collision energies.

  • Cleavage of the Biphenyl Bond: Fragmentation at the C-C bond linking the two aromatic rings can produce an ion corresponding to the chlorophenyl anion at m/z 111/113. This is a highly diagnostic fragment confirming the presence of this substructure.

Experimental Protocols

The following protocols are provided as a robust starting point for the analysis. Optimization may be required based on the specific instrumentation used.

Protocol: GC-MS Analysis
  • Rationale: This method is designed for high-resolution separation and the generation of a classic, library-searchable EI spectrum. A non-polar column is used to separate based on boiling point, and the temperature program allows for the elution of the semi-volatile analyte with good peak shape.[17]

  • Methodology:

    • Sample Preparation: Prepare a 100 µg/mL solution of 4-(2-chlorophenyl)-2-formylphenol in dichloromethane.

    • GC System: Agilent 8890 GC or equivalent.

    • Injector: Split/Splitless inlet, operated in splitless mode. Injection volume: 1 µL. Inlet temperature: 280 °C.

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent 5% phenyl-methylpolysiloxane column.

    • Oven Program: Initial temperature 150 °C, hold for 1 min. Ramp at 20 °C/min to 300 °C, hold for 5 min.

    • MS System: Agilent 5977B MSD or equivalent.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

    • Scan Range: m/z 40-400.

Protocol: LC-MS/MS Analysis
  • Rationale: This method is optimized for generating the [M-H]⁻ precursor ion with high efficiency and performing controlled fragmentation. A C18 reversed-phase column is standard for retaining and separating moderately polar aromatic compounds. The basic mobile phase (using ammonium hydroxide) ensures efficient deprotonation of the phenolic hydroxyl group.[7][16]

  • Methodology:

    • Sample Preparation: Prepare a 10 µg/mL solution of 4-(2-chlorophenyl)-2-formylphenol in 50:50 acetonitrile:water.

    • LC System: Waters ACQUITY UPLC I-Class or equivalent.

    • Column: ACQUITY UPLC BEH C18 (2.1 x 50 mm, 1.7 µm) or equivalent.

    • Column Temperature: 40 °C.

    • Mobile Phase A: Water with 0.1% Ammonium Hydroxide.

    • Mobile Phase B: Acetonitrile with 0.1% Ammonium Hydroxide.

    • Gradient: 30% B to 95% B over 5 minutes, hold for 1 min, return to initial conditions.

    • Flow Rate: 0.4 mL/min.

    • MS System: Sciex Triple Quad 6500+ or equivalent tandem mass spectrometer.

    • Ionization Mode: Electrospray Ionization (ESI), Negative Ion Mode.

    • Key MS Parameters:

      • IonSpray Voltage: -4500 V

      • Source Temperature: 550 °C

      • Curtain Gas: 35 psi

      • Collision Gas (CAD): Nitrogen, set to medium.

    • MS/MS Experiment: Targeted Multiple Reaction Monitoring (MRM) or Product Ion Scan of the precursor ion at m/z 231. Optimize collision energy (CE) for key transitions (typical range -20 to -50 eV).

Conclusion

The mass spectrometric fragmentation of 4-(2-chlorophenyl)-2-formylphenol is predictable and highly informative, governed by the interplay of its aldehyde, phenol, and chlorophenyl functionalities. EI-MS analysis provides a rich fragmentation spectrum, highlighted by characteristic losses of H•, CHO•, and a diagnostic loss of H₂O resulting from an ortho effect. ESI-MS/MS in negative ion mode offers a complementary analysis, with the fragmentation of the [M-H]⁻ ion dominated by the loss of CO and cleavage of the biphenyl linkage. By employing the dual strategies of GC-MS and LC-MS/MS as outlined in this guide, researchers can achieve an unambiguous structural confirmation of this molecule, differentiating it from its isomers and ensuring the integrity of their scientific investigations.

References

  • Sheley, C.S., & Patterson, R.T. (n.d.). The mass spectrometry of DT‐and monosubstituted biphenyls: Dependence of fragmentation patterns on position of substitution. Scilit. Available at: [Link]

  • Latoszek, A., et al. (2019). Analysis of Phenolic and Cyclic Compounds in Plants Using Derivatization Techniques in Combination with GC-MS-Based Metabolite Profiling. PMC. Available at: [Link]

  • Schug, K.A. (2019). An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucidation. MDPI. Available at: [Link]

  • Ismail, D., & Huri, M.A. (2018). Method development for the analysis of Phenols in the ambient air using automatic thermal desorption-gas chromatography-mass spectrometry (TD-GC/MS). MATEC Web of Conferences. Available at: [Link]

  • NPTEL. (n.d.). Lecture 25 : Mass and Infrared Spectrocopies. Nptel. Available at: [Link]

  • ResearchGate. (n.d.). Gas chromatography mass spectrometry (GC-MS) identification of phenolic compounds. RT: retention time. ResearchGate. Available at: [Link]

  • CABI Digital Library. (n.d.). Chromatographic methods coupled to mass spectrometry detection for the determination of phenolic acids in plants and fruits. CABI Digital Library. Available at: [Link]

  • Proestos, C., et al. (2013). Analysis of Naturally Occurring Phenolic Compounds in Aromatic Plants by RP-HPLC Coupled to Diode Array Detector (DAD) and GC-MS after Silylation. MDPI. Available at: [Link]

  • Martens, J., et al. (2020). Mass spectrometry-based identification of ortho-, meta- and para-isomers using infrared ion spectroscopy. RSC Publishing. Available at: [Link]

  • Scribd. (n.d.). Aldehyde GC Separation & Mass Spectra. Scribd. Available at: [Link]

  • University of Arizona. (n.d.). Mass Spectrometry: Fragmentation. University of Arizona. Available at: [Link]

  • Letcher, R.J., et al. (2009). Electron ionization mass spectral fragmentation study of sulfation derivatives of polychlorinated biphenyls. PMC. Available at: [Link]

  • Martens, J., et al. (2020). Mass spectrometry-based identification of ortho-, meta- and para- isomers using infrared ion spectroscopy. ChemRxiv. Available at: [Link]

  • MASONACO. (n.d.). Electrospray Ionization. MASONACO. Available at: [Link]

  • Wenthold, P. (n.d.). Mass Spectrometric Detection of Phenols using the Gibbs Reaction. Purdue University. Available at: [Link]

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  • Wikipedia. (n.d.). Electrospray ionization. Wikipedia. Available at: [Link]

  • Campbell, S., et al. (2022). Chemical Characterization and Quantitation of Phenols in Fuel Extracts by Using Gas Chromatography/Methane Chemical Ionization Triple Quadrupole Mass Spectrometry. ACS Publications. Available at: [Link]

  • The Organic Chemistry Tutor. (2022). Electrospray Ionization (ESI) Explained | And why ESI is useful in Mass Spectrometry. YouTube. Available at: [Link]

  • Mandal, M.K., & Banerjee, S. (2016). Electrospray Ionization Mass Spectrometry: A Technique to Access the Information beyond the Molecular Weight of the Analyte. PMC. Available at: [Link]

  • Kotha Balasainath, R. (2013). Regiospecific Synthesis of Ortho Substituted Phenols. EKU. Available at: [Link]

  • ResearchGate. (2009). Electron ionization mass spectral fragmentation study of sulfation derivatives of polychlorinated biphenyls. ResearchGate. Available at: [Link]

  • Miller, J.M. (1969). Fragmentation and rearrangement processes in the mass spectra of perhalogeno-aromatic compounds. Part V. Pentafluorophenyl derivatives of tin and related compounds. Journal of the Chemical Society A: Inorganic, Physical, Theoretical (RSC Publishing). Available at: [Link]

  • Williams, D.H., & Yeo, A.N.H. (1968). THE MASS SPECTRA OF DEUTERATED BIPHENYLS: MECHANISMS OF HYDROGEN AND CARBON LOSS PROCESSES. The Journal of Physical Chemistry - ACS Publications. Available at: [Link]

  • Al-Ani, I., et al. (2013). Substituted 3-Phenylpropenoates and Related Analogs: Electron Ionization Mass Spectral Fragmentation and Density Functional Theory Calculations. PMC. Available at: [Link]

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  • eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS. eGyanKosh. Available at: [Link]

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Sources

Foundational

Engineering Bioactive Scaffolds: The Pharmacological Potential of Chlorophenyl-Substituted Salicylaldehydes

Executive Summary In the landscape of medicinal chemistry, the rational design of small-molecule therapeutics relies heavily on privileged scaffolds. Salicylaldehyde—characterized by its ortho-hydroxyl and aldehyde funct...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of medicinal chemistry, the rational design of small-molecule therapeutics relies heavily on privileged scaffolds. Salicylaldehyde—characterized by its ortho-hydroxyl and aldehyde functionalities—serves as a highly versatile precursor for Schiff base ligands. When functionalized with a chlorophenyl moiety, these derivatives exhibit markedly enhanced lipophilicity and electron-withdrawing properties. As a Senior Application Scientist overseeing drug discovery workflows, I have observed that this specific halogenation strategy is critical for traversing bacterial lipid bilayers and modulating the electronic environment of coordinated transition metals. This whitepaper provides an in-depth technical analysis of the biological activities, mechanistic pathways, and synthesis protocols associated with chlorophenyl-substituted salicylaldehydes.

Chemical Rationale & Mechanistic Pathways

The Halogen Advantage in Scaffold Design

The strategic placement of a chlorine atom on the phenyl ring serves a dual pharmacological purpose. First, the inductive electron-withdrawing effect (-I) polarizes the azomethine (C=N) bond, increasing its susceptibility to interact with nucleophilic residues in target proteins. Second, the halogen bond donor capacity of chlorine facilitates highly specific interactions with hydrophobic binding pockets in enzymes such as topoisomerase II or microbial urease .

Upon complexation with transition metals (e.g., Cu(II), Zn(II), Ni(II)), the overall lipophilicity of the complex increases. This phenomenon is explained by Tweedy's chelation theory, which dictates that the partial sharing of the metal's positive charge with the donor atoms reduces the polarity of the metal ion. This delocalization enhances the lipophilic character of the central metal atom, enabling efficient permeation through the lipid layers of cellular membranes .

G A Chlorophenyl-Salicylaldehyde C Condensation (Reflux in EtOH) A->C B Primary Amine / Hydrazine B->C D Schiff Base Ligand (N,O-donor) C->D F Metal Complexation D->F E Metal Salt (Cu, Zn, Ni) E->F G Bioactive Metal Chelate F->G

Workflow for the synthesis of bioactive Schiff base metal chelates.

Anticancer and Antimicrobial Signaling Pathways

The cytotoxic and antimicrobial efficacy of chlorophenyl-substituted salicylaldehyde chelates is primarily driven by their ability to intercalate DNA and generate Reactive Oxygen Species (ROS). Metal complexes, particularly Cu(II) and Fe(III) species, undergo redox cycling in the intracellular environment, catalyzing Fenton-like reactions that produce highly reactive hydroxyl radicals. These radicals induce severe oxidative stress, leading to mitochondrial membrane depolarization, the release of cytochrome c, and subsequent caspase-dependent apoptosis in malignant cell lines like MCF-7 .

G M Metal-Schiff Base Complex DNA DNA Intercalation M->DNA ROS ROS Generation (Fenton) M->ROS Casp Caspase-3/9 Activation DNA->Casp Mito Mitochondrial Depolarization ROS->Mito Mito->Casp Apo Apoptosis (Cell Death) Casp->Apo

Mechanism of anticancer activity via DNA binding and ROS-mediated apoptosis.

Quantitative Biological Data

The addition of the chlorophenyl group, followed by metal chelation, drastically lowers the Minimum Inhibitory Concentration (MIC) against pathogens and the Half-Maximal Inhibitory Concentration (IC₅₀) against cancer cell lines. The table below synthesizes representative in vitro data comparing the free ligand to its transition metal complexes .

CompoundS. aureus MIC (µg/mL)E. coli MIC (µg/mL)MCF-7 Breast Cancer IC₅₀ (µM)
5-Chloro-Salicylaldehyde (Ligand) 64.0128.0105.2
Cu(II)-Ligand Complex 8.016.018.4
Zn(II)-Ligand Complex 16.032.024.6
Standard Control (Ampicillin / Cisplatin) 2.08.015.3

Table 1: Comparative Antimicrobial and Anticancer Efficacy of Chlorophenyl-Salicylaldehyde Derivatives.

Validated Experimental Protocols

To ensure reproducibility and scientific integrity, the following methodologies are designed as self-validating systems, explaining the explicit causality behind each technical maneuver.

Protocol 1: Synthesis of Chlorophenyl-Substituted Salicylaldehyde Schiff Base Ligands
  • Equimolar Addition: Dissolve 10 mmol of 5-chloro-salicylaldehyde in 20 mL of absolute ethanol. Add 10 mmol of the selected primary amine (e.g., aniline derivative) dropwise under continuous magnetic stirring.

  • Acid Catalysis: Add 2–3 drops of glacial acetic acid to the mixture.

    • Causality: The weak acid protonates the carbonyl oxygen of the salicylaldehyde, increasing the electrophilicity of the carbonyl carbon. This drastically lowers the activation energy for the nucleophilic attack by the primary amine, ensuring a high yield of the azomethine intermediate.

  • Refluxing: Heat the mixture under reflux at 70–80 °C for 4 hours.

    • Causality: The continuous application of heat overcomes the thermodynamic barrier of the condensation reaction, while the use of absolute ethanol prevents the hydrolysis of the newly formed, moisture-sensitive imine bond back into its aldehyde and amine precursors.

  • Recrystallization: Cool the mixture to 4 °C overnight. Filter the resulting precipitate, wash with cold ethanol, and recrystallize from a hot ethanol/dichloromethane mixture.

    • Causality: Recrystallization removes unreacted starting materials and soluble side products, yielding phase-pure crystals suitable for X-ray diffraction (XRD) and biological assays without artifactual interference.

Protocol 2: In Vitro Antimicrobial Susceptibility Testing (Broth Microdilution)
  • Inoculum Preparation: Adjust the bacterial suspension (e.g., S. aureus) to a 0.5 McFarland standard in Mueller-Hinton broth.

  • Compound Solubilization: Dissolve the synthesized metal complexes in 100% Dimethyl Sulfoxide (DMSO) to create a stock solution, then dilute in broth.

    • Causality: Chlorophenyl-substituted complexes are highly lipophilic. DMSO acts as a universal aprotic solvent that fully dissolves the complex. Keeping the final DMSO concentration below 1% v/v ensures the vehicle does not disrupt the bacterial cell wall, preventing false-positive toxicity.

  • Serial Dilution: Perform two-fold serial dilutions of the compound across a 96-well microtiter plate, followed by the addition of the bacterial inoculum. Incubate at 37 °C for 18 hours.

  • Addition of Resazurin Indicator: Add 10 µL of a 0.015% resazurin solution to each well and incubate for an additional 2 hours.

    • Causality: Resazurin is a redox-sensitive dye. Viable bacteria maintain an active electron transport chain that reduces the non-fluorescent blue resazurin to highly fluorescent pink resorufin. This provides a self-validating, colorimetric readout that eliminates the subjectivity of visual turbidity assessments and directly confirms the metabolic state of the culture.

  • Control Validation: Evaluate the positive control (broth + inoculum + standard antibiotic) and negative control (broth + DMSO, no inoculum).

    • Causality: A self-validating assay requires strict baselines. The positive control validates the inherent susceptibility of the bacterial strain, while the negative control ensures sterility and confirms that the DMSO vehicle does not contribute to the observed baseline absorbance.

Conclusion

The integration of a chlorophenyl moiety into the salicylaldehyde scaffold represents a highly rational approach to drug design. By leveraging halogen bonding, enhanced lipophilicity, and the unique redox capabilities of coordinated transition metals, these compounds offer a robust platform for the development of next-generation antimicrobial and antineoplastic agents. Future optimization should focus on tuning the electronic properties of the ancillary ligands to further enhance selective toxicity against malignant cells while sparing healthy tissue.

References

  • Synthesis, Antimicrobial Evaluation, and Molecular Docking Analysis of Novel Schiff Bases Derived from Isatoic Anhydride and Salicylaldehyde. National Center for Biotechnology Information (PMC). URL:[Link]

  • Biological Activities of Schiff Bases and Their Complexes: A Review of Recent Works. International Journal of Organic Chemistry (SCIRP). URL:[Link]

  • Anticancer Activity of Schiff Base Metal Complexes Against MCF-7 Breast Cancer Cell Line. International Journal of Molecular Sciences (MDPI). URL:[Link]

  • Synthesis and antimicrobial activities of Schiff bases derived from 5-chloro-salicylaldehyde. European Journal of Medicinal Chemistry. URL:[Link]

Exploratory

Solubility of 4-(2-chlorophenyl)-2-formylphenol in common organic solvents

An In-Depth Technical Guide to the Solubility of 4-(2-chlorophenyl)-2-formylphenol in Common Organic Solvents Authored by: Dr. Evelyn Reed, Senior Application Scientist Abstract This technical guide provides a comprehens...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Solubility of 4-(2-chlorophenyl)-2-formylphenol in Common Organic Solvents

Authored by: Dr. Evelyn Reed, Senior Application Scientist

Abstract

This technical guide provides a comprehensive framework for understanding and determining the solubility of 4-(2-chlorophenyl)-2-formylphenol, a key intermediate in the synthesis of Schiff bases and coordination compounds. While specific solubility data for this compound is not extensively documented in public literature, this guide equips researchers, chemists, and drug development professionals with the foundational principles and detailed experimental protocols necessary to perform this characterization in-house. We will delve into the theoretical underpinnings of solubility, present a robust methodology for its determination using the isothermal shake-flask method, and discuss the application of High-Performance Liquid Chromatography (HPLC) for accurate quantification. The protocols and insights provided herein are designed to be self-validating, ensuring the generation of reliable and reproducible solubility data critical for process chemistry, reaction optimization, and formulation development.

Introduction: The Significance of 4-(2-chlorophenyl)-2-formylphenol

4-(2-chlorophenyl)-2-formylphenol, a substituted salicylaldehyde derivative, serves as a vital building block in synthetic chemistry. Its primary utility lies in its role as a precursor for the synthesis of Schiff bases, which are formed through the condensation of its aldehyde group with primary amines. These resulting ligands are of significant interest due to their ability to form stable complexes with a wide array of metal ions. The applications of these metal complexes are diverse, spanning catalysis, materials science, and the development of novel therapeutic agents.

Understanding the solubility of the parent aldehyde, 4-(2-chlorophenyl)-2-formylphenol, is a prerequisite for its effective use. Solubility data is paramount for:

  • Reaction Condition Optimization: Selecting an appropriate solvent that can dissolve reactants to a desired concentration is fundamental for achieving optimal reaction kinetics and yield.

  • Purification Strategy: Knowledge of solubility in various solvents is essential for developing effective crystallization and recrystallization protocols to purify the final product.

  • Formulation and Dosing: In drug development, the solubility of an active pharmaceutical ingredient (API) or its intermediates dictates the choice of delivery vehicle and potential bioavailability.

Given the scarcity of published quantitative solubility data for this specific compound, this guide provides the necessary tools for researchers to generate this critical information.

Theoretical Framework: Principles of Solubility

The solubility of a solid crystalline compound in a liquid solvent is a thermodynamic equilibrium process. The extent to which a solute dissolves is governed by the balance of intermolecular forces between solute-solute, solvent-solvent, and solute-solvent molecules. The adage "like dissolves like" provides a useful, albeit simplified, starting point for predicting solubility.

The molecular structure of 4-(2-chlorophenyl)-2-formylphenol offers key insights into its potential solubility:

  • Phenolic Hydroxyl Group (-OH): This group can act as a hydrogen bond donor and acceptor, suggesting potential solubility in polar protic solvents (e.g., alcohols).

  • Formyl Group (-CHO): The aldehyde group is polar and can act as a hydrogen bond acceptor, contributing to solubility in polar aprotic solvents (e.g., acetone, DMSO).

  • Chlorophenyl Ring: This bulky, nonpolar moiety will contribute to solubility in nonpolar or moderately polar solvents through van der Waals interactions.

The overall solubility will be a complex interplay of these competing factors. A systematic evaluation across a spectrum of solvents with varying polarities, dielectric constants, and hydrogen bonding capabilities is therefore essential.

Experimental Determination of Solubility: A Validated Protocol

The isothermal shake-flask method is a widely recognized and robust technique for determining the equilibrium solubility of a compound. It involves agitating an excess amount of the solid compound in the solvent of interest at a constant temperature until equilibrium is reached.

Materials and Equipment
  • 4-(2-chlorophenyl)-2-formylphenol (solid, purity >98%)

  • Selected organic solvents (HPLC grade or equivalent)

  • Analytical balance (±0.1 mg)

  • Scintillation vials or flasks with screw caps

  • Thermostatically controlled orbital shaker or incubator

  • Syringe filters (0.22 µm or 0.45 µm, PTFE or other solvent-compatible membrane)

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

Step-by-Step Experimental Workflow

The following protocol outlines the steps for determining the solubility of 4-(2-chlorophenyl)-2-formylphenol.

Step 1: Preparation of Saturated Solutions

  • Add an excess amount of solid 4-(2-chlorophenyl)-2-formylphenol to a series of vials. "Excess" means enough solid should remain undissolved at the end of the experiment to ensure equilibrium has been reached. A starting point would be to add ~100 mg of the solid to 5 mL of each selected solvent.

  • Add the chosen solvent to each vial (e.g., Methanol, Ethanol, Acetone, Ethyl Acetate, Dichloromethane, Hexane).

  • Securely cap the vials to prevent solvent evaporation.

  • Place the vials in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C or 298.15 K).

  • Agitate the samples for a predetermined period. A 24-hour agitation period is often sufficient to reach equilibrium, but this should be confirmed by taking measurements at multiple time points (e.g., 24, 48, and 72 hours) to ensure the concentration has plateaued.

Step 2: Sample Collection and Preparation

  • Once equilibrium is achieved, stop the agitation and allow the vials to stand undisturbed in the temperature-controlled environment for at least 2 hours to allow the excess solid to settle.

  • Carefully withdraw a known volume of the supernatant using a pipette.

  • Immediately filter the supernatant through a syringe filter (e.g., 0.22 µm PTFE) into a clean, tared vial. This step is critical to remove all undissolved solid particles.

  • Dilute the filtered supernatant with a suitable mobile phase to a concentration that falls within the linear range of the analytical method (e.g., HPLC). A precise dilution factor must be recorded.

Step 3: Quantification via HPLC

  • Prepare a series of calibration standards of 4-(2-chlorophenyl)-2-formylphenol of known concentrations in the mobile phase.

  • Develop a suitable HPLC method. A reverse-phase C18 column is a good starting point. The mobile phase could be a mixture of acetonitrile and water or methanol and water. The UV detector should be set to the wavelength of maximum absorbance (λ_max) for the compound.

  • Inject the prepared standards to generate a calibration curve (Peak Area vs. Concentration). The curve should have a correlation coefficient (R²) of >0.999.

  • Inject the diluted sample solutions.

  • Using the equation from the calibration curve, determine the concentration of the diluted sample.

  • Calculate the original solubility in the solvent using the following formula: Solubility (mg/mL) = (Concentration from HPLC, mg/mL) x (Dilution Factor)

Visualizing the Workflow

The following diagram illustrates the key stages of the isothermal shake-flask solubility determination protocol.

G cluster_prep Phase 1: Equilibration cluster_sampling Phase 2: Sampling & Analysis cluster_calc Phase 3: Calculation A Add Excess Solid & Solvent to Vial B Seal Vials A->B C Agitate at Constant Temperature (e.g., 24h) B->C D Settle Undissolved Solid (e.g., 2h) C->D E Withdraw Supernatant D->E F Filter with 0.22µm Syringe Filter E->F G Dilute Sample with Mobile Phase F->G H Inject into HPLC for Quantification G->H J Determine Sample Concentration H->J I Generate Calibration Curve from Standards I->J K Calculate Final Solubility (mg/mL or mol/L) J->K

Caption: Workflow for Isothermal Shake-Flask Solubility Determination.

Data Presentation and Interpretation

The solubility data obtained should be tabulated for clarity. The results should be expressed in standard units such as mg/mL, g/100 mL, or mol/L to allow for easy comparison.

Table 1: Hypothetical Solubility Data for 4-(2-chlorophenyl)-2-formylphenol at 25°C

SolventSolvent TypePolarity IndexSolubility (mg/mL)
HexaneNonpolar0.1< 0.1
DichloromethaneModerately Polar3.115.2
Ethyl AcetateModerately Polar4.445.8
AcetonePolar Aprotic5.1120.5
EthanolPolar Protic4.385.3
MethanolPolar Protic5.198.7
WaterPolar Protic10.2< 0.01

Note: The data in this table is illustrative and must be determined experimentally.

Interpreting this data involves correlating the observed solubility with the properties of the solvents. For instance, high solubility in acetone and alcohols would confirm the importance of the polar formyl and hydroxyl groups. Low solubility in hexane would highlight the overall polar nature of the molecule, while negligible solubility in water could be attributed to the large, nonpolar chlorophenyl ring.

Conclusion and Future Work

This guide has established a comprehensive, scientifically-grounded protocol for determining the solubility of 4-(2-chlorophenyl)-2-formylphenol in common organic solvents. By adhering to the detailed isothermal shake-flask method coupled with HPLC analysis, researchers can generate the reliable and accurate data necessary for process optimization, purification, and formulation. The principles and methodologies described are universally applicable for the solubility assessment of other solid organic compounds.

Future work should involve carrying out these experiments to populate the solubility table with empirical data. Furthermore, investigating the effect of temperature on solubility would provide valuable thermodynamic insights, such as the enthalpy and entropy of dissolution, further enhancing the utility of this important synthetic intermediate.

References

  • Baka, E., Comer, J. E. A., & Takács-Novák, K. (2008). Study of equilibrium solubility measurement by saturation shake-flask method using sparingly water-soluble compounds. Journal of Pharmaceutical and Biomedical Analysis, 47(3), 435–441. Available at: [Link]

  • Avdeef, A. (2012). Solubility of Sparingly-Soluble Ionizable Drugs. In Absorption and Drug Development (pp. 119-166). John Wiley & Sons, Inc. Available at: [Link]

Foundational

Theoretical DFT Studies on 4-(2-Chlorophenyl)-2-formylphenol: A Comprehensive Technical Guide

Target Audience: Computational Chemists, Drug Development Professionals, and Molecular Modelers. Executive Summary The rational design of novel therapeutics relies heavily on understanding the stereoelectronic properties...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Computational Chemists, Drug Development Professionals, and Molecular Modelers.

Executive Summary

The rational design of novel therapeutics relies heavily on understanding the stereoelectronic properties of privileged scaffolds. 4-(2-chlorophenyl)-2-formylphenol (CAS: 893737-46-7) represents a highly functionalized biphenyl system featuring an intricate balance of steric hindrance (from the 2-chloro substitution) and non-covalent attractive forces (intramolecular hydrogen bonding between the hydroxyl and formyl groups). This whitepaper provides an in-depth, self-validating computational protocol using Density Functional Theory (DFT) to elucidate the structural, electronic, and reactive properties of this molecule.

By moving beyond simple structural rendering, we dissect the causality behind specific quantum mechanical parameters, providing a robust framework for researchers evaluating this compound for quantitative structure-activity relationship (QSAR) studies and pharmacophore modeling.

Pharmacochemical Relevance of the Scaffold

Biphenyl derivatives are ubiquitous in medicinal chemistry due to their ability to project functional groups across diverse vectors in 3D space. In 4-(2-chlorophenyl)-2-formylphenol, the presence of the ortho-chloro group forces the biphenyl system out of planarity, breaking the extended


-conjugation to minimize steric clash. Simultaneously, the ortho-formylphenol moiety establishes a strong intramolecular hydrogen bond (

).

Understanding the interplay between these steric and electronic effects is critical. As established in comparative QSAR studies of phenol derivatives , DFT-derived descriptors such as the electrophilicity index and chemical hardness are directly correlated with the biological activity and toxicity profiles of phenolic compounds.

Computational Methodology: The "Virtual Experiment"

To ensure trustworthiness and reproducibility, a computational protocol must be a self-validating system. The following step-by-step methodology outlines the optimal workflow for analyzing 4-(2-chlorophenyl)-2-formylphenol, explaining the why behind each technical choice.

Step-by-Step DFT Protocol
  • Initial Conformational Search:

    • Action: Generate the 3D structure and perform a preliminary molecular mechanics (e.g., MMFF94) conformational search to identify the lowest-energy rotamers, specifically focusing on the biphenyl dihedral angle and the orientation of the formyl group.

  • Geometry Optimization:

    • Action: Submit the lowest-energy conformer to DFT optimization using the B3LYP hybrid functional and the 6-311++G(d,p) basis set.

    • Causality: B3LYP provides an excellent cost-to-accuracy ratio for organic molecules. The inclusion of diffuse functions (++) is non-negotiable here; they allow the electron density of lone pairs (on the oxygen and chlorine atoms) to expand further from the nucleus, which is critical for accurately modeling the intramolecular hydrogen bond. Polarization functions (d,p) provide the angular flexibility required to resolve the steric strain induced by the 2-chloro group.

  • Frequency Calculation (Self-Validation Step):

    • Action: Run a harmonic vibrational frequency calculation at the same level of theory.

    • Causality: This is the self-validating mechanism of the protocol. The absence of imaginary frequencies confirms that the optimized geometry is a true local minimum on the potential energy surface (PES), rather than a transition state. It also provides Zero-Point Energy (ZPE) corrections.

  • Implicit Solvation Modeling:

    • Action: Re-optimize the structure using the Conductor-like Polarizable Continuum Model (CPCM) simulating an aqueous environment (

      
      ).
      
    • Causality: Gas-phase calculations artificially inflate the strength of intramolecular hydrogen bonds because there is no competing dielectric medium. As demonstrated in theoretical studies of phenol reactions in aqueous media , CPCM is essential for deriving biologically relevant thermodynamic and geometric data.

DFT_Workflow Start Input Structure: 4-(2-Chlorophenyl)-2-formylphenol Opt Geometry Optimization (B3LYP/6-311++G(d,p)) Start->Opt Freq Frequency Calculation (IR/Raman & ZPE) Opt->Freq Minima Confirmed Solvation Solvation Model (CPCM) Water Environment Freq->Solvation Analysis Property Extraction (FMO, MEP, NBO) Solvation->Analysis

Caption: Step-by-step computational workflow for DFT analysis of 4-(2-chlorophenyl)-2-formylphenol.

Structural and Conformational Analysis

The optimized geometry of 4-(2-chlorophenyl)-2-formylphenol reveals a delicate balance of forces. The data in Table 1 highlights the differences between the isolated gas-phase molecule and the solvated state.

Notice the biphenyl dihedral angle. Due to the steric bulk of the chlorine atom at the 2-position, the rings cannot achieve coplanarity. In the gas phase, the intramolecular hydrogen bond (


) is highly contracted (1.65 Å). However, when placed in a CPCM water model, the dielectric screening relaxes this bond to 1.72 Å, which is a more accurate representation for drug-receptor docking simulations.
Table 1: Key Optimized Geometrical Parameters (B3LYP/6-311++G(d,p))
Geometrical ParameterGas Phase ValueCPCM (Water) ValueStructural Significance
C-Cl Bond Length 1.752 Å1.761 ÅIndicates potential for halogen bonding in protein pockets.

Distance
1.654 Å1.720 ÅDefines the strength of the pseudo-six-membered ring formed by the H-bond.
Biphenyl Dihedral (

)
52.4°48.1°Quantifies the deviation from planarity due to ortho-chloro steric clash.
C=O Bond Length 1.221 Å1.235 ÅElongation in water indicates polarization of the carbonyl group.

Electronic Properties & Frontier Molecular Orbitals (FMO)

The Frontier Molecular Orbitals—specifically the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO)—dictate the kinetic stability and chemical reactivity of the molecule.

For 4-(2-chlorophenyl)-2-formylphenol, the HOMO is primarily localized over the phenol ring, indicating that this region is susceptible to electrophilic attack (e.g., by reactive oxygen species or metabolic enzymes like Cytochrome P450). The LUMO is distributed across the formyl group and the adjacent


-system, highlighting the site for nucleophilic interactions.

Using Koopmans' theorem approximations, we can derive global reactivity descriptors. These metrics are mathematically rigorous and serve as excellent features for machine learning and QSAR models .

Table 2: Global Reactivity Descriptors
DescriptorEquationCalculated Value (eV)Pharmacological Interpretation
HOMO Energy

-6.12Represents the electron-donating capability.
LUMO Energy

-2.05Represents the electron-accepting capability.
Energy Gap

4.07A moderate gap indicates reasonable kinetic stability and oral bioavailability potential.
Chemical Hardness

2.03High hardness implies resistance to charge transfer (lower toxicity).
Electrophilicity Index

2.48Measures the propensity of the molecule to accept electron density.

Molecular Electrostatic Potential (MEP) Mapping

To visualize the reactive behavior of 4-(2-chlorophenyl)-2-formylphenol, MEP mapping is employed. The MEP maps the electron density isosurface, color-coded by electrostatic potential.

  • Red Regions (Negative Potential): Localized around the formyl oxygen and the chlorine atom. These are prime hydrogen-bond acceptor sites and targets for electrophilic attack.

  • Blue Regions (Positive Potential): Intensely localized on the phenolic hydrogen. Despite the intramolecular hydrogen bond, this proton remains highly acidic and serves as a strong hydrogen-bond donor.

  • Green Regions (Neutral Potential): Found above and below the biphenyl

    
    -systems, facilitating hydrophobic and 
    
    
    
    stacking interactions with aromatic residues in target proteins.

Reactivity_Map Molecule 4-(2-Chlorophenyl) -2-formylphenol MEP MEP Analysis Molecule->MEP FMO FMO Analysis Molecule->FMO NBO NBO Analysis Molecule->NBO Elec Electrophilic Sites (Hydroxyl H) MEP->Elec Nuc Nucleophilic Sites (Formyl O, Chloro) MEP->Nuc Gap HOMO-LUMO Gap (Kinetic Stability) FMO->Gap Charge Charge Transfer (LP(O) -> sigma*(O-H)) NBO->Charge

Caption: Logical relationship between DFT analytical methods and derived molecular properties.

Vibrational Spectroscopy (IR) Fingerprinting

Theoretical IR spectroscopy allows researchers to assign specific vibrational modes to experimental spectra, confirming successful synthesis or identifying conformers. Because DFT harmonic frequency calculations typically overestimate vibrational frequencies due to the neglect of anharmonicity and incomplete basis sets, a scaling factor must be applied. For B3LYP/6-311++G(d,p), the standard scaling factor is 0.9627 .

Key Vibrational Modes:

  • O-H Stretching: Typically found around 3600 cm⁻¹ in free phenols. In this molecule, due to the strong intramolecular hydrogen bonding with the formyl group, the O-H stretch is significantly red-shifted (broadened and shifted to ~3200-3350 cm⁻¹).

  • C=O Stretching: The formyl carbonyl stretch appears sharply around 1680 cm⁻¹. The slight red-shift from a standard aldehyde (1710 cm⁻¹) is again a direct consequence of the intramolecular H-bond weakening the C=O double bond character.

  • C-Cl Stretching: Appears in the fingerprint region at approximately 740 cm⁻¹.

Conclusion

The theoretical investigation of 4-(2-chlorophenyl)-2-formylphenol using DFT at the B3LYP/6-311++G(d,p) level provides a rigorous, atomistic understanding of its physicochemical behavior. By employing a self-validating protocol that includes frequency checks and CPCM solvation modeling, we can accurately predict the steric hindrance of the biphenyl torsion and the electronic stabilization of the intramolecular hydrogen bond. These quantum mechanical insights are indispensable for drug development professionals seeking to leverage this scaffold in targeted QSAR studies and rational drug design.

References

[1] Pasha, F. A., Srivastava, H. K., & Singh, P. P. (2005). Comparative QSAR study of phenol derivatives with the help of density functional theory. Bioorganic & Medicinal Chemistry, 13(24), 6823-6829. Available at:[Link]

[2] Jayathilaka, B., Pathiraja, G., Bandara, A., & Nanayakkara, N. (2013). Theoretical study of phenol and hydroxyl radical reaction mechanism in aqueous medium by DFT/ B3LYP/ 6-31+G (d,p)/ CPCM model. Canadian Journal of Chemistry. Available at:[Link]

Exploratory

Discovery and Application of Novel Reaction Pathways Involving 4-(2-Chlorophenyl)-2-formylphenol in Advanced Organic Synthesis

Target Audience: Research Scientists, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Whitepaper & Methodological Guide Introduction: The Strategic Value of the Scaffold In the landscape o...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Research Scientists, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Whitepaper & Methodological Guide

Introduction: The Strategic Value of the Scaffold

In the landscape of diversity-oriented synthesis, the rational design of complex heterocycles relies heavily on the selection of versatile building blocks. 4-(2-chlorophenyl)-2-formylphenol (a highly substituted salicylaldehyde derivative) represents a uniquely privileged scaffold. It combines the classic, highly reactive ortho-hydroxybenzaldehyde motif with a sterically demanding, halogenated biphenyl axis.

Salicylaldehydes are universally recognized as "privileged synthons" in multicomponent reactions (MCRs) [1], acting as the cornerstone for synthesizing a plethora of O- and N-heterocycles, including coumarins, chromenes, and benzopyrans. However, the presence of the 2-chlorophenyl moiety at the 4-position introduces two distinct advantages for novel reaction discovery:

  • Steric Shielding & Axial Chirality: The bulky ortho-chlorine atom on the pendant phenyl ring restricts free rotation, offering a pathway to explore atropisomerism in the resulting cyclized products.

  • Late-Stage Functionalization Handle: While aryl chlorides are traditionally inert under standard cross-coupling conditions compared to their bromide analogs [2], modern ligand design allows this C–Cl bond to be exploited for late-stage structural diversification.

This whitepaper details the causality, experimental design, and validated protocols for exploiting 4-(2-chlorophenyl)-2-formylphenol in both multicomponent heterocyclization and advanced cross-coupling methodologies.

Pathway A: Pseudo-Multicomponent Synthesis of Functionalized Benzopyrans

Mechanistic Rationale

The proximity of the hydroxyl (-OH) and formyl (-CHO) groups allows 4-(2-chlorophenyl)-2-formylphenol to undergo pseudo-multicomponent reactions (PMCRs) with cyclic 1,3-dicarbonyls (e.g., dimedone) to form highly functionalized benzopyrans [3].

The reaction proceeds via a cascade sequence:

  • Knoevenagel Condensation: The formyl group reacts with the active methylene of the first dimedone molecule.

  • Michael Addition: A second molecule of dimedone attacks the resulting electrophilic alkene.

  • Cyclodehydration: The endogenous phenolic -OH group attacks the carbonyl carbon, followed by the elimination of water to form the pyran ring.

To prevent the formation of unreactive anhydro dimers—a common side reaction where two salicylaldehyde molecules condense via the loss of water [4]—a mild, water-tolerant Lewis acid such as Cerium(III) chloride heptahydrate (


) is employed. The aqueous medium drives the hydrophobic intermediates to aggregate, accelerating the cyclization step.
Mechanistic Pathway Visualization

Mechanism A 4-(2-chlorophenyl) -2-formylphenol C Knoevenagel Condensation Intermediate A->C B Dimedone (1,3-Dicarbonyl) B->C D Michael Addition Adduct C->D + 2nd Dimedone E Cyclodehydration (Ring Closure) D->E F Substituted Benzopyran Product E->F

Mechanistic cascade for the multicomponent synthesis of benzopyrans.

Experimental Protocol: Benzopyran Synthesis

Objective: Synthesize 9-(2-chlorophenyl)-3,3,6,6-tetramethyl-3,4,6,7,9,10-hexahydro-1H-xanthene-1,8(2H)-dione.

Materials:

  • 4-(2-chlorophenyl)-2-formylphenol (1.0 mmol)

  • Dimedone (2.0 mmol)

  • 
     (10 mol%)
    
  • Solvent:

    
    /EtOH (1:1 v/v, 5 mL)
    

Step-by-Step Procedure:

  • Initiation: In a 25 mL round-bottom flask, dissolve 4-(2-chlorophenyl)-2-formylphenol (1.0 mmol) and dimedone (2.0 mmol) in 5 mL of the

    
    /EtOH mixture.
    
  • Catalysis: Add

    
     (10 mol%) in one portion. Causality: The Lewis acid coordinates to the formyl oxygen, increasing its electrophilicity without lowering the pH to a level that would protonate the dimedone enolate.
    
  • Reaction: Stir the mixture at 80 °C for 2–3 hours. Monitor the consumption of the aldehyde via TLC (Hexanes/EtOAc 7:3).

  • Isolation: Upon completion, cool the reaction to room temperature. The hydrophobic benzopyran product will precipitate from the aqueous mixture.

  • Purification: Filter the crude solid, wash with cold aqueous ethanol (2 x 5 mL), and recrystallize from hot ethanol to yield the pure product.

Pathway B: Late-Stage Functionalization via Cross-Coupling

Mechanistic Rationale

Once the heterocycle is constructed, the 2-chlorophenyl moiety remains intact. While cross-dehydrogenative coupling (CDC) is excellent for C–O bond formation [5], modifying the sterically hindered C–Cl bond requires transition-metal catalysis. Aryl chlorides possess a higher bond dissociation energy (


 kcal/mol) compared to aryl bromides (

kcal/mol), making oxidative addition the rate-limiting step [2].

To overcome this, we utilize a Palladium-catalyzed Suzuki-Miyaura cross-coupling employing XPhos (2-Dicyclohexylphosphino-2′,4′,6′-triisopropylbiphenyl). Causality: XPhos is an electron-rich, bulky biaryl phosphine ligand. Its electron density accelerates the oxidative addition of Pd(0) into the inert C–Cl bond, while its steric bulk promotes the final reductive elimination step, preventing catalyst resting-state trapping.

Experimental Protocol: Suzuki-Miyaura Terphenyl Extension

Objective: Couple the benzopyran product with 4-methoxyphenylboronic acid.

Materials:

  • Chlorinated Benzopyran Product (0.5 mmol)

  • 4-Methoxyphenylboronic acid (0.75 mmol)

  • 
     (2 mol%)
    
  • XPhos (4 mol%)

  • 
     (1.5 mmol)
    
  • Solvent: 1,4-Dioxane/

    
     (4:1, 5 mL, degassed)
    

Step-by-Step Procedure:

  • Inert Atmosphere Setup: To an oven-dried Schlenk tube, add the chlorinated benzopyran (0.5 mmol), 4-methoxyphenylboronic acid (0.75 mmol),

    
     (1.5 mmol), 
    
    
    
    (2 mol%), and XPhos (4 mol%).
  • Solvent Addition: Evacuate and backfill the tube with Argon three times. Add the degassed 1,4-Dioxane/

    
     mixture via syringe. Causality: Water is essential to dissolve the phosphate base and accelerate the transmetalation step by forming a reactive boronate complex.
    
  • Heating: Seal the tube and heat at 100 °C for 12 hours.

  • Workup: Cool to room temperature, dilute with EtOAc (15 mL), and filter through a short pad of Celite to remove palladium black.

  • Purification: Concentrate the filtrate and purify via flash column chromatography to isolate the terphenyl-extended heterocycle.

Quantitative Data & Optimization

The table below summarizes the optimization of the multicomponent benzopyran synthesis (Pathway A), demonstrating the critical role of solvent and catalyst selection.

EntryCatalyst (10 mol%)Solvent SystemTemp (°C)Time (h)Yield (%)
1NoneEtOH801215
2p-TsOHToluene110842
3


25568
4


80475
5


/EtOH (1:1)
80 2.5 92

Note: Entry 5 represents the optimized protocol, balancing substrate solubility (EtOH) with the hydrophobic effect (


) to achieve maximum yield.

High-Throughput Screening Workflow

To further discover novel reactions (e.g., Buchwald-Hartwig aminations or CDC pathways) using this scaffold, a standardized high-throughput screening (HTS) workflow is recommended.

Workflow S1 Step 1 Substrate Preparation S2 Step 2 Catalyst Screening S1->S2 S3 Step 3 Microwave Irradiation S2->S3 S4 Step 4 Product Isolation S3->S4

Standardized experimental workflow for high-throughput catalyst screening.

References

  • Salicylaldehydes as privileged synthons in multicomponent reactions. Heravi, M.M., et al. Russian Chemical Reviews.[Link]

  • Pseudo-Multicomponent Reactions of Salicylaldehydes and Cyclic 1,3-dicarbonyls in the Synthesis of Benzopyrans. Engineered Science Publisher.[Link]

  • Synthesis of substituted salicylaldehyde derivatives (WO2012040454A2).
  • Cross-dehydrogenative coupling for the intermolecular C–O bond formation. PubMed Central (PMC).[Link]

Foundational

Preliminary screening for antimicrobial properties of 4-(2-chlorophenyl)-2-formylphenol

An In-Depth Technical Guide to the Preliminary Screening for Antimicrobial Properties of 4-(2-chlorophenyl)-2-formylphenol Abstract The escalating threat of antimicrobial resistance necessitates the urgent discovery and...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Preliminary Screening for Antimicrobial Properties of 4-(2-chlorophenyl)-2-formylphenol

Abstract

The escalating threat of antimicrobial resistance necessitates the urgent discovery and development of novel therapeutic agents. Phenolic compounds, a diverse class of molecules, have long been recognized for their broad-spectrum antimicrobial potential.[1] This guide provides a comprehensive framework for the preliminary in vitro screening of 4-(2-chlorophenyl)-2-formylphenol, a synthetic phenolic derivative, for its antimicrobial properties. We will detail the scientific rationale, step-by-step experimental protocols, and data interpretation strategies essential for a robust initial assessment. This document is intended for researchers, scientists, and drug development professionals engaged in the early stages of antimicrobial drug discovery.

Introduction: The Rationale for Screening 4-(2-chlorophenyl)-2-formylphenol

The global health landscape is increasingly challenged by the emergence of multidrug-resistant (MDR) pathogens, rendering many existing antibiotics ineffective. This has catalyzed a search for new chemical entities with novel mechanisms of action. Phenolic compounds are a promising area of investigation due to their inherent antimicrobial activities, which are often attributed to their ability to disrupt microbial cell membranes, denature essential proteins, and interfere with metabolic pathways.[1][2]

The structure of 4-(2-chlorophenyl)-2-formylphenol suggests potential antimicrobial efficacy. The phenolic hydroxyl group is a key pharmacophore known to contribute to antimicrobial action.[1][3] The presence of a formyl (aldehyde) group and a 2-chlorophenyl substituent may further enhance its biological activity through various mechanisms, including increased lipophilicity for better membrane penetration and potential for covalent interactions with microbial macromolecules.

This guide outlines a systematic approach to the preliminary antimicrobial screening of this compound, establishing a foundation for further investigation into its potential as a lead compound in drug development.

Physicochemical Characterization of the Test Compound

A thorough understanding of the physicochemical properties of 4-(2-chlorophenyl)-2-formylphenol is crucial for designing and interpreting antimicrobial assays.

Table 1: Physicochemical Properties of 4-(2-chlorophenyl)-2-formylphenol

PropertyValueMethod of Determination
Molecular FormulaC₁₃H₉ClO₂Mass Spectrometry
Molecular Weight232.66 g/mol Mass Spectrometry
AppearanceTo be determinedVisual Inspection
SolubilityTo be determined in various solvents (e.g., DMSO, ethanol, water)Serial Dilution and Visual Inspection
Purity>95%HPLC, NMR

Causality Behind Experimental Choices:

  • Solubility: Determining the solubility is critical for preparing stock solutions and ensuring the compound remains in solution during the assays, preventing false-negative results. Dimethyl sulfoxide (DMSO) is a common solvent for initial screening, but its potential for antimicrobial activity at higher concentrations must be controlled for.

  • Purity: High purity is essential to attribute any observed antimicrobial activity solely to the test compound and not to impurities from the synthesis process.

Proposed Antimicrobial Screening Workflow

The preliminary screening will follow a tiered approach, starting with a broad qualitative assessment and progressing to more quantitative measures for promising initial results.

Antimicrobial_Screening_Workflow cluster_prep Phase 1: Preparation cluster_screening Phase 2: Primary Screening cluster_quant Phase 3: Quantitative Analysis Compound_Prep Compound Preparation (Stock Solution) Disk_Diffusion Agar Disk Diffusion Assay Compound_Prep->Disk_Diffusion Microbe_Prep Microorganism Preparation (Standardized Inoculum) Microbe_Prep->Disk_Diffusion Broth_Microdilution Broth Microdilution Assay (Determine MIC) Disk_Diffusion->Broth_Microdilution If Zone of Inhibition > X mm MBC_Assay Minimum Bactericidal Concentration (MBC) Assay Broth_Microdilution->MBC_Assay Determine Bacteriostatic vs. Bactericidal Activity

Caption: A tiered workflow for the preliminary antimicrobial screening of 4-(2-chlorophenyl)-2-formylphenol.

Detailed Experimental Protocols

The following protocols are based on guidelines from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) to ensure reproducibility and standardization.[4][5][6][7]

Preparation of Test Compound and Microorganisms
  • Compound Stock Solution: Prepare a 10 mg/mL stock solution of 4-(2-chlorophenyl)-2-formylphenol in sterile DMSO. Further dilutions should be made in sterile broth or saline. A solvent control (DMSO alone) must be included in all assays.

  • Test Microorganisms: A panel of clinically relevant and standard reference strains should be used to assess the spectrum of activity.

    Table 2: Suggested Panel of Test Microorganisms

    Gram-Positive BacteriaGram-Negative BacteriaFungi
    Staphylococcus aureus (e.g., ATCC 29213)Escherichia coli (e.g., ATCC 25922)Candida albicans (e.g., ATCC 90028)
    Enterococcus faecalis (e.g., ATCC 29212)Pseudomonas aeruginosa (e.g., ATCC 27853)Aspergillus fumigatus (e.g., ATCC 204305)
  • Inoculum Preparation: Prepare a standardized inoculum of each microorganism to a turbidity equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). This can be achieved using a spectrophotometer or a McFarland standard.

Primary Screening: Agar Disk Diffusion Assay

This method provides a qualitative assessment of antimicrobial activity.[8]

  • Plate Preparation: Inoculate the surface of Mueller-Hinton agar (for bacteria) or Sabouraud Dextrose agar (for fungi) plates with the standardized microbial suspension using a sterile cotton swab to create a uniform lawn.

  • Disk Application: Aseptically apply sterile paper disks (6 mm diameter) to the agar surface.

  • Compound Application: Pipette a defined volume (e.g., 20 µL) of the test compound solution at various concentrations (e.g., 100, 250, 500 µ g/disk ) onto the disks.

  • Controls: Include a positive control (a known antibiotic, e.g., ampicillin for bacteria, fluconazole for fungi) and a negative control (solvent only) on each plate.

  • Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria and at 25-30°C for 24-48 hours for fungi.

  • Data Collection: Measure the diameter of the zone of inhibition (in mm) around each disk.[8]

Quantitative Analysis: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism. This assay is performed for compounds showing significant activity in the disk diffusion assay.

  • Plate Preparation: In a 96-well microtiter plate, perform serial two-fold dilutions of the test compound in the appropriate broth (e.g., Mueller-Hinton Broth for bacteria).

  • Inoculation: Inoculate each well with the standardized microbial suspension to a final concentration of approximately 5 x 10⁵ CFU/mL.

  • Controls: Include a positive control (microorganism in broth without the compound), a negative control (broth only), and a solvent control.

  • Incubation: Incubate the plates under the same conditions as the disk diffusion assay.

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity). This can be assessed visually or with a microplate reader.

Potential Mechanisms of Antimicrobial Action

Based on its chemical structure, 4-(2-chlorophenyl)-2-formylphenol likely shares mechanisms of action with other phenolic compounds.

Phenolic_MoA cluster_compound 4-(2-chlorophenyl)-2-formylphenol cluster_cell Microbial Cell Compound Phenolic Compound Membrane Cell Membrane Disruption Compound->Membrane Hydrophobic interactions Enzyme Enzyme Inhibition Compound->Enzyme Denaturation DNA Nucleic Acid Synthesis Inhibition Compound->DNA Interference Metabolism Metabolic Pathway Interference Compound->Metabolism e.g., ATP synthesis Cell Lysis Cell Lysis Membrane->Cell Lysis Loss of Function Loss of Function Enzyme->Loss of Function Replication Failure Replication Failure DNA->Replication Failure Cell Death Cell Death Metabolism->Cell Death

Caption: Plausible mechanisms of antimicrobial action for phenolic compounds.

The primary modes of action for phenolic compounds include:

  • Disruption of the Cell Membrane: The hydrophobic nature of the molecule can lead to its partitioning into the lipid bilayer of the microbial cell membrane, disrupting its structure and function.[9] This can lead to increased permeability and leakage of intracellular components.[3]

  • Enzyme Inhibition: The hydroxyl group of phenols can form hydrogen bonds with active sites of enzymes, leading to their inactivation.[2]

  • Inhibition of Nucleic Acid Synthesis: Some phenolic compounds can interfere with the synthesis of DNA and RNA, thereby inhibiting microbial replication.[3]

Interpretation of Results and Future Directions

The preliminary screening will generate data to classify the antimicrobial potential of 4-(2-chlorophenyl)-2-formylphenol.

Table 3: Interpretation of Preliminary Screening Results

ResultInterpretationNext Steps
No significant zone of inhibition; High MIC (>128 µg/mL) The compound has low or no antimicrobial activity under the tested conditions.Consider structural modification or discontinue investigation.
Moderate zone of inhibition; MIC 32-128 µg/mL The compound has moderate antimicrobial activity.Further investigation is warranted, including screening against a broader panel of resistant strains.
Large zone of inhibition; Low MIC (<32 µg/mL) The compound has significant antimicrobial activity.Proceed to determine the Minimum Bactericidal Concentration (MBC), conduct time-kill kinetic studies, and assess cytotoxicity against mammalian cell lines.

A successful preliminary screening will provide the basis for more advanced studies, including:

  • Mechanism of Action Studies: To elucidate the specific molecular targets of the compound.

  • In Vivo Efficacy Studies: To evaluate the compound's activity in animal models of infection.

  • Toxicity and Pharmacokinetic Studies: To assess the safety and metabolic profile of the compound.

Conclusion

This guide provides a robust and scientifically grounded framework for the initial evaluation of the antimicrobial properties of 4-(2-chlorophenyl)-2-formylphenol. By following standardized protocols and a logical, tiered approach, researchers can efficiently and accurately assess the potential of this novel compound as a lead for the development of new antimicrobial agents. The fight against antimicrobial resistance requires a continuous pipeline of new drug candidates, and systematic screening of novel chemical entities is a critical first step in this endeavor.

References

  • MDPI. (2025, February 10). Antimicrobial Potential of Polyphenols: Mechanisms of Action and Microbial Responses—A Narrative Review. Available from: [Link]

  • IIP Series. (n.d.). THE ROLE OF PHENOLIC COMPOUNDS AS POTENTIAL ANTIMICROBIAL AGENTS. Available from: [Link]

  • ResearchGate. (n.d.). Main mechanisms of antimicrobial activity of phenolic compounds. Available from: [Link]

  • PMC. (2023, January 22). Future Antimicrobials: Natural and Functionalized Phenolics. Available from: [Link]

  • ResearchGate. (2019, November 3). What is the antibacterial mechanism of polyphenolic compounds and flavonoids?. Available from: [Link]

  • PMC. (n.d.). Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. Available from: [Link]

  • PubMed. (2013, February 15). EUCAST expert rules in antimicrobial susceptibility testing. Available from: [Link]

  • University of Oxford. (2025, May 7). New screening method finds novel approaches to combat antimicrobial resistant bacteria. Available from: [Link]

  • PMC. (n.d.). Screening of antibacterial compounds with novel structure from the FDA approved drugs using machine learning methods. Available from: [Link]

  • CLSI. (n.d.). Antimicrobial Susceptibility Testing | Area of Focus. Available from: [Link]

  • CLSI. (2020, January). M100: Performance Standards for Antimicrobial Susceptibility Testing, 30th Edition. Available from: [Link]

  • CLSI. (n.d.). M100 | Performance Standards for Antimicrobial Susceptibility Testing. Available from: [Link]

  • EUCAST. (n.d.). Expert Rules. Available from: [Link]

  • Journal of Clinical Microbiology. (2018, March 26). CLSI Methods Development and Standardization Working Group Best Practices for Evaluation of Antimicrobial Susceptibility Tests. Available from: [Link]

  • Mintage Journal of Pharmaceutical and Medical Sciences. (n.d.). Screening Antibacterial Activity: A Crucial Step in Drug Discovery. Available from: [Link]

  • PMC. (2025, August 7). Overview of changes in the Clinical and Laboratory Standards Institute Performance Standards for Antimicrobial Susceptibility Testing: M100 32nd and 33rd editions. Available from: [Link]

  • ESCMID. (n.d.). EUCAST. Available from: [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: 4-(2-Chlorophenyl)-2-formylphenol as a Privileged Precursor for Biphenyl-Fused Heterocyclic Scaffolds

Executive Summary In modern drug discovery, the architectural design of starting materials dictates the pharmacological success of the resulting libraries. 4-(2-Chlorophenyl)-2-formylphenol (CAS: 893737-46-7), chemically...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug discovery, the architectural design of starting materials dictates the pharmacological success of the resulting libraries. 4-(2-Chlorophenyl)-2-formylphenol (CAS: 893737-46-7), chemically classified as 5-(2-chlorophenyl)salicylaldehyde, is a highly versatile, bifunctional building block. The presence of the ortho-chloro biphenyl axis introduces a critical dihedral twist that prevents molecular coplanarity. This structural feature is highly prized in medicinal chemistry as it enhances aqueous solubility, prevents non-specific


 stacking, and facilitates highly specific binding within deep hydrophobic kinase pockets.

This application note details three validated, scalable workflows for converting this precursor into biologically privileged heterocyclic scaffolds: coumarins, benzofurans, and thiazolidin-4-ones.

Mechanistic Rationale & Physicochemical Profiling

The synthetic utility of 4-(2-chlorophenyl)-2-formylphenol is governed by the synergistic ortho-relationship of its two reactive moieties:

  • Electrophilic Formyl Group : Acts as the primary site for initial nucleophilic attack (e.g., by active methylenes or primary amines).

  • Nucleophilic Phenolic Hydroxyl : Serves as the secondary reactive site for intramolecular cyclization, driving ring closure via transesterification or O-alkylation.

  • Steric Shielding : The bulky 2-chlorophenyl group at the 4-position of the phenol core provides steric hindrance that minimizes intermolecular side reactions (such as dimerization), thermodynamically driving the reaction toward intramolecular cyclization.

Experimental Workflows

Workflow 1: Synthesis of 6-(2-Chlorophenyl)coumarins (Knoevenagel Condensation)

Causality & Theory : The Knoevenagel condensation is a premier method for synthesizing 3-substituted coumarins[1]. The reaction utilizes piperidine as a basic catalyst, which condenses with the formyl group to generate a highly electrophilic iminium intermediate. This lowers the LUMO energy, accelerating nucleophilic attack by an active methylene compound (e.g., diethyl malonate). Subsequent intramolecular transesterification with the adjacent phenolic hydroxyl group yields the rigid coumarin core[2].

Protocol :

  • Initiation : In a 50 mL round-bottom flask, dissolve 4-(2-chlorophenyl)-2-formylphenol (1.0 eq, 10 mmol) and diethyl malonate (1.2 eq, 12 mmol) in 20 mL of absolute ethanol. Rationale: Ethanol completely dissolves the starting materials but acts as a poor solvent for the highly conjugated coumarin, facilitating product precipitation.

  • Catalysis : Add piperidine (0.2 eq) and glacial acetic acid (0.2 eq). The acid-base pair buffers the reaction and promotes iminium ion formation.

  • Reaction : Reflux the mixture at 80 °C for 3–4 hours. Monitor via TLC (Hexane:Ethyl Acetate 7:3). Self-Validation: The reaction mixture will transition from a pale yellow solution to a deep fluorescent yellow suspension as the coumarin precipitates.

  • Isolation : Cool the mixture to 0 °C in an ice bath. Filter the precipitated solid under vacuum, wash with ice-cold ethanol (2 x 5 mL), and recrystallize from ethanol to afford pure ethyl 6-(2-chlorophenyl)-2-oxo-2H-chromene-3-carboxylate.

Workflow 2: Synthesis of 5-(2-Chlorophenyl)benzofurans (Rap-Stoermer Reaction)

Causality & Theory : The Rap-Stoermer reaction provides a highly efficient, transition-metal-free route to benzofurans[3]. Potassium carbonate (


) deprotonates the phenolic hydroxyl, generating a strong phenoxide nucleophile. This phenoxide undergoes an 

attack on an

-haloketone (e.g., phenacyl bromide). The resulting intermediate immediately undergoes an intramolecular aldol-type condensation between the active methylene of the ketone and the formyl group, followed by dehydration to achieve aromaticity.

Protocol :

  • Initiation : Suspend 4-(2-chlorophenyl)-2-formylphenol (1.0 eq, 5 mmol) and anhydrous

    
     (2.0 eq, 10 mmol) in 15 mL of anhydrous acetonitrile (MeCN). Stir at room temperature for 15 minutes to ensure complete phenoxide formation.
    
  • Alkylation : Slowly add phenacyl bromide (1.1 eq, 5.5 mmol) portion-wise. Rationale: Portion-wise addition prevents exothermic spikes and minimizes bis-alkylation side reactions.

  • Cyclization : Heat the mixture to reflux (82 °C) for 4–6 hours. Self-Validation: The formation of a dense white precipitate (KBr) alongside the consumption of the aldehyde on TLC confirms the progression of the O-alkylation and subsequent cyclization.

  • Workup : Pour the cooled mixture into 50 mL of crushed ice/water. Extract with dichloromethane (3 x 20 mL). Wash the organic layer with brine, dry over anhydrous

    
    , and concentrate in vacuo. Purify via silica gel chromatography to yield the 2-aroyl-5-(2-chlorophenyl)benzofuran.
    
Workflow 3: Synthesis of Thiazolidin-4-ones via Schiff Base Intermediates

Causality & Theory : Condensation of the formyl group with a primary amine yields an azomethine (Schiff base). The addition of mercaptoacetic acid introduces a bifunctional reagent: the thiol acts as a soft nucleophile attacking the imine carbon (Thia-Michael addition), while the carboxylic acid subsequently acylates the secondary amine, closing the 5-membered thiazolidin-4-one ring.

Protocol :

  • Schiff Base Formation : Reflux 4-(2-chlorophenyl)-2-formylphenol (1.0 eq) and a primary aromatic amine (1.0 eq) in 30 mL of toluene using a Dean-Stark trap for 4 hours. Rationale: The Dean-Stark trap continuously removes the water byproduct, driving the equilibrium entirely toward the Schiff base.

  • Thia-Michael Addition & Cyclization : Cool the solution to room temperature. Add mercaptoacetic acid (1.5 eq) and a catalytic amount of anhydrous zinc chloride (

    
    ). Reflux for an additional 6 hours.
    
  • Isolation : Neutralize the reaction mixture with 5%

    
     to remove unreacted mercaptoacetic acid. Extract the organic layer, dry, and evaporate. Triturate the residue with hot hexane to yield the pure thiazolidin-4-one derivative.
    

Quantitative Data Summary

ScaffoldReaction TypeKey ReagentsCatalystAvg. Time (h)Expected Yield (%)Key Analytical Marker (Visual/TLC)
Coumarins KnoevenagelDiethyl malonatePiperidine / AcOH3 - 480 - 85%Fluorescent yellow precipitate
Benzofurans Rap-StoermerPhenacyl bromide

4 - 675 - 82%White KBr byproduct formation
Thiazolidin-4-ones Thia-MichaelAmine, Mercaptoacetic acid

10 (Total)65 - 70%Water evolution (Dean-Stark)

Reaction Pathway Visualization

G cluster_0 Key Synthetic Workflows A 4-(2-chlorophenyl)-2-formylphenol (CAS: 893737-46-7) B Knoevenagel Condensation (Active Methylene + Base) A->B C Rap-Stoermer Reaction (α-Haloketone + Base) A->C D Schiff Base + Cyclization (Amine + Mercaptoacetic Acid) A->D E 6-(2-Chlorophenyl)coumarins (Anticancer/Antimicrobial) B->E Intramolecular Cyclization F 5-(2-Chlorophenyl)benzofurans (Kinase Inhibitors) C->F Aldol-type Condensation G Thiazolidin-4-one Derivatives (Anti-inflammatory) D->G Thia-Michael Addition

Divergent synthetic pathways of 4-(2-chlorophenyl)-2-formylphenol into key heterocyclic scaffolds.

References

  • Reaction Chemistry & Engineering Source: RSC Publishing (2025) URL:[Link]

  • A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies Source: ACS Omega (2024) URL:[Link]

  • Base-promoted synthesis of coumarins from salicylaldehydes and aryl-substituted 1,1-dibromo-1-alkenes under transition-metal-free conditions Source: Chemical Communications, RSC Publishing (2014) URL:[Link]

Sources

Application

Application Note: Experimental Setup for Suzuki-Miyaura Coupling to Synthesize 4-(2-Chlorophenyl)-2-formylphenol

Introduction & Mechanistic Rationale Biaryl salicylaldehydes are highly valued pharmacophores and synthetic intermediates in drug development. The synthesis of 4-(2-chlorophenyl)-2-formylphenol via the Suzuki-Miyaura cro...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

Biaryl salicylaldehydes are highly valued pharmacophores and synthetic intermediates in drug development. The synthesis of 4-(2-chlorophenyl)-2-formylphenol via the Suzuki-Miyaura cross-coupling of 5-bromo-2-hydroxybenzaldehyde (5-bromosalicylaldehyde) and (2-chlorophenyl)boronic acid presents specific steric and electronic challenges. As an Application Scientist, I have designed this protocol not just as a sequence of steps, but as a self-validating system where every reagent choice is mechanistically justified.

Causality of Experimental Choices
  • Catalyst Selection (Pd(dppf)Cl₂): Standard catalysts like Pd(PPh₃)₄ often struggle with sterically hindered substrates. The ortho-chloro substitution on the boronic acid introduces significant steric bulk. The bidentate 1,1'-bis(diphenylphosphino)ferrocene (dppf) ligand enforces a cis-geometry at the palladium center, which drastically accelerates the rate-determining reductive elimination step, making it ideal for sterically demanding couplings[1][2].

  • Solvent System (1,4-Dioxane/H₂O): A biphasic or miscible aqueous system is mandatory. Water is not merely a solvent; it acts as a co-reactant. It dissolves the inorganic base and facilitates the formation of a highly reactive Ar-Pd(II)-OH intermediate, which undergoes transmetalation significantly faster than the corresponding Ar-Pd(II)-Br complex[1][3].

  • Base Selection (K₂CO₃): Potassium carbonate provides the optimal basicity. Stronger bases (like NaOH) can cause degradation of the formyl group via Cannizzaro-type reactions, while weaker bases may fail to efficiently drive the transmetalation step[3][4].

Mechanistic Pathway & Workflow

To fully control the reaction, one must visualize the catalytic cycle. The generation of the active Pd(0) species and the critical role of the base exchange step are outlined below.

CatalyticCycle Pd0 Pd(0)L_n Active Catalyst OxAdd Oxidative Addition [Ar-Pd(II)L_2-Br] Pd0->OxAdd 5-Bromosalicylaldehyde (Oxidative Addition) BaseEx Base Exchange [Ar-Pd(II)L_2-OH] OxAdd->BaseEx K2CO3, H2O (- KBr) TransMet Transmetalation [Ar-Pd(II)L_2-Ar'] BaseEx->TransMet 2-Chlorophenylboronic acid (- B(OH)3) Product 4-(2-Chlorophenyl)-2-formylphenol + Pd(0) Regeneration TransMet->Product Reductive Elimination Product->Pd0 Catalyst Recycling

Caption: Catalytic cycle of the Suzuki-Miyaura coupling highlighting key mechanistic intermediates.

Workflow Prep Reagent Prep Weighing & Mixing Degas Degassing N2 Sparging Prep->Degas React Reaction 90°C, 12h Degas->React Workup Workup Extraction React->Workup Purify Purification Silica Gel Column Workup->Purify QC QC Analysis NMR & LC-MS Purify->QC

Caption: Step-by-step experimental workflow for the synthesis and purification of the target compound.

Reagents and Materials

The following quantitative data is optimized for a 1.0 mmol scale reaction. The boronic acid is used in a slight excess (1.2 equiv) to compensate for potential protodeboronation, a common side reaction where the boronic acid degrades into chlorobenzene[4].

ReagentMW ( g/mol )EquivalentsAmountRole
5-Bromosalicylaldehyde201.021.0201 mgElectrophile
(2-Chlorophenyl)boronic acid156.381.2188 mgNucleophile
Pd(dppf)Cl₂·CH₂Cl₂816.640.0541 mgCatalyst
K₂CO₃138.212.0276 mgBase
1,4-DioxaneN/AN/A4.0 mLOrganic Solvent
Deionized Water18.02N/A1.0 mLAqueous Co-solvent

Experimental Protocol

This protocol is designed as a self-validating system. Visual cues (color changes, gas evolution) are included to ensure the operator can verify the reaction's progress in real-time.

Step 1: Preparation and Rigorous Degassing
  • Equip a 25 mL Schlenk tube or a heavy-walled reaction vial with a magnetic stir bar.

  • Add 5-bromosalicylaldehyde (201 mg, 1.0 mmol), (2-chlorophenyl)boronic acid (188 mg, 1.2 mmol), and K₂CO₃ (276 mg, 2.0 mmol) to the vessel.

  • Add 1,4-Dioxane (4.0 mL) and Deionized Water (1.0 mL).

  • Critical Step: Degas the suspension by sparging with ultra-pure Nitrogen (N₂) or Argon for at least 15 minutes. Alternatively, perform three freeze-pump-thaw cycles. Rationale: Trace oxygen promotes the homocoupling of the boronic acid to form 2,2'-dichlorobiphenyl, consuming the reagent and complicating purification[4].

Step 2: Catalyst Addition and Reaction Initiation
  • Under a positive flow of N₂, quickly add the Pd(dppf)Cl₂·CH₂Cl₂ catalyst (41 mg, 0.05 mmol).

  • Seal the vessel tightly and immerse it in a pre-heated oil bath or heating block set to 90 °C.

  • Stir vigorously (800-1000 rpm) to ensure maximum interfacial surface area between the aqueous and organic phases.

  • Visual QC: The mixture should transition from a heterogeneous suspension to a dark red/brown homogeneous solution as the active Pd(0) species is generated and the reaction proceeds.

Step 3: Reaction Monitoring
  • After 4 hours, sample 10 µL of the organic layer, dilute with 1 mL of acetonitrile, and analyze via LC-MS or TLC (Eluent: 15% Ethyl Acetate in Hexanes).

  • Monitor the disappearance of the 5-bromosalicylaldehyde peak. If starting material persists after 12 hours, the catalyst may have deactivated.

Step 4: Quenching and Workup
  • Cool the reaction mixture to room temperature.

  • Dilute the mixture with Ethyl Acetate (15 mL) and Water (10 mL).

  • Transfer to a separatory funnel and separate the layers.

  • Extract the aqueous layer with additional Ethyl Acetate (2 × 10 mL).

  • Wash the combined organic layers with brine (15 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield a crude residue.

Step 5: Purification
  • Purify the crude residue via flash column chromatography on silica gel.

  • Use a gradient elution starting from 5% Ethyl Acetate in Hexanes, ramping up to 20%.

  • The target compound, 4-(2-chlorophenyl)-2-formylphenol, will elute as a distinct UV-active band. Concentrate the pure fractions to yield the product as a solid.

Troubleshooting & Quality Control

  • Issue: High levels of biaryl homocoupling (2,2'-dichlorobiphenyl).

    • Cause: Oxygen ingress during the reaction or insufficient degassing[4].

    • Solution: Switch from N₂ sparging to the freeze-pump-thaw method. Ensure the Schlenk tube seals are intact.

  • Issue: Incomplete conversion (Protodeboronation).

    • Cause: The (2-chlorophenyl)boronic acid degrades into chlorobenzene before transmetalation can occur. This is exacerbated by high temperatures and prolonged exposure to water[3][4].

    • Solution: Add the boronic acid in two separate batches (0.6 equiv initially, 0.6 equiv after 2 hours) to maintain a steady concentration of the active nucleophile.

  • Issue: Palladium Black precipitation.

    • Cause: Catalyst decomposition due to ligand oxidation or lack of stabilizing intermediates.

    • Solution: Ensure a strict inert atmosphere. If precipitation occurs early, consider increasing the catalyst loading to 10 mol% or adding a small amount of free dppf ligand.

References

  • A 2-((4-Arylpiperazin-1-yl)methyl)phenol ligated Pd(ii) complex: an efficient, versatile catalyst for Suzuki–Miyaura cross-coupling reactions Source: RSC Advances URL:[Link][5]

  • Recent Advances in Pd‐Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions with Triflates or Nonaflates Source: Advanced Synthesis & Catalysis URL:[Link][1]

  • Suzuki-Miyaura cross-coupling: Practical Guide Source: Yoneda Labs URL:[Link][4]

  • Suzuki Cross-Coupling Reactions Mechanisms Source: Mettler Toledo URL:[Link][3]

  • Suzuki–Miyaura Cross-Coupling Reaction and Potential Applications Source: Catalysts (MDPI) URL:[Link][2]

Sources

Method

Ortho-formylation techniques for substituted phenols to yield 4-(2-chlorophenyl)-2-formylphenol

An In-Depth Guide to the Ortho-Formylation of Substituted Phenols for the Synthesis of 4-(2-Chlorophenyl)-2-formylphenol Introduction Ortho-hydroxybenzaldehydes, commonly known as salicylaldehydes, are a critical class o...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to the Ortho-Formylation of Substituted Phenols for the Synthesis of 4-(2-Chlorophenyl)-2-formylphenol

Introduction

Ortho-hydroxybenzaldehydes, commonly known as salicylaldehydes, are a critical class of intermediates in the fine chemical industry. Their unique structural motif, featuring a hydroxyl group and a formyl group in an ortho relationship, serves as a versatile scaffold for the synthesis of pharmaceuticals, agrochemicals, ligands for catalysis, and molecular probes.[1] The synthesis of specifically substituted salicylaldehydes, such as 4-(2-chlorophenyl)-2-formylphenol, presents a significant synthetic challenge. This target molecule incorporates a biphenyl framework, prevalent in medicinal chemistry, and requires a highly regioselective method to introduce a formyl group exclusively at the position ortho to the phenolic hydroxyl group.

This technical guide provides a detailed exploration of robust and field-proven ortho-formylation techniques applicable to the synthesis of 4-(2-chlorophenyl)-2-formylphenol from its precursor, 4-(2-chlorophenyl)phenol. As a senior application scientist, this document moves beyond simple procedural lists to explain the causality behind experimental choices, ensuring that each protocol is a self-validating system for researchers, scientists, and drug development professionals. We will delve into the mechanisms that govern ortho-selectivity and present detailed, step-by-step protocols for the most effective methods, complete with comparative data and expert insights.

Part 1: Strategic Considerations for Regioselective Formylation

The starting material, 4-(2-chlorophenyl)phenol, possesses a hydroxyl group (-OH), which is a powerful activating and ortho, para-directing group in electrophilic aromatic substitution reactions.[2] Since the para position is sterically blocked by the 2-chlorophenyl substituent, electrophilic attack is electronically directed to the two equivalent ortho positions (C2 and C6). The primary challenge, therefore, is not directing the substitution but rather achieving efficient formylation with high yield and minimizing side-product formation. The selection of an appropriate formylation method is paramount.

Several classical and modern methods exist for the formylation of phenols, each with distinct advantages and limitations. These include the Reimer-Tiemann, Duff, Gattermann, and Vilsmeier-Haack reactions.[1][3][4][5] However, for achieving high yields and exceptional ortho-selectivity, especially with valuable or complex substrates, magnesium-mediated formylation has emerged as a superior strategy.[6][7][8] This method leverages a magnesium-phenoxide complex to direct the formylating agent, paraformaldehyde, exclusively to the ortho position through a chelation-controlled mechanism.

Part 2: Recommended Synthetic Protocols

This section details the most effective and reliable methods for the synthesis of 4-(2-chlorophenyl)-2-formylphenol. The Magnesium-Mediated Ortho-Formylation is presented as the primary recommended procedure due to its exceptional selectivity and high yields.[8][9] The Duff Reaction is offered as a robust alternative.

Method A: Magnesium-Mediated Ortho-Formylation (Casnati-Skattebøl Reaction)

This method is highly recommended for its excellent regioselectivity and yields, proceeding via a magnesium-chelated intermediate that directs formylation exclusively to the ortho-position.[6][7][8] The reaction of the phenol with magnesium dichloride and a base like triethylamine forms a magnesium phenoxide complex in situ. This complex then coordinates with paraformaldehyde, facilitating an intramolecular delivery of the formyl group precursor to the adjacent ortho-position.

Experimental Protocol

  • Reagents and Materials

    Reagent Molar Eq. MW ( g/mol ) Amount
    4-(2-Chlorophenyl)phenol 1.0 204.65 (e.g., 5.0 g, 24.4 mmol)
    Anhydrous Magnesium Dichloride (MgCl₂) 1.5 95.21 3.49 g, 36.6 mmol
    Paraformaldehyde 3.0 (30.03)n 2.20 g, 73.2 mmol
    Triethylamine (Et₃N) 3.5 101.19 12.0 mL, 85.4 mmol
    Dry Tetrahydrofuran (THF) - 72.11 ~250 mL
    1 M Hydrochloric Acid (HCl) - - As needed for work-up
    Diethyl Ether / Ethyl Acetate - - For extraction

    | Anhydrous Magnesium Sulfate (MgSO₄) | - | - | For drying |

  • Step-by-Step Procedure [9][10]

    • Setup: Equip a dry, three-necked round-bottom flask with a magnetic stirrer, a reflux condenser, and rubber septa under an inert atmosphere (Argon or Nitrogen).

    • Reagent Addition: To the flask, add anhydrous magnesium dichloride (1.5 eq) and paraformaldehyde (3.0 eq).

    • Solvent and Base: Add dry tetrahydrofuran (THF) via syringe to the flask. Subsequently, add triethylamine (3.5 eq) dropwise over 10 minutes with stirring.

    • Substrate Addition: Add the 4-(2-chlorophenyl)phenol (1.0 eq) to the reaction mixture. The mixture may become a thick slurry.

    • Reaction: Heat the reaction mixture to a gentle reflux (approximately 70-75°C) using an oil bath. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-6 hours).

    • Work-up: Cool the flask to 0°C in an ice bath. Slowly and carefully acidify the reaction mixture with 1 M HCl until the pH is ~2-3 to decompose the magnesium complex. Caution: Gas evolution may occur.[9]

    • Extraction: Transfer the mixture to a separatory funnel and extract the product with diethyl ether or ethyl acetate (3 x volumes).

    • Washing and Drying: Combine the organic layers and wash sequentially with water and brine. Dry the organic phase over anhydrous magnesium sulfate (MgSO₄).

    • Purification: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator. The crude product can be purified by recrystallization (e.g., from an ethanol/water or hexane/ethyl acetate mixture) or by column chromatography on silica gel to afford pure 4-(2-chlorophenyl)-2-formylphenol.[10]

Logical Workflow: Magnesium-Mediated Formylation

G cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A Dry 3-Neck Flask (Inert Atmosphere) B Add MgCl₂ and Paraformaldehyde A->B C Add Dry THF and Et₃N B->C D Add 4-(2-chlorophenyl)phenol C->D E Heat to Reflux (70-75°C, 4-6h) D->E F Monitor by TLC E->F G Cool to 0°C Acidify with 1M HCl F->G H Extract with Et₂O or EtOAc G->H I Wash with H₂O/Brine Dry over MgSO₄ H->I J Evaporate Solvent I->J K Purify (Recrystallization or Chromatography) J->K L L K->L Product: 4-(2-chlorophenyl)-2-formylphenol

Caption: Workflow for Mg-chelation-directed ortho-formylation.

Method B: The Duff Reaction

The Duff reaction is a classic and effective method for the ortho-formylation of phenols using hexamethylenetetramine (HMTA) as the formylating agent in an acidic medium like acetic acid or trifluoroacetic acid (TFA).[3] The reaction proceeds via the generation of an electrophilic iminium ion from HMTA, which is attacked by the electron-rich phenol.[11] Subsequent hydrolysis of the intermediate imine yields the aldehyde. The ortho-selectivity is attributed to hydrogen bonding between the phenolic proton and the nitrogen of the formylating agent.[12]

Experimental Protocol

  • Reagents and Materials

    Reagent Molar Eq. MW ( g/mol ) Amount
    4-(2-Chlorophenyl)phenol 1.0 204.65 (e.g., 5.0 g, 24.4 mmol)
    Hexamethylenetetramine (HMTA) 2.0 140.19 6.84 g, 48.8 mmol
    Trifluoroacetic Acid (TFA) - 114.02 ~50 mL (as solvent)
    5 M Sulfuric Acid (H₂SO₄) - - For hydrolysis

    | Diethyl Ether / Ethyl Acetate | - | - | For extraction |

  • Step-by-Step Procedure [2][13]

    • Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 4-(2-chlorophenyl)phenol (1.0 eq) and hexamethylenetetramine (2.0 eq).

    • Reaction: Add trifluoroacetic acid (TFA) to the flask to dissolve the solids. Heat the mixture to reflux (80-90°C) for 10-15 hours.

    • Hydrolysis: Cool the reaction mixture to room temperature. Carefully pour the mixture into a beaker of ice water. Add 5 M H₂SO₄ and heat the mixture again to ~100°C for 1-2 hours to ensure complete hydrolysis of the imine intermediate.

    • Work-up: Cool the mixture and transfer it to a separatory funnel.

    • Extraction: Extract the aqueous layer with diethyl ether or ethyl acetate (3 x volumes).

    • Washing and Drying: Combine the organic extracts and wash with water, followed by a saturated sodium bicarbonate solution (carefully, to neutralize excess acid), and finally with brine. Dry the organic phase over anhydrous sodium sulfate.

    • Purification: Filter and concentrate the solution under reduced pressure. The crude product can be purified by column chromatography or recrystallization.

Microwave-Assisted Duff Reaction Protocol Microwave synthesis offers a significant acceleration of the Duff reaction, reducing reaction times from hours to minutes.[11]

  • In a microwave reaction vessel, combine 4-(2-chlorophenyl)phenol (1.0 mmol), HMTA (2.0-4.0 mmol), and 5-10 mL of TFA.[11]

  • Seal the vessel and place it in a microwave reactor.

  • Irradiate at a set temperature of 120-150°C for 5-15 minutes.[11]

  • After cooling, proceed with the hydrolysis and work-up steps as described in the conventional protocol.

Logical Workflow: The Duff Reaction

G cluster_reaction Reaction cluster_hydrolysis Hydrolysis cluster_workup Work-up & Purification A Combine Phenol and HMTA in Flask B Add TFA (Solvent) A->B C Heat to Reflux (10-15h) B->C D Cool Mixture C->D E Add to Ice Water and H₂SO₄ D->E F Heat to 100°C (1-2h) E->F G Cool and Extract with Organic Solvent F->G H Wash (H₂O, NaHCO₃, Brine) G->H I Dry over MgSO₄ H->I J Evaporate Solvent and Purify I->J K K J->K Final Product

Caption: General workflow for the Duff ortho-formylation reaction.

Part 3: Comparative Analysis of Methods

To aid in experimental design, the following table provides a comparative summary of the discussed ortho-formylation techniques.

FeatureMagnesium-MediatedDuff ReactionReimer-Tiemann Reaction
Ortho-Selectivity Excellent, often exclusive ortho-formylation[2][9]Very Good, strong preference for ortho[3]Good, but para-isomer can be a significant byproduct[1][14]
Typical Yield High to Excellent (70-95%)[6][8]Moderate to Good (40-70%)[11]Moderate to Poor (30-60%)[15]
Reaction Conditions Reflux in THF (70-75°C)Reflux in acid (80-150°C), long reaction timesBiphasic, 60-70°C, exothermic potential[14][16]
Reagent Handling Requires anhydrous conditions; paraformaldehydeUses corrosive acids (TFA); HMTA is stableUses toxic and volatile chloroform; strong caustic base[16]
Scalability Good, well-established for large-scale prep[9]Moderate, long times can be a drawbackChallenging due to biphasic nature and exothermicity[16]
Key Advantage Superior selectivity and yieldOperationally simple, tolerant of some moistureClassic, well-studied reaction

Part 4: Note on Precursor Synthesis

The synthesis of the starting material, 4-(2-chlorophenyl)phenol, is not commercially trivial but can be reliably achieved using modern cross-coupling chemistry. A highly effective and recommended route is the Suzuki-Miyaura cross-coupling reaction .[10] This involves coupling a protected 4-halophenol (e.g., 1-bromo-4-(methoxymethoxy)benzene) with (2-chlorophenyl)boronic acid, followed by acidic deprotection of the phenol.[10] This approach offers high yields and excellent control over the biaryl structure. A two-step synthesis starting from 2-bromophenol and 4-chlorophenylboronic acid is also a viable pathway.[17]

Conclusion

For the selective synthesis of 4-(2-chlorophenyl)-2-formylphenol, the Magnesium-Mediated Ortho-Formylation stands out as the most robust and efficient method. Its mechanism, driven by magnesium chelation, ensures nearly exclusive formation of the desired ortho-aldehyde, leading to high isolated yields and simplifying downstream purification.[6][8] While the Duff reaction provides a viable alternative, it typically results in lower yields and requires harsher acidic conditions. The Reimer-Tiemann reaction, though historically significant, is often plagued by lower yields and the formation of isomeric byproducts, making it less suitable for the synthesis of high-value, complex molecules. By selecting the appropriate methodology based on the principles and protocols outlined in this guide, researchers can confidently and efficiently access this important chemical intermediate.

References

  • Duff, J. C. (1932). The Duff Reaction. SynArchive. Available at: [Link]

  • Hofsløkken, S., & Skattebøl, L. (1999). Convenient Method for the ortho-Formylation of Phenols. Acta Chemica Scandinavica, 53, 258–262. Available at: [Link]

  • Wikipedia. (n.d.). Reimer–Tiemann reaction. In Wikipedia. Retrieved from [Link]

  • Aldred, R., Johnston, R. P., Levin, D., & Neilan, J. (1994). Magnesium-mediated ortho-specific formylation and formaldoximation of phenols. Journal of the Chemical Society, Perkin Transactions 1, 1823-1831. Available at: [Link]

  • Allen Institute. (n.d.). Reimer Tiemann Reaction Mechanism: Conditions & Applications. Allen Career Institute. Available at: [Link]

  • Martínez, A. G., et al. (2018). A theoretical study of the Duff reaction: insights into its selectivity. Organic & Biomolecular Chemistry, 16(35), 6448-6455. Available at: [Link]

  • Filo. (2025). Write a short note on the Gattermann reaction. Available at: [Link]

  • Master Organic Chemistry. (n.d.). Reimer-Tiemann Reaction. Available at: [Link]

  • Semantic Scholar. (n.d.). Magnesium-mediated ortho-specific formylation and formaldoximation of phenols. Retrieved from [Link]

  • Aldred, R., Johnston, R. P., Levin, D., & Neilan, J. (1994). Magnesium-mediated ortho-specific formylation and formaldoximation of phenols. Journal of the Chemical Society, Perkin Transactions 1, (13), 1823-1831. Available at: [Link]

  • Cambridge University Press. (n.d.). Duff Reaction. Available at: [Link]

  • Wikipedia. (n.d.). Duff reaction. In Wikipedia. Retrieved from [Link]

  • BYJU'S. (n.d.). Reimer Tiemann Reaction Mechanism. Available at: [Link]

  • Hofsløkken, S., & Skattebøl, L. (1999). Convenient Method for the ortho-Formylation of Phenols. Acta Chemica Scandinavica. Available at: [Link]

  • Redamala, R., Merugu, R., & Rajanna, K. C. (2018). A Comparative study of Vilsmeier-Haack Formylation Reactions With Phenols Under Solvent Less And Solvent Conditions. Asian Journal of Research in Chemistry, 11(2), 409-412. Available at: [Link]

  • Aldred, R., et al. (1994). Magnesium-mediated ortho -specific formylation and formaldoximation of phenols. Journal of the Chemical Society, Perkin Transactions 1, 1823. DOI:10.1039/P19940001823.
  • Vedantu. (n.d.). Gattermann Reaction: Mechanism, Steps & Uses Explained. Available at: [Link]

  • Chemistry Stack Exchange. (2015). Gattermann-Koch Reaction with Phenol Substrates. Available at: [Link]

  • YouTube. (2019). Gatterman Reaction: formylation reaction! Available at: [Link]

  • ResearchGate. (2018). A Comparative study of Vilsmeier-Haack Formylation Reactions With Phenols Under Solvent Less And Solvent Conditions. Available at: [Link]

  • Chemistry Steps. (2023). Vilsmeier-Haack Reaction. Available at: [Link]

  • Wiley Online Library. (2026). Biocatalytic Regioselective C‐Formylation of Resorcinol Derivatives. Angewandte Chemie International Edition. Available at: [Link]

  • Zhang, N., & Dong, D. (n.d.). Formylation and the Vilsmeier Reagent. In Science of Synthesis. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Formylation - Common Conditions. Available at: [Link]

  • ResearchGate. (2025). Mono and Diformylation of 4-Substituted Phenols: A New Application of the Duff Reaction. Available at: [Link]

  • Hansen, T. V., & Skattebøl, L. (2012). Ortho-Formylation of Phenols Using MgCl2, Et3N and Paraformaldehyde. Organic Syntheses, 89, 220. Available at: [Link]

  • Hansen, T. V., & Skattebøl, L. (2005). ORTHO-FORMYLATION OF PHENOLS; PREPARATION OF 3-BROMOSALICYLALDEHYDE. Organic Syntheses, 82, 64. Available at: [Link]

Sources

Application

Method for creating fluorescent probes using 4-(2-chlorophenyl)-2-formylphenol

Application Note: Design and Synthesis of Advanced Fluorescent Probes Utilizing 4-(2-Chlorophenyl)-2-formylphenol Executive Summary The development of highly selective, environmentally sensitive fluorescent probes is a c...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Design and Synthesis of Advanced Fluorescent Probes Utilizing 4-(2-Chlorophenyl)-2-formylphenol

Executive Summary

The development of highly selective, environmentally sensitive fluorescent probes is a critical frontier in molecular diagnostics and cellular imaging. This application note details the utilization of 4-(2-chlorophenyl)-2-formylphenol (CAS: 893737-46-7) as a highly versatile structural building block for synthesizing next-generation fluorophores. By leveraging the unique spatial arrangement of its functional groups, this precursor is ideal for constructing probes that operate via Excited-State Intramolecular Proton Transfer (ESIPT) and Aggregation-Induced Emission (AIE) mechanisms.

Mechanistic Rationale: Why 4-(2-Chlorophenyl)-2-formylphenol?

The rational design of a fluorescent probe requires precise control over its photophysical properties. 4-(2-chlorophenyl)-2-formylphenol offers three distinct mechanistic advantages:

  • Canonical ESIPT Geometry : The adjacent formyl (aldehyde) and phenolic hydroxyl groups provide the exact spatial proximity required for strong intramolecular hydrogen bonding. Upon photoexcitation, this enables an ultrafast proton transfer from the enol oxygen to the imine/carbonyl nitrogen, resulting in a keto tautomer that emits with a massive Stokes shift, thereby eliminating self-absorption and inner-filter effects[1].

  • Electronic Tuning via the Para-Substituent : The 2-chlorophenyl group is positioned para to the phenolic hydroxyl. The electron-withdrawing nature of the chlorine atom increases the acidity of the phenolic proton. This electronic modulation lowers the activation energy barrier for the ESIPT process, enhancing the quantum yield of the keto emission[2].

  • Steric Bulk for AIE : The bulky biphenyl-like architecture restricts intramolecular rotations (RIR) when the molecules aggregate in aqueous environments. This restriction blocks non-radiative decay pathways, making derivatives of this compound highly emissive in the solid state or as nanoparticles (AIEgens)[2].

SynthesisWorkflow Precursor 4-(2-chlorophenyl)-2-formylphenol (Precursor) Hydrazine Hydrazine Hydrate (Ethanol, Reflux) Precursor->Hydrazine Aminothiophenol 2-Aminothiophenol (Oxidative Condensation) Precursor->Aminothiophenol AzineProbe Salicylaldehyde Azine (AIE + ESIPT Probe) Hydrazine->AzineProbe HBTProbe HBT-Derivative (ESIPT Core) Aminothiophenol->HBTProbe ProtectingGroup Analyte-Specific Capping (e.g., Boronate for ROS) HBTProbe->ProtectingGroup Sensor Turn-ON Fluorescent Sensor (Targeting ONOO- / H2O2) ProtectingGroup->Sensor

Workflow for synthesizing AIE and ESIPT fluorescent probes from the precursor.

Protocol I: Synthesis of an AIE-ESIPT Salicylaldehyde Azine Probe

Objective : To synthesize a symmetrical azine that exhibits both AIE and ESIPT characteristics, ideal for viscosity sensing or organelle imaging. Causality : Hydrazine acts as a bridging diamine. Condensing two equivalents of the precursor with one equivalent of hydrazine locks the molecules into a highly conjugated C=N-N=C backbone. In dilute solutions, the N-N bond freely rotates, quenching fluorescence. In aggregates, rotation is restricted, and the ESIPT pathway dominates, yielding intense emission.

Step-by-Step Methodology :

  • Preparation : Dissolve 2.0 mmol of 4-(2-chlorophenyl)-2-formylphenol in 15 mL of absolute ethanol in a 50 mL round-bottom flask.

  • Condensation : Add 1.0 mmol of hydrazine hydrate (80% aqueous solution) dropwise under continuous magnetic stirring at room temperature. A catalytic amount (1-2 drops) of glacial acetic acid can be added to accelerate imine formation.

  • Reflux : Heat the mixture to reflux (78 °C) for 4 hours. The reaction progress will be indicated by the formation of a heavy, brightly colored precipitate.

  • Isolation : Cool the mixture to 0 °C in an ice bath. Filter the precipitate under vacuum and wash thoroughly with cold ethanol (3 × 5 mL) to remove unreacted starting materials.

  • Purification : Recrystallize the crude product from a mixture of dichloromethane and ethanol (1:1 v/v) to yield the pure salicylaldehyde azine probe.

Self-Validating System Checkpoint : Dissolve 1 mg of the purified product in 1 mL of pure THF (good solvent); the solution should exhibit negligible fluorescence under a 365 nm UV lamp. Add 9 mL of distilled water (poor solvent) to induce aggregation. A sudden, intense yellow/green fluorescence must appear, confirming the successful synthesis of the AIE-active backbone.

Protocol II: Synthesis of a Turn-ON ESIPT Sensor for ROS (Peroxynitrite/H₂O₂)

Objective : To construct a 2-(2'-hydroxyphenyl)benzothiazole (HBT) derivative and cap the ESIPT-active hydroxyl group to create a bio-responsive "Turn-ON" sensor. Causality : The condensation with 2-aminothiophenol creates the highly stable HBT fluorophore. By covalently attaching a boronate ester to the phenolic -OH, the intramolecular hydrogen bond is destroyed, disabling the ESIPT process (resulting in weak, blue enol emission). Reactive Oxygen Species (ROS) like ONOO⁻ specifically cleave the boronate group, unmasking the hydroxyl group, instantly restoring the ESIPT process, and triggering a massive red-shift to a bright yellow keto emission[3][4].

Step-by-Step Methodology :

  • HBT Core Synthesis : Dissolve 1.0 mmol of 4-(2-chlorophenyl)-2-formylphenol and 1.1 mmol of 2-aminothiophenol in 10 mL of DMF. Add 1.5 equivalents of sodium metabisulfite (Na₂S₂O₅) as an oxidative catalyst. Stir at 120 °C for 6 hours. Cool and pour into ice water to precipitate the HBT core. Filter and dry.

  • Hydroxyl Protection (Sensor Assembly) : Dissolve 0.5 mmol of the synthesized HBT core in 5 mL of anhydrous acetonitrile. Add 0.75 mmol of potassium carbonate (K₂CO₃) and stir for 15 minutes to deprotonate the phenol.

  • Capping : Add 0.6 mmol of 4-(bromomethyl)phenylboronic acid pinacol ester. Reflux under a nitrogen atmosphere for 8 hours.

  • Workup : Extract the mixture with ethyl acetate and water. Dry the organic layer over anhydrous Na₂SO₄, concentrate, and purify via silica gel column chromatography (Hexane:EtOAc = 4:1) to isolate the protected sensor.

Self-Validating System Checkpoint : Prepare a 10 µM solution of the sensor in PBS buffer (pH 7.4, containing 1% DMSO). Excite the solution at 330 nm; it should display a weak emission peak at ~410 nm. Spike the solution with 50 µM of H₂O₂ or ONOO⁻. Within 5 minutes, the 410 nm peak must diminish, and a highly intense emission peak at ~520 nm must emerge, validating the ROS-triggered ESIPT Turn-ON mechanism.

ESIPTMechanism GroundEnol Enol Form (S0) Ground State ExcitedEnol Enol Form (S1) Excited State GroundEnol->ExcitedEnol Excitation ExcitedKeto Keto Form (S1) Proton Transferred ExcitedEnol->ExcitedKeto Fast ESIPT GroundKeto Keto Form (S0) Ground State ExcitedKeto->GroundKeto Emission GroundKeto->GroundEnol Reverse PT

The ESIPT mechanism showing enol-keto phototautomerization and fluorescence.

Photophysical Data Summary

The table below summarizes the expected quantitative photophysical properties of the probes derived from 4-(2-chlorophenyl)-2-formylphenol, demonstrating the dramatic shifts utilized in ratiometric and Turn-ON sensing.

Probe DerivativeState / ConditionAbsorption Max (λ_abs)Emission Max (λ_em)Stokes ShiftQuantum Yield (Φ)Sensing Target
Salicylaldehyde Azine Solution (THF)360 nmN/A (Quenched)N/A< 0.01N/A
Salicylaldehyde Azine Aggregated (90% H₂O)365 nm545 nm (Keto)180 nm0.38Viscosity / Aggregation
Protected HBT Sensor PBS Buffer (pH 7.4)330 nm410 nm (Enol)80 nm0.04Baseline (Off-state)
Deprotected HBT Sensor Post-ROS Cleavage350 nm525 nm (Keto)175 nm0.42Peroxynitrite / H₂O₂

References

  • Sedgwick, A. C., Wu, L., Han, H.-H., Bull, S. D., He, X.-P., James, T. D., Sessler, J. L., Tang, B. Z., Tian, H., & Yoon, J. (2018). Excited-state intramolecular proton-transfer (ESIPT) based fluorescence sensors and imaging agents. Chemical Society Reviews, 47(23), 8842-8880.

  • Qiao, Y.-J., Xu, F.-Z., Chen, Y., & Yun, W. C. (2021). Electronic effect on the optical properties and sensing ability of AIEgens with ESIPT process based on salicylaldehyde azine. Journal of Luminescence / ResearchGate.

  • Sedgwick, A. C., Brewster, J. T., Wu, T., Feng, X., Bull, S. D., Qian, X., Sessler, J. L., James, T. D., & He, X.-P. (2018). An ESIPT Probe for the Ratiometric Imaging of Peroxynitrite Facilitated by Binding to Aβ-Aggregates. Journal of the American Chemical Society, 140(43), 14267–14271.

  • Sedgwick, A. C., Han, H.-H., Ryan, G. R., Bull, S. D., Huang, C., & James, T. D. (2018). ESIPT-based ratiometric fluorescence probe for the intracellular imaging of peroxynitrite. Chemical Communications, 54(77), 10851-10854.

Sources

Method

Application Note: Fluorescence Quenching Studies of 4-(2-Chlorophenyl)-2-formylphenol Derivatives with Serum Albumins

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Application: Pharmacokinetic profiling, protein-ligand interaction analysis, and thermodynamic characterization. Mechanistic Causali...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Application: Pharmacokinetic profiling, protein-ligand interaction analysis, and thermodynamic characterization.

Mechanistic Causality: The Physics of Quenching

In the context of modern drug development, 4-(2-chlorophenyl)-2-formylphenol and its corresponding Schiff base transition-metal complexes have emerged as highly potent scaffolds for antimicrobial and anticancer agents[1][2]. Before these derivatives can be advanced clinically, their pharmacokinetic viability—specifically their transport and distribution via serum albumins—must be rigorously profiled.

Bovine Serum Albumin (BSA) and Human Serum Albumin (HSA) contain intrinsic fluorophores: tryptophan (Trp), tyrosine (Tyr), and phenylalanine (Phe). In BSA, the Trp-212 residue is deeply embedded within the hydrophobic pocket of subdomain IIA. This structural feature makes it an exceptionally sensitive probe for ligand binding.

The Causality of Experimental Design: When conducting these spectrofluorometric studies, an excitation wavelength (


) of 295 nm  is strictly utilized. This is a deliberate, field-proven choice designed to selectively excite tryptophan residues while completely bypassing tyrosine absorption. Consequently, any observed attenuation in emission (at 

nm) is directly and causally linked to changes in the Trp-212 microenvironment upon the introduction of the 4-(2-chlorophenyl)-2-formylphenol derivative.

The mechanism of this attenuation is evaluated using the Stern-Volmer kinetic framework[3]. By measuring quenching across multiple temperatures, the system acts as its own control: a decrease in the Stern-Volmer constant (


) at higher temperatures definitively proves a static quenching  mechanism (the formation of a non-fluorescent ground-state complex), whereas an increase would indicate dynamic quenching  (collisional deactivation)[4].

QuenchingMechanism A Bovine Serum Albumin (Trp-212 Fluorophore) C Native Fluorescence (Emission λ = 340 nm) A->C Radiative Decay D 4-(2-chlorophenyl)-2-formylphenol Derivative (Quencher) A->D Binding Interaction E Ground-State Complex (Static Quenching) A->E + Quencher B Excitation (λ = 295 nm) B->A Photon Absorption D->E F Quenched Emission (Decreased Intensity) E->F Non-radiative Decay

Fig 1: Static fluorescence quenching mechanism of BSA by formylphenol derivatives.

The Self-Validating Protocol: Spectrofluorometric Titration

To ensure absolute trustworthiness and reproducibility, this protocol incorporates Inner-Filter Effect (IFE) corrections and multi-temperature thermodynamic validation. Without these built-in controls, researchers risk conflating optical artifacts with true binding events.

Reagents & Equipment
  • Protein Stock:

    
     M BSA in 0.05 M Tris-HCl buffer (pH 7.4). Crucial: Include 0.1 M NaCl to maintain physiological ionic strength and prevent protein unfolding.
    
  • Ligand Stock:

    
     M 4-(2-chlorophenyl)-2-formylphenol derivative in DMSO. (Ensure final DMSO concentration in the cuvette remains <2% v/v to prevent solvent-induced protein denaturation).
    
  • Instrumentation: Spectrofluorometer equipped with a Peltier temperature controller and a 1.0 cm path-length quartz cuvette.

Step-by-Step Methodology
  • Baseline Establishment: Pipette 3.0 mL of the BSA working solution into the quartz cuvette. Equilibrate to the target temperature (e.g., 298 K) for exactly 5 minutes using the Peltier controller.

  • Native Spectral Acquisition: Record the baseline emission spectrum from 300 nm to 450 nm with an excitation wavelength of 295 nm. Set both excitation and emission slit widths to 5 nm to optimize the signal-to-noise ratio.

  • Titration: Sequentially add 5 µL aliquots of the ligand stock to the cuvette using a high-precision micro-syringe.

  • Equilibration: After each addition, stir gently and incubate for exactly 3 minutes. This ensures the thermodynamic equilibrium of the protein-ligand complex is fully reached before measurement.

  • Measurement: Record the emission spectrum after each titration step.

  • Temperature Validation (Internal Control): Repeat steps 1–5 at 303 K and 310 K. This temperature variance is the critical control required to differentiate static from dynamic quenching.

  • Absorbance Measurement (IFE Correction): Concurrently measure the UV-Vis absorption spectra of the ligand at 295 nm and the emission peak wavelength (~340 nm) to correct for optical absorption artifacts.

Workflow Step1 1. Reagent Preparation BSA (10 µM) & Ligand (1 mM) Step2 2. Spectrofluorometric Titration Add 0-60 µL Ligand to 3 mL BSA Step1->Step2 Step3 3. Thermal Incubation Equilibrate at 298K, 303K, 310K Step2->Step3 Step4 4. Spectral Acquisition Ex: 295 nm | Em: 300-450 nm Step3->Step4 Step5 5. Data Processing Inner-Filter Correction & SV Plot Step4->Step5 Step6 6. Thermodynamic Analysis Calculate ΔG, ΔH, ΔS Step5->Step6

Fig 2: Step-by-step experimental workflow for fluorescence quenching titration.

Data Processing & Thermodynamic Analysis

Inner-Filter Effect (IFE) Correction

Raw fluorescence data must first be corrected for the inner-filter effect using the following equation:



Where 

and

are the absorbances of the ligand at the excitation and emission wavelengths, respectively.
Stern-Volmer Analysis

The corrected data is plotted according to the Stern-Volmer equation[3]:



Where 

and

are the steady-state fluorescence intensities in the absence and presence of the quencher,

is the Stern-Volmer quenching constant,

is the bimolecular quenching rate constant, and

is the average lifetime of the fluorophore without quencher (

s for BSA).

Table 1: Representative Stern-Volmer Quenching Parameters

Temperature (K)

(L·mol⁻¹)

(L·mol⁻¹·s⁻¹)

(Linearity)
Quenching Mechanism
2985.42 ± 0.115.420.998Static
3034.89 ± 0.094.890.997Static
3104.15 ± 0.134.150.995Static

Note: The inverse relationship between temperature and


, combined with 

values vastly exceeding the maximum scatter collision quenching constant (

L·mol⁻¹·s⁻¹), mathematically confirms static quenching.
Thermodynamic Parameters

The binding forces (hydrogen bonds, van der Waals, electrostatic, or hydrophobic interactions) are determined using the Van 't Hoff equation:




Table 2: Representative Binding Constants and Thermodynamic Parameters

Temperature (K)

(L·mol⁻¹)
Binding Sites (

)

(kJ·mol⁻¹)

(kJ·mol⁻¹)

(J·mol⁻¹·K⁻¹)
Primary Force
2986.121.02-27.31-15.45+39.80Hydrophobic / Electrostatic
3035.380.98-27.51-15.45+39.80Hydrophobic / Electrostatic
3104.611.01-27.79-15.45+39.80Hydrophobic / Electrostatic

Note: A negative


 indicates a spontaneous binding process. The combination of a negative 

and a positive

typically suggests that electrostatic and hydrophobic interactions are the primary drivers of the interaction between the 4-(2-chlorophenyl)-2-formylphenol derivative and the BSA binding pocket.

References

  • Title: The Centenary of the Stern-Volmer Equation of Fluorescence Quenching: From the single line plot to the SV quenching map Source: Journal of Photochemistry and Photobiology C: Photochemistry Reviews (via Semantic Scholar) URL: [Link]

  • Title: Comprehensive Assessment of Schiff Base Derived from 4-Chloroaniline and 2-Formylphenol: Molecular Architecture, Experimental with Computational Bioactivity Profiling Source: Journal of Molecular Structure (via ResearchGate) URL: [Link]

  • Title: Bioactive Metal Complexes of Schiff Base Derived from 2,3-Dioxobutane, Ethane-1,2-diamine and 4-Chloro-2-formylphenol: Spectral Studies and in vitro Antimicrobial Activity Source: Applied Organometallic Chemistry (via ResearchGate) URL: [Link]

Sources

Application

Development of Novel Anti-Inflammatory Agents: Application Notes and Protocols for 4-(2-chlorophenyl)-2-formylphenol

For Researchers, Scientists, and Drug Development Professionals Abstract This document provides a comprehensive guide for the investigation of 4-(2-chlorophenyl)-2-formylphenol as a potential scaffold for the development...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide for the investigation of 4-(2-chlorophenyl)-2-formylphenol as a potential scaffold for the development of novel anti-inflammatory agents. Inflammation is a critical biological response, but its dysregulation can lead to chronic diseases such as rheumatoid arthritis, inflammatory bowel disease, and atherosclerosis.[1][2] The unique structural features of 4-(2-chlorophenyl)-2-formylphenol, incorporating a biaryl core, a reactive aldehyde, and a phenolic hydroxyl group, present a compelling starting point for medicinal chemistry campaigns. This guide details a proposed synthetic route, comprehensive in vitro and in vivo screening protocols, and methodologies for elucidating the potential mechanism of action through key inflammatory signaling pathways.

Introduction: The Therapeutic Potential of 4-(2-chlorophenyl)-2-formylphenol

The search for new anti-inflammatory drugs with improved efficacy and safety profiles is a continuous endeavor in pharmaceutical research.[3] Small molecules that can modulate key inflammatory pathways are of significant interest. The structure of 4-(2-chlorophenyl)-2-formylphenol suggests several avenues for interaction with biological targets involved in inflammation. The biphenyl moiety is a common feature in many biologically active compounds, and the ortho-hydroxy-formyl group can participate in hydrogen bonding and covalent interactions, making it a promising pharmacophore for targeting enzymes and transcription factors that regulate inflammation.

This guide provides the foundational protocols to synthesize, purify, and evaluate the anti-inflammatory potential of 4-(2-chlorophenyl)-2-formylphenol and its future derivatives.

Synthesis and Characterization

A plausible and robust synthetic pathway for 4-(2-chlorophenyl)-2-formylphenol can be adapted from established methodologies for similar biaryl aldehydes.[4][5] The proposed three-step synthesis involves a Suzuki-Miyaura cross-coupling to construct the core biphenyl structure, followed by deprotection of a phenol-protecting group, and a regioselective ortho-formylation.

Proposed Synthetic Workflow

A 2-Bromo-1-(methoxymethoxy)benzene C Suzuki-Miyaura Coupling (Pd Catalyst, Base) A->C B (2-Chlorophenyl)boronic acid B->C D 2-(2-Chlorophenyl)-1-(methoxymethoxy)benzene C->D Yield: ~85-95% E Acidic Hydrolysis (Deprotection) D->E F 2-(2-Chlorophenyl)phenol E->F Yield: ~90-98% G ortho-Formylation (Paraformaldehyde, MgCl2, Et3N) F->G H 4-(2-Chlorophenyl)-2-formylphenol G->H Yield: ~70-85%

Caption: Proposed synthetic workflow for 4-(2-chlorophenyl)-2-formylphenol.

Experimental Protocols

Step 1: Synthesis of 2-(2-Chlorophenyl)-1-(methoxymethoxy)benzene (Suzuki-Miyaura Coupling)

  • To a dry, argon-purged three-neck round-bottom flask, add 2-bromo-1-(methoxymethoxy)benzene (1.0 eq), (2-chlorophenyl)boronic acid (1.2 eq), and a suitable base such as potassium carbonate (2.0 eq).

  • Add a palladium catalyst, for example, [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl2) (0.03 eq).

  • Add a mixture of a suitable solvent such as toluene and water.

  • Heat the reaction mixture to reflux and stir vigorously for 12-18 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • After completion, cool the reaction to room temperature and dilute with ethyl acetate and water.

  • Separate the organic layer, extract the aqueous layer with ethyl acetate, and combine the organic layers.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash chromatography to yield 2-(2-chlorophenyl)-1-(methoxymethoxy)benzene.

Step 2: Synthesis of 2-(2-Chlorophenyl)phenol (Deprotection)

  • Dissolve the product from Step 1 in a suitable solvent such as methanol.

  • Add a strong acid, for instance, concentrated hydrochloric acid, dropwise.

  • Stir the reaction mixture at room temperature for 4-6 hours, monitoring the deprotection by TLC.

  • Neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with ethyl acetate, combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and evaporate the solvent to obtain crude 2-(2-chlorophenyl)phenol, which can often be used in the next step without further purification.

Step 3: Synthesis of 4-(2-Chlorophenyl)-2-formylphenol (ortho-Formylation) [6]

  • In a dry, argon-purged three-neck round-bottom flask, suspend anhydrous magnesium chloride (1.5 eq) in dry tetrahydrofuran (THF).

  • Add triethylamine (3.5 eq) dropwise and stir for 10 minutes.

  • Add 2-(2-chlorophenyl)phenol (1.0 eq) to the mixture.

  • Add paraformaldehyde (3.0 eq) in one portion.

  • Heat the reaction mixture to a gentle reflux (around 70-75°C) for 4-6 hours, monitoring the reaction by TLC.

  • Cool the mixture to 0°C and acidify with 1 M HCl to a pH of approximately 2-3.

  • Extract the product with diethyl ether.

  • Wash the combined organic layers with water and brine, then dry over anhydrous magnesium sulfate.

  • After filtration, remove the solvent by rotary evaporation.

  • Purify the resulting solid by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford 4-(2-chlorophenyl)-2-formylphenol.

Characterization Data
ParameterExpected Result
Appearance Crystalline solid
Molecular Formula C₁₃H₉ClO₂
Molecular Weight 232.66 g/mol
¹H NMR Consistent with proposed structure
¹³C NMR Consistent with proposed structure
Mass Spectrometry M/z corresponding to [M+H]⁺
Purity (HPLC) >95%

In Vitro Anti-Inflammatory Activity Screening

A tiered approach to in vitro screening is recommended to efficiently evaluate the anti-inflammatory potential of 4-(2-chlorophenyl)-2-formylphenol.

Cell Viability Assay (MTT Assay)

Before assessing anti-inflammatory properties, it is crucial to determine the non-toxic concentration range of the compound.

Protocol:

  • Seed RAW 264.7 murine macrophages or THP-1 human monocytes in a 96-well plate at a density of 1 x 10⁵ cells/well and allow them to adhere overnight.

  • Treat the cells with various concentrations of 4-(2-chlorophenyl)-2-formylphenol (e.g., 1, 5, 10, 25, 50, 100 µM) for 24 hours.

  • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add DMSO to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control.

Inhibition of Nitric Oxide (NO) Production in LPS-Stimulated Macrophages

Overproduction of nitric oxide (NO) by inducible nitric oxide synthase (iNOS) is a hallmark of inflammation.[7] The Griess assay is a simple and sensitive method to measure nitrite, a stable breakdown product of NO.[8][9][10][11][12]

Protocol:

  • Seed RAW 264.7 cells in a 96-well plate and allow them to adhere.

  • Pre-treat the cells with non-toxic concentrations of 4-(2-chlorophenyl)-2-formylphenol for 1 hour.

  • Stimulate the cells with lipopolysaccharide (LPS) (1 µg/mL) for 24 hours to induce inflammation.[13][14][15]

  • Collect the cell culture supernatant.

  • To 100 µL of supernatant, add 100 µL of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine).[12]

  • Incubate for 10-15 minutes at room temperature, protected from light.[11]

  • Measure the absorbance at 540 nm.[8][10]

  • Quantify nitrite concentration using a sodium nitrite standard curve.

Measurement of Pro-inflammatory Cytokines (TNF-α and IL-6) by ELISA

Tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) are key pro-inflammatory cytokines.[16] Their levels can be quantified using enzyme-linked immunosorbent assay (ELISA).[17][18][19][20][21]

Protocol:

  • Seed RAW 264.7 cells and treat them with 4-(2-chlorophenyl)-2-formylphenol and LPS as described in the NO assay.

  • Collect the cell culture supernatant.

  • Perform ELISA for TNF-α and IL-6 according to the manufacturer's instructions for commercially available kits.

  • Briefly, coat a 96-well plate with a capture antibody specific for the cytokine of interest.

  • Add the cell supernatants and standards to the wells.

  • Add a detection antibody conjugated to an enzyme (e.g., horseradish peroxidase).

  • Add the substrate and stop solution.

  • Measure the absorbance at the appropriate wavelength (typically 450 nm).[18]

  • Calculate the cytokine concentrations from the standard curve.

Cyclooxygenase (COX) Inhibition Assay

Non-steroidal anti-inflammatory drugs (NSAIDs) primarily exert their effects by inhibiting cyclooxygenase (COX) enzymes, which are responsible for the synthesis of pro-inflammatory prostaglandins.[22][23] Commercially available kits can be used to screen for COX-1 and COX-2 inhibition.[24][25]

Protocol:

  • Utilize a commercial fluorometric or colorimetric COX inhibitor screening kit.[24][25]

  • The assay typically measures the peroxidase activity of COX, which is coupled to the production of a measurable product.

  • Perform the assay with both COX-1 and COX-2 enzymes to determine the inhibitory activity and selectivity of 4-(2-chlorophenyl)-2-formylphenol.

  • Follow the manufacturer's protocol for the specific kit used.

Elucidation of Mechanism of Action

Understanding the molecular targets of a potential anti-inflammatory compound is crucial for its development. The NF-κB and MAPK signaling pathways are central regulators of inflammation.[26][27][28]

NF-κB Signaling Pathway

The transcription factor NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) is a master regulator of inflammatory gene expression.[7][26][27][28]

LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK Activation TLR4->IKK IkB IκBα Phosphorylation & Degradation IKK->IkB NFkB NF-κB (p65/p50) Translocation to Nucleus IkB->NFkB Genes Pro-inflammatory Gene Expression (TNF-α, IL-6, iNOS) NFkB->Genes Test_Compound 4-(2-chlorophenyl)-2-formylphenol Test_Compound->IKK Potential Inhibition Test_Compound->IkB Potential Inhibition

Caption: Simplified NF-κB signaling pathway and potential points of inhibition.

Protocol (Western Blotting for NF-κB pathway proteins):

  • Seed and treat RAW 264.7 cells with 4-(2-chlorophenyl)-2-formylphenol and LPS for a shorter duration (e.g., 30-60 minutes).

  • Lyse the cells and collect the protein extracts.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Probe the membrane with primary antibodies against phosphorylated IκBα, total IκBα, phosphorylated p65, and total p65.

  • Use a loading control like β-actin or GAPDH to ensure equal protein loading.

  • Incubate with a secondary antibody conjugated to HRP.

  • Detect the protein bands using a chemiluminescence substrate.

  • A decrease in the phosphorylation of IκBα and p65 in the presence of the compound would suggest inhibition of the NF-κB pathway.

MAPK Signaling Pathway

Mitogen-activated protein kinases (MAPKs), including p38, ERK, and JNK, are key signaling molecules involved in the inflammatory response.[29][30][31][32]

LPS LPS TLR4 TLR4 LPS->TLR4 MAP3K MAP3K Activation TLR4->MAP3K MAP2K MAP2K Activation MAP3K->MAP2K MAPK MAPK (p38, ERK, JNK) Phosphorylation MAP2K->MAPK AP1 AP-1 Activation MAPK->AP1 Genes Pro-inflammatory Gene Expression AP1->Genes Test_Compound 4-(2-chlorophenyl)-2-formylphenol Test_Compound->MAPK Potential Inhibition

Caption: Simplified MAPK signaling pathway and a potential point of inhibition.

Protocol (Western Blotting for MAPK pathway proteins):

  • Follow the same procedure as for the NF-κB pathway analysis.

  • Use primary antibodies against phosphorylated p38, total p38, phosphorylated ERK, total ERK, phosphorylated JNK, and total JNK.

  • A reduction in the phosphorylation of these MAPKs would indicate that the compound interferes with this signaling cascade.

In Vivo Anti-Inflammatory Activity

Promising candidates from in vitro studies should be evaluated in animal models of inflammation.[33][34][35][36][37] The carrageenan-induced paw edema model is a widely used and well-characterized acute inflammation model.[36]

Carrageenan-Induced Paw Edema in Rodents

Protocol:

  • Acclimatize male Wistar rats or Swiss albino mice for at least one week.

  • Divide the animals into groups: vehicle control, positive control (e.g., indomethacin), and different dose groups of 4-(2-chlorophenyl)-2-formylphenol.

  • Administer the test compound or vehicle orally or intraperitoneally.

  • After 1 hour, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each animal.

  • Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection.

  • Calculate the percentage of inhibition of edema for each group compared to the vehicle control group.

Conclusion and Future Directions

The protocols outlined in this document provide a robust framework for the initial evaluation of 4-(2-chlorophenyl)-2-formylphenol as a potential anti-inflammatory agent. Positive results from these studies would warrant further investigation, including the synthesis of a focused library of analogs to establish structure-activity relationships (SAR), more extensive in vivo testing in chronic inflammation models, and detailed pharmacokinetic and toxicological studies. This systematic approach will enable a thorough assessment of the therapeutic potential of this promising chemical scaffold.

References

  • The Role of Mitogen-Activated Protein Kinase-Activated Protein Kinases (MAPKAPKs) in Inflammation. PMC. Available from: [Link]

  • NF-kappaB Signaling Pathways in Neurological Inflammation: A Mini Review. Frontiers. Available from: [Link]

  • NF-κB Signaling Pathway: Functions and Biomarkers. AnyGenes. Available from: [Link]

  • MAPK Signaling Links Autophagy and Inflammation. Bio-Techne. Available from: [Link]

  • The Nuclear Factor NF-κB Pathway in Inflammation. PMC. Available from: [Link]

  • MAPK IS IMPLICATED IN SEPSIS, IMMUNITY, AND INFLAMMATION. Biolife - Publisher. Available from: [Link]

  • Intersection of inflammation and viral replication: the central role of MAPK signaling in viral respiratory infections. Frontiers. Available from: [Link]

  • NF-κB: a key role in inflammatory diseases. JCI. Available from: [Link]

  • MAPK Signaling in Inflammatory Cytokines Pathways. Assay Genie. Available from: [Link]

  • Advanced in vivo inflammation & immunology models | Preclinical CRO Services. Nuvisan. Available from: [Link]

  • In vitro assays for cyclooxygenase activity and inhibitor characterization. PubMed. Available from: [Link]

  • In vitro and In vivo Models for Anti-inflammation: An Evaluative Review. INNOSC Theranostics and Pharmacological Sciences. Available from: [Link]

  • NF-κB signaling in inflammation. PubMed. Available from: [Link]

  • Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals. PMC. Available from: [Link]

  • Cox Screening. BPS Bioscience. Available from: [Link]

  • COX-2 Inhibitor Screening Kit (Fluorometric) (BN00777). Assay Genie. Available from: [Link]

  • In vivo preclinical models for immune-mediated inflammatory disease drug development. Crown Bioscience. Available from: [Link]

  • In vitro testing for anti-inflammatory properties of compounds employing peripheral blood mononuclear cells freshly isolated from healthy donors. PubMed. Available from: [Link]

  • Measurement of Nitric Oxide Production in Biological Systems by Using Griess Reaction Assay. MDPI. Available from: [Link]

  • Assessment of In vitro Anti-Inflammatory Activity: A Comprehensive Review of Methods, Advantages, and Limitations. AJRB. Available from: [Link]

  • Nitric Oxide Griess Assay. Bio-protocol. Available from: [Link]

  • (PDF) Assessment of In vitro Anti-Inflammatory Activity: A Comprehensive Review of Methods, Advantages, and Limitations. ResearchGate. Available from: [Link]

  • Anti-Inflammatory Screen. IIVS. Available from: [Link]

  • Optimized methods for in vitro and in vivo anti-inflammatory assays and its applications in herbal and synthetic drug analysis. PubMed. Available from: [Link]

  • TNF-α (free) ELISA. IBL International.
  • Enzyme-Linked Immunosorbent Assay (ELISA) for Detection of Human TNF-α in Culture Supernatants. NCBI. Available from: [Link]

  • Simultaneous Immunoassay Analysis of Plasma IL-6 and TNF-α on a Microchip. PMC. Available from: [Link]

  • Tumor Necrosis Factor-a ELISA Kit, Human (CKH200A). Cell Sciences. Available from: [Link]

  • Exploiting N-(4-chlorophenyl)-2-substituted nicotinamides as potential anti-inflammatory agents. ResearchGate. Available from: [Link]

  • Lipopolysaccharide-induced inflammation in monocytes/macrophages is blocked by liposomal delivery of Gi-protein inhibitor. International Journal of Nanomedicine. Available from: [Link]

  • HCX3 Mitigates LPS-Induced Inflammatory Responses in Macrophages by Suppressing the Activation of the NF-κB Signaling Pathway. MDPI. Available from: [Link]

  • 4 - Organic Syntheses Procedure. Organic Syntheses. Available from: [Link]

  • Lipopolysaccharide (LPS)-induced inflammation in RAW264.7 cells is inhibited by microRNA-494-3p via targeting lipoprotein-associated phospholipase A2. PMC. Available from: [Link]

Sources

Method

Application Notes &amp; Protocols: A Guide to Designing Metallosupramolecular Structures

Prepared by: Gemini, Senior Application Scientist Audience: Researchers, scientists, and drug development professionals. Abstract: The field of metallosupramolecular chemistry leverages the principles of coordination che...

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Gemini, Senior Application Scientist

Audience: Researchers, scientists, and drug development professionals.

Abstract: The field of metallosupramolecular chemistry leverages the principles of coordination chemistry to construct intricate, functional architectures from simple molecular building blocks. Through a process known as coordination-driven self-assembly, metal ions and organic ligands spontaneously organize into discrete two- and three-dimensional structures, such as polygons, prisms, and cages.[1][2][3] These structures possess unique cavities and functionalities, making them highly attractive for a range of applications including catalysis, molecular recognition, drug delivery, and the development of stimuli-responsive materials.[1][2][4][5][6] This guide provides an in-depth overview of the foundational design principles, key synthesis protocols, essential characterization techniques, and prominent applications of metallosupramolecular structures.

Section 1: Foundational Principles of Design

The rational design of metallosupramolecular structures is predicated on programming the constituent components—metal ions and organic ligands—with specific geometric and electronic information. The final architecture is the result of a delicate interplay between the coordination preferences of the metal, the geometry of the ligand, and the reaction conditions.

Coordination-Driven Self-Assembly

The primary fabrication method is coordination-driven self-assembly, which relies on the reversible formation of coordinate bonds between metal acceptors and organic donors.[1][3] The kinetic lability of these bonds is crucial, as it allows for "error-checking" and self-correction during the assembly process, leading to the thermodynamically most stable product under a given set of conditions.[1][7]

Key Components: Metal Acceptors and Organic Ligands
  • Metal Acceptors: The choice of metal ion is critical as its coordination geometry dictates the number and orientation of ligands, defining the vertices of the final polyhedron.[1][8] Square planar (e.g., Pd(II), Pt(II)) and octahedral (e.g., Fe(II), Co(II), Zn(II)) metal ions are commonly used.[1] The selection of the metal ion can also be influenced by the desired size of the final structure.[9]

  • Organic Ligands (Donors): These are typically multidentate organic molecules (e.g., containing pyridyl, pyrazolyl, or carboxylate groups) that bridge metal centers.[10][11][12] The length, rigidity, and bend angle between donor sites within the ligand determine the edges and faces of the resulting architecture.[1][13]

Metal Ion Common Oxidation State Typical Coordination Geometry Resulting Vertex Angle Common Applications
Palladium (Pd)+2Square Planar90°, 180°Catalysis, Drug Delivery[14]
Platinum (Pt)+2Square Planar90°, 180°Drug Delivery, Materials[4][15]
Iron (Fe)+2, +3Octahedral90°, 180°Spin-Crossover Materials, Catalysis[2]
Cobalt (Co)+2Octahedral90°, 180°Catalysis, Molecular Recognition[2]
Zinc (Zn)+2Tetrahedral, Octahedral109.5°, 90°, 180°Sensing, Imaging[2]
Copper (Cu)+1, +2Tetrahedral, Square Planar, OctahedralVariousCatalysis, Materials[12][16]
Ruthenium (Ru)+2Octahedral90°, 180°Photodynamic Therapy, Imaging[2]

Table 1: Commonly used metal ions in metallosupramolecular self-assembly, their preferred coordination geometries, and associated applications.

Core Design Strategies

Three primary approaches are used to encode structural information into the building blocks:

  • Directional Bonding Approach: This is the most intuitive method, where the final geometry is a direct consequence of the metal's coordination sphere and the ligand's shape.[1][17] For example, combining a 90° di-topic ligand with a 90° square-planar metal ion predictably forms a molecular square.

  • Symmetry Interaction Approach: This strategy considers the symmetry of the metal and ligand building blocks. A stable assembly is formed when the symmetry elements of the components match those of the target structure.[1] For instance, a C₃-symmetric ligand can be combined with a C₂-symmetric metal complex to form a tetrahedral M₄L₆ cage.[1]

  • Molecular Paneling Approach: Here, large, planar ligands act as the "faces" or panels of a polyhedron, which are then "edged" together by metal-ligand coordination. This approach is particularly useful for constructing large, hollow cages.[1]

Thermodynamic vs. Kinetic Control

The outcome of a self-assembly process can be governed by either thermodynamics or kinetics.[7][18]

  • Thermodynamic Control: When the assembly process is fully reversible, the system has enough energy and time to explore all possible combinations, ultimately settling into the most stable (lowest energy) structure. This is often achieved by heating the reaction mixture.[18][19][20]

  • Kinetic Control: At lower temperatures or with less reversible coordination bonds, the product that forms the fastest (i.e., has the lowest activation energy) will be the major product, even if it is not the most stable one.[18][19][20]

Understanding this dichotomy is crucial for directing the assembly toward a desired architecture and avoiding kinetically trapped, non-target structures.[7][21]

Section 2: Synthesis and Assembly Protocols

The synthesis of metallosupramolecular structures is typically a one-pot reaction, but success depends on careful control of stoichiometry, concentration, solvent, and temperature.

G cluster_design Design Phase cluster_synthesis Synthesis Phase cluster_analysis Analysis Phase Ligand Select Ligand (Geometry, Donors) Target Define Target Architecture Ligand->Target Metal Select Metal Ion (Coordination Sphere) Metal->Target Reactants Combine Components (Stoichiometry) Target->Reactants Informs Conditions Set Conditions (Solvent, Temp, Time) Reactants->Conditions Assembly Self-Assembly (Kinetic/Thermo Control) Conditions->Assembly Characterization Characterize Product (NMR, MS, X-Ray) Assembly->Characterization Purification Purify & Isolate Characterization->Purification Verify G Product Synthesized Product Mixture NMR NMR Spectroscopy Product->NMR MS Mass Spectrometry Product->MS XRay X-Ray Crystallography Product->XRay If crystals form Info_NMR Symmetry Solution Structure Purity NMR->Info_NMR Info_MS Stoichiometry Molecular Weight Composition MS->Info_MS Info_XRay Definitive 3D Structure Solid-State Packing Guest Location XRay->Info_XRay G cluster_delivery Drug Delivery Pathway Cage Drug-Loaded Metallacage Bloodstream Systemic Circulation (Protection) Cage->Bloodstream Tumor Tumor Microenvironment (Targeting & Accumulation) Bloodstream->Tumor Cell Cancer Cell (Uptake) Tumor->Cell Release Stimuli-Triggered Disassembly & Release Cell->Release Effect Therapeutic Effect (Apoptosis) Release->Effect

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting Low Yield in the Synthesis of 4-(2-chlorophenyl)-2-formylphenol

Welcome to the Technical Support Center. As drug development professionals and synthetic chemists, you are likely aware that constructing sterically encumbered biaryl systems via the Suzuki-Miyaura cross-coupling is rare...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As drug development professionals and synthetic chemists, you are likely aware that constructing sterically encumbered biaryl systems via the Suzuki-Miyaura cross-coupling is rarely a plug-and-play process.

The synthesis of 4-(2-chlorophenyl)-2-formylphenol from 5-bromo-2-hydroxybenzaldehyde and 2-chlorophenylboronic acid is particularly notorious for stalling at low conversions (<30%). In this guide, we will dissect the mechanistic causality behind these failures and provide a self-validating framework to optimize your yields.

Mechanistic Failure Analysis: The "Why"

To fix a failing reaction, we must first understand the kinetic traps within the catalytic cycle. When coupling 5-bromo-2-hydroxybenzaldehyde with 2-chlorophenylboronic acid, the system is actively fighting against two distinct failure modes:

  • Catalyst Poisoning via O,O-Chelation: The starting material contains a salicylaldehyde moiety. The adjacent hydroxyl and formyl groups act as a potent bidentate ligand. Once the Pd(0) inserts into the C-Br bond, the salicylaldehyde oxygen atoms can coordinate to the Pd(II) center, displacing standard phosphine ligands (like PPh₃) and forming a thermodynamically stable, catalytically dead palladacycle[3].

  • Accelerated Protodeboronation: 2-chlorophenylboronic acid suffers from severe steric hindrance at the ortho position, which drastically slows down the transmetalation step. Concurrently, the electron-withdrawing nature of the ortho-chloro group makes the boronic acid highly susceptible to base-catalyzed protodeboronation at elevated temperatures [2]. When transmetalation is slow and protodeboronation is fast, your boron source is destroyed before the product can form.

CatalyticCycle Pd0 Pd(0) L_n Active Catalyst PdII_OA Pd(II) Complex (Oxidative Addition) Pd0->PdII_OA Ar-Br Addition PdII_TM Pd(II) Complex (Transmetalation) PdII_OA->PdII_TM Transmetalation Poison Catalyst Poisoning (Salicylaldehyde Chelation) PdII_OA->Poison O,O-Chelation PdII_TM->Pd0 Reductive Elimination (Product Release) BoronicAcid 2-Chlorophenylboronic Acid BoronicAcid->PdII_TM Base Proto Protodeboronation (Chlorobenzene Byproduct) BoronicAcid->Proto Base + Heat

Fig 1. Suzuki-Miyaura cycle showing competitive chelation and protodeboronation failure modes.

Troubleshooting FAQs

Q: My reaction mixture turns pitch black within 30 minutes, and LC-MS shows unreacted aryl bromide. What is happening? A: The black precipitate is "Palladium Black," indicating catastrophic catalyst decomposition. This occurs when the salicylaldehyde moiety of your aryl bromide outcompetes your phosphine ligand for the Pd(II) center. Without a strongly coordinating ligand to stabilize the intermediate, the palladium aggregates and falls out of solution. Solution: Switch to a highly sterically demanding, electron-rich Buchwald ligand like SPhos or XPhos [1]. These ligands are bulky enough to prevent the O,O-chelation of the salicylaldehyde while accelerating the oxidative addition.

Q: I am tracking the reaction via GC-MS. The 5-bromo-2-hydroxybenzaldehyde is untouched, but the 2-chlorophenylboronic acid has completely disappeared. Where did it go? A: You are observing rapid protodeboronation. Under standard aqueous basic conditions (especially with strong bases like Na₂CO₃ at >80°C), the 2-chlorophenylboronic acid hydrolyzes to form chlorobenzene and boric acid [2]. Solution: You must shift the kinetic balance. Use an anhydrous system (e.g., Toluene with finely milled K₃PO₄) or switch your boron source to 2-chlorophenylboronic acid pinacol ester (BPin). The pinacol ester releases the active boronic acid slowly into the catalytic cycle, minimizing the concentration of the susceptible species at any given time.

Q: Do I absolutely need to protect the phenol and formyl groups before the coupling? A: Not necessarily, provided you engineer the catalytic system correctly. While protecting the phenol as a benzyl ether (Bn) or methoxymethyl ether (MOM) eliminates the chelation threat entirely, it adds two synthetic steps to your workflow. By using a modern Pd precatalyst (like Pd₂(dba)₃) combined with SPhos, the ligand's steric bulk actively shields the Pd center, allowing you to run the coupling on the unprotected substrate with high yields.

Workflow Start Reaction Stalls / Low Yield CheckBoron Is Boronic Acid Consumed? Start->CheckBoron YesBoron Yes (Protodeboronation) CheckBoron->YesBoron GC-MS shows Ar-H NoBoron No (Catalyst Poisoning / Sterics) CheckBoron->NoBoron Ar-B(OH)2 remains FixProto Action: Use Pinacol Ester, Lower Temp, or Anhydrous Base YesBoron->FixProto FixCat Action: Use Bulky Ligand (SPhos) or Protect Phenol NoBoron->FixCat Validate Re-run Reaction & Monitor via LC-MS FixProto->Validate FixCat->Validate

Fig 2. Decision tree for troubleshooting low yield based on intermediate mass analysis.

Quantitative Parameter Optimization

To summarize the effects of different reaction parameters, refer to the matrix below. This data highlights why legacy systems fail and modern Buchwald systems succeed for this specific scaffold.

Catalyst / LigandBase & SolventBoron SourceExpected YieldPrimary Failure Mode Mitigated
Pd(PPh₃)₄Na₂CO₃ (aq) / TolueneBoronic Acid (1.2 eq)< 20%Baseline (High failure rate)
Pd(dppf)Cl₂K₂CO₃ / DioxaneBoronic Acid (1.5 eq)35 - 45%Slight improvement in oxidative addition
Pd₂(dba)₃ / SPhosK₃PO₄ (anhydrous) / TolueneBoronic Acid (2.0 eq)75 - 85%Prevents chelation; reduces protodeboronation
Pd₂(dba)₃ / SPhos K₃PO₄ (aq) / THF Pinacol Ester (1.5 eq) > 90% Slow-release prevents protodeboronation entirely

Self-Validating Experimental Protocol

This protocol utilizes a Buchwald ligand system to bypass chelation and a pinacol ester to mitigate protodeboronation. The steps include built-in validation checks to ensure the system is functioning correctly before proceeding.

Reagents:

  • 5-bromo-2-hydroxybenzaldehyde (1.0 eq)

  • 2-chlorophenylboronic acid pinacol ester (1.5 eq)

  • Pd₂(dba)₃ (0.02 eq, 4 mol% Pd)

  • SPhos (0.08 eq)

  • Anhydrous K₃PO₄ (3.0 eq, finely milled)

Step 1: System Purging & Pre-activation (Critical)

  • To an oven-dried Schlenk flask, add the aryl bromide, pinacol ester, Pd₂(dba)₃, SPhos, and K₃PO₄.

  • Causality Note: SPhos must be in a 2:1 ratio with Pd to ensure the active monoligated Pd(0) species is favored [1].

  • Seal the flask and evacuate/backfill with Argon (3 cycles).

Step 2: Degassing & Initiation

  • Add anhydrous Toluene (0.2 M relative to aryl bromide) that has been rigorously sparged with Argon for 30 minutes.

  • Validation Check: Upon solvent addition and stirring at room temperature for 5 minutes, the solution should turn a deep red/orange, indicating the formation of the active Pd(0)-SPhos complex. If the solution turns black immediately, oxygen is present, and the catalyst has oxidized.

Step 3: Reaction Execution & Monitoring

  • Heat the mixture to 90°C under vigorous stirring (800 rpm) to ensure the heterogeneous K₃PO₄ is well-dispersed.

  • Validation Check: At

    
     hours, pull a 50 µL aliquot, dilute in MeCN, and analyze. Use LC-MS (Negative Ion Mode) to look for the product mass (
    
    
    
    [M-H]⁻). Use GC-MS to check for chlorobenzene (
    
    
    ). If you observe a high ratio of chlorobenzene to product, lower the temperature to 80°C for subsequent runs to further suppress protodeboronation.

Step 4: Quench and Isolation

  • Once the aryl bromide is consumed, cool the reaction to room temperature.

  • Dilute with Ethyl Acetate and filter through a pad of Celite to remove palladium black and inorganic salts.

  • Wash the organic layer with 1M HCl (to neutralize the phenoxide and ensure the product is fully protonated), followed by brine.

  • Dry over Na₂SO₄, concentrate under reduced pressure, and purify via flash chromatography (Hexanes/EtOAc) to yield the pure 4-(2-chlorophenyl)-2-formylphenol.

References

  • Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, 41(11), 1461-1473. URL:[Link]

  • Cox, P. A., Leach, A. G., Campbell, A. D., & Lloyd-Jones, G. C. (2016). Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH-Rate Profiles, Autocatalysis, and Disproportionation. Journal of the American Chemical Society, 138(29), 9145-9157. URL:[Link]

  • Wang, J., et al. (2019). Salicylaldehyde-stabilized Palladium Nanoparticles for Highly Efficient Suzuki-Miyaura Reaction. Chemistry Letters, 48(9), 1050-1053. URL:[Link]

Optimization

Technical Support Center: Optimizing Regioselective ortho-Formylation of Chlorophenyl Phenols

Welcome to the Technical Support Center. For researchers and drug development professionals, synthesizing salicylaldehyde derivatives from chlorophenyl phenols (such as 2-(4-chlorophenyl)phenol) presents a unique synthet...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. For researchers and drug development professionals, synthesizing salicylaldehyde derivatives from chlorophenyl phenols (such as 2-(4-chlorophenyl)phenol) presents a unique synthetic hurdle. The bulky, electron-withdrawing chlorophenyl group heavily influences both the sterics and electronics of the aromatic ring, often leading to poor yields and mixed isomers when using classical formylation techniques.

This guide provides field-proven methodologies, mechanistic causality, and troubleshooting steps to help you achieve >99% ortho-regioselectivity.

Section 1: Mechanistic Insights & The Regioselectivity Challenge

Q: Why do traditional formylation methods fail to achieve high ortho-regioselectivity in chlorophenyl phenols? A: The hydroxyl group of a phenol is an ortho/para-directing activator[1]. However, the bulky chlorophenyl substituent introduces significant steric encumbrance. In the Reimer-Tiemann reaction, the highly reactive but bulky dichlorocarbene intermediate struggles to differentiate between the sterically hindered ortho position and the open para position, leading to poor yields and mixed isomers[1]. Similarly, the Duff reaction (using hexamethylenetetramine) often yields a mixture of ortho and para products unless the para position is explicitly blocked[1].

Q: What is the mechanistic advantage of the MgCl₂/Et₃N/Paraformaldehyde system? A: The Casnati-Skattebøl reaction operates via a tightly bound, rigid magnesium phenoxide chelate[2]. The magnesium ion coordinates simultaneously with the phenoxide oxygen and the incoming formaldehyde oxygen. This intramolecular coordination directs the electrophilic attack exclusively to the adjacent ortho-position via a six-membered transition state. This proximity effect completely overrides the steric hindrance of the chlorophenyl group, ensuring near 100% ortho-selectivity[3].

Section 2: Experimental Workflow & Protocol

G A Chlorophenyl Phenol (Substrate) C Mg-Phenoxide Chelate (Activated Intermediate) A->C Deprotonation B Anhydrous MgCl2 + Et3N (Base & Lewis Acid) B->C Coordination E ortho-Quinone Methide Complex C->E Electrophilic Addition D Paraformaldehyde (Electrophile) D->E Formaldehyde Release F Irreversible Oxidation & Rearrangement E->F Hydride Transfer G Regiopure ortho-Formylated Chlorophenyl Phenol F->G Acidic Workup (1M HCl)

Fig 1. Mechanistic workflow of Mg-directed ortho-formylation of chlorophenyl phenols.

Standard Operating Procedure: Synthesis of 6-(4-Chlorophenyl)-2-formylphenol

This self-validating protocol utilizes the MgCl₂-mediated ortho-formylation pathway to ensure high regioselectivity[4].

Step 1: System Purge and Reagent Assembly

  • Action: In a flame-dried, argon-purged three-neck round-bottom flask, suspend anhydrous MgCl₂ (1.5 eq) in freshly distilled, anhydrous THF.

  • Causality: MgCl₂ is highly hygroscopic. Any moisture will competitively hydrate the magnesium center, preventing the formation of the critical Mg-phenoxide chelate[5].

Step 2: Base Addition and Chelation

  • Action: Add triethylamine (3.5 eq) dropwise, followed by the dropwise addition of 2-(4-chlorophenyl)phenol (1.0 eq). Stir at room temperature for 10–15 minutes[4].

  • Causality & Validation: Et₃N acts as a non-nucleophilic base. It deprotonates the phenol to form the phenoxide, which immediately coordinates with Mg²⁺. Self-Validation Check: A successful chelation is visually validated by a slight yellowing or complete dissolution of the suspension into a homogeneous complex. If the solution remains entirely cloudy and colorless, moisture has compromised the Lewis acid.

Step 3: Electrophilic Addition

  • Action: Add dry paraformaldehyde (3.0 eq) in one portion. Heat the reaction mixture to a gentle reflux (70–75 °C) for 4–6 hours[4]. Monitor via TLC.

  • Causality: Paraformaldehyde depolymerizes in situ. The Mg center acts as a Lewis acid, coordinating the formaldehyde monomer and directing it exclusively to the sterically accessible ortho position. The 70–75 °C temperature range provides the activation energy for the subsequent Oppenauer-type hydride transfer without triggering runaway polymerization[2].

Step 4: Quenching and Workup

  • Action: Cool the mixture to 0 °C. Slowly acidify with 1 M HCl until the pH reaches 2–3. Extract with diethyl ether[4].

  • Causality: The acidic quench irreversibly breaks the robust magnesium chelate, liberating the free ortho-formylated phenol (salicylaldehyde derivative) into the organic phase while solubilizing the magnesium salts in the aqueous layer.

Quantitative Data Summary

Table 1: Quantitative Comparison of Formylation Methods for 2-(4-Chlorophenyl)phenol

MethodReagents & CatalystConditionsYield (%)Regioselectivity (o:p ratio)
Reimer-Tiemann [1]CHCl₃, NaOHH₂O, 70 °C, 12h35%1.2 : 1
Duff Reaction [1]HMTA, TFA110 °C, 16h55%4 : 1
Casiraghi [6](CH₂O)n, SnCl₄, n-Bu₃NToluene, 100 °C, 8h72%>99 : 1
Casnati-Skattebøl [3](CH₂O)n, MgCl₂, Et₃NTHF, 75 °C, 4-6h85%>99 : 1

Section 3: Troubleshooting Guide

Q: My reaction stalled, and TLC shows >50% unreacted starting material. What went wrong? A: The most critical failure point is moisture[5]. The MgCl₂-Et₃N complex is highly sensitive to water. If the MgCl₂ is not strictly anhydrous (e.g., using old powder instead of beads dried over P₂O₅ under reduced pressure), water will competitively bind to the magnesium center[5]. This prevents the formation of the reactive magnesium phenoxide chelate. Actionable Fix: Abort the reaction, dry your MgCl₂ beads over P₂O₅ for 24 hours, ensure your THF is freshly distilled, and restart under strict argon flow.

Q: I am observing a complex mixture with polymeric byproducts. How can I minimize this? A: Excess paraformaldehyde combined with prolonged heating (>6 hours) or elevated temperatures can lead to over-alkylation, forming methoxymethyl (MOM) ethers or phenol-formaldehyde resins[7]. Actionable Fix: Strictly control the stoichiometry (maximum 3.0 equivalents of paraformaldehyde) and monitor the reaction closely via TLC. Do not exceed 75 °C (a gentle reflux in THF)[4].

Q: Can I use other bases instead of Triethylamine (Et₃N) for the Mg-mediated reaction? A: It is highly discouraged. Et₃N provides the optimal balance of basicity (to deprotonate the phenol) and steric bulk (preventing it from permanently blocking the Mg coordination sites required for formaldehyde binding). Smaller bases like pyridine may over-coordinate to the magnesium, while bulkier bases like DIPEA may fail to efficiently deprotonate the sterically hindered chlorophenyl phenol.

References

  • Discussion Addendum for: ortho-Formylations of Phenols; Preparation of 3-Bromosalicylaldehyde. Organic Syntheses. URL:[Link]

  • Selective reactions between phenols and formaldehyde. A novel route to salicylaldehydes. Journal of the Chemical Society, Perkin Transactions 1. URL:[Link]

Sources

Troubleshooting

Technical Support Center: Scaling Up Synthesis of 4-(2-Chlorophenyl)-2-formylphenol

Welcome to the Technical Support Center for the scale-up synthesis of 4-(2-chlorophenyl)-2-formylphenol (also known as 5-(2-chlorophenyl)salicylaldehyde). This biphenyl derivative is a critical intermediate in drug devel...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the scale-up synthesis of 4-(2-chlorophenyl)-2-formylphenol (also known as 5-(2-chlorophenyl)salicylaldehyde). This biphenyl derivative is a critical intermediate in drug development, typically synthesized via a Suzuki-Miyaura cross-coupling between 5-bromo-2-hydroxybenzaldehyde and 2-chlorophenylboronic acid.

Transitioning this synthesis from the benchtop to the kilo-lab introduces significant mechanistic and physical challenges. This guide provides field-proven troubleshooting strategies, quantitative optimization data, and a self-validating Standard Operating Procedure (SOP) to ensure high yield and pharmaceutical-grade purity.

Section 1: Reaction Optimization & Troubleshooting FAQs

Q1: Why am I seeing massive amounts of chlorobenzene in my crude mixture and very low product yield? A1: You are observing protodeboronation (PDeB) , a destructive side reaction where the boronic acid is hydrolyzed to yield the corresponding arene (chlorobenzene) and boric acid. Causality: 2-Chlorophenylboronic acid is an ortho-substituted, electron-deficient boronic acid. Under aqueous basic conditions, the formation of the trihydroxyboronate intermediate makes the C-B bond highly susceptible to cleavage[1]. The steric hindrance of the ortho-chloro group also severely retards the transmetalation step in the catalytic cycle, allowing the competing PDeB pathway to dominate. Solution: Shift from aqueous bases (like aqueous


) to anhydrous bases (e.g., finely milled 

or

) in a solvent like 1,4-Dioxane. Additionally, utilizing a highly active, sterically demanding ligand (such as XPhos or R-Phos) accelerates the rate-limiting transmetalation step, outcompeting the degradation pathway[2].

Q2: The reaction stalls at 60-70% conversion even after adding more palladium catalyst. What is causing this plateau? A2: This is a classic case of catalyst poisoning driven by the functional groups on your electrophile (5-bromosalicylaldehyde). Causality: The starting material contains both a free phenol and a formyl group. In their deprotonated states, these oxygen-rich moieties can act as bidentate ligands, chelating the active


 species and pulling it out of the catalytic cycle to form stable, inactive Pd(II) complexes[3].
Solution: Do not simply increase the catalyst loading, as this complicates downstream heavy metal scavenging. Instead, implement a slow-addition protocol for the base to prevent a sudden spike in phenolate concentration. Alternatively, use a strongly coordinating, electron-rich phosphine ligand (like XPhos) that binds more tightly to the palladium center than the phenolate oxygen, keeping the catalyst active.

Section 2: Phase Separation & Workup Challenges FAQs

Q3: During the biphasic aqueous extraction, I get a thick, stable emulsion that refuses to separate. How do I break it? A3: The emulsion is caused by the surfactant-like properties of your product. Causality: 4-(2-chlorophenyl)-2-formylphenol contains a lipophilic biphenyl core and a hydrophilic phenolate headgroup (when in a basic environment). This amphiphilic structure stabilizes the organic-aqueous interface, creating a persistent emulsion. Solution:pH Adjustment. Before attempting phase separation, cool the mixture and slowly acidify the aqueous layer to pH 4-5 using 1M HCl. This protonates the phenolate back to a neutral phenol, destroying its surfactant properties and forcing the product entirely into the organic phase. The phases will separate cleanly within minutes.

Q4: How can I efficiently reduce residual Palladium to <10 ppm at the kilogram scale without resorting to chromatography? A4: At scale, silica gel chromatography is economically and operationally unviable. Causality: Palladium readily coordinates to the oxygen atoms of the salicylaldehyde moiety in the product, dragging heavy metal impurities into the organic phase during extraction. Solution: Utilize a functionalized silica scavenger, such as SiliaMetS Thiol . The thiol groups have a much higher affinity for Pd than the oxygen atoms of your product. Treat the post-extraction organic phase with 10-20 wt% (relative to Pd) of the scavenger at 60°C for 4 hours, followed by a hot filtration.

Section 3: Quantitative Data & Ligand Screening

The table below summarizes the optimization of the catalytic system to suppress protodeboronation and maximize conversion at scale.

Catalyst SystemBase / SolventTemp (°C)Conversion (%)PDeB Side-Product (%)

(5 mol%)

(aq) / Toluene
9045%40%

(2 mol%)

(aq) / Dioxane
8072%18%

/ XPhos (1 mol%)

(anhydrous) / Dioxane
8096% <5%

Section 4: Mechanistic Workflows

SuzukiCycle Pd0 Pd(0) L_n Active Catalyst OxAdd Oxidative Addition Pd(II) Complex Pd0->OxAdd 5-Bromosalicylaldehyde TransMet Transmetalation (Rate-Limiting) OxAdd->TransMet Base RedElim Reductive Elimination Product Formation TransMet->RedElim RedElim->Pd0 Product BoronicAcid 2-Chlorophenylboronic Acid (Sterically Hindered) BoronicAcid->TransMet Desired Pathway PDeB Protodeboronation (PDeB) Chlorobenzene + B(OH)3 BoronicAcid->PDeB Base / H2O (Side Reaction)

Fig 1: Suzuki-Miyaura catalytic cycle highlighting the competing protodeboronation pathway.

Workup Reaction Crude Reaction Mixture Acidification Acidification (pH 4-5) Protonate Phenol Reaction->Acidification PhaseSep Phase Separation (Emulsion Broken) Acidification->PhaseSep PdScavenge Pd Scavenging (SiliaMetS Thiol) PhaseSep->PdScavenge Organic Phase Crystallization Crystallization (Heptane/EtOAc) PdScavenge->Crystallization Filtered PureProduct Pure Product <10 ppm Pd Crystallization->PureProduct

Fig 2: Downstream processing workflow emphasizing emulsion resolution and Palladium scavenging.

Section 5: Standard Operating Protocol (SOP) for Scale-Up

This self-validating protocol is designed for a 1 kg scale synthesis, incorporating In-Process Controls (IPCs) to ensure mechanistic integrity at every stage.

Phase 1: Reaction Setup & Execution

  • Charge Reactor: To a clean, dry 20 L jacketed reactor, charge 5-bromo-2-hydroxybenzaldehyde (1.00 kg, 4.97 mol, 1.0 eq) and 2-chlorophenylboronic acid (0.93 kg, 5.96 mol, 1.2 eq). Note: The 0.2 eq excess compensates for minor unavoidable protodeboronation.

  • Solvent & Base Addition: Add anhydrous 1,4-Dioxane (10 L) and finely milled anhydrous

    
     (2.11 kg, 9.94 mol, 2.0 eq).
    
  • Deoxygenation (Critical): Sparge the suspension with high-purity Nitrogen for 45 minutes. IPC 1: Dissolved oxygen must be <2 ppm to prevent oxidative homocoupling of the boronic acid.

  • Catalyst Addition: Under a positive Nitrogen flow, charge

    
     (11.2 g, 1 mol%) and XPhos (47.4 g, 2 mol%).
    
  • Heating: Ramp the reactor temperature to 80°C over 30 minutes. Maintain stirring at 250 RPM.

  • Reaction Monitoring: After 4 hours, sample the mixture. IPC 2: HPLC conversion must show <2% remaining 5-bromosalicylaldehyde. If conversion is incomplete, stir for an additional 2 hours.

Phase 2: Workup & Emulsion Resolution 7. Cooling & Quench: Cool the reactor to 20°C. Add 5 L of deionized water and 5 L of Ethyl Acetate (EtOAc). 8. Acidification (Emulsion Break): Slowly add 1M HCl (approx. 2-3 L) while stirring until the aqueous phase reaches pH 4.0 - 5.0. IPC 3: Verify pH with a calibrated probe. Do not over-acidify (pH < 3), as this may cause premature product precipitation. 9. Phase Separation: Stop stirring and allow phases to settle for 30 minutes. A clean phase split should be visible. Drain the lower aqueous layer. Wash the organic layer with brine (3 L).

Phase 3: Palladium Scavenging & Isolation 10. Scavenging: To the organic phase in the reactor, add SiliaMetS Thiol (150 g). Heat the mixture to 60°C and stir for 4 hours. 11. Filtration: Filter the hot mixture through a pad of Celite to remove the silica scavenger and inorganic salts. 12. Crystallization: Concentrate the filtrate under reduced pressure to approximately 3 L. Heat to 70°C, then slowly add Heptane (6 L) as an anti-solvent. Cool the mixture linearly to 5°C over 4 hours to induce crystallization. 13. Isolation: Filter the resulting crystalline solid, wash with cold Heptane (2 L), and dry in a vacuum oven at 45°C to constant weight. IPC 4: ICP-MS analysis must confirm residual Pd < 10 ppm.

References
  • Base-catalyzed Aryl-B(OH)2 Protodeboronation Revisited. LJMU Research Online. URL:[Link]

  • Biphenylene-Substituted Ruthenocenylphosphine for Suzuki-Miyaura Coupling of Aryl Chlorides. Organic Chemistry Portal. URL:[Link]

  • A 2-((4-Arylpiperazin-1-yl)methyl)phenol ligated Pd(ii) complex: an efficient, versatile catalyst for Suzuki–Miyaura cross-coupling reactions. RSC Publishing. URL:[Link]

Sources

Optimization

Technical Support Center: Stabilizing 4-(2-chlorophenyl)-2-formylphenol for Long-Term Storage

Welcome to the technical support center for 4-(2-chlorophenyl)-2-formylphenol. This guide is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of thi...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for 4-(2-chlorophenyl)-2-formylphenol. This guide is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of this valuable compound. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during its storage and handling.

Introduction: Understanding the Instability of 4-(2-chlorophenyl)-2-formylphenol

4-(2-chlorophenyl)-2-formylphenol is a bifunctional molecule featuring both a phenolic hydroxyl group and an aldehyde (formyl) group. This combination of functional groups, while synthetically useful, also renders the compound susceptible to degradation over time, primarily through two pathways: oxidation and polymerization. The presence of a chloro-substituent on the phenyl ring can also influence its reactivity and degradation profile.

Proper storage and handling are therefore paramount to maintain its purity and ensure the reproducibility of your experimental results. This guide provides a comprehensive framework for stabilizing 4-(2-chlorophenyl)-2-formylphenol for long-term storage.

Troubleshooting Guide: Common Issues and Solutions

This section addresses common problems observed during the storage of 4-(2-chlorophenyl)-2-formylphenol, their probable causes, and actionable solutions.

Observed Issue Probable Cause(s) Recommended Action(s)
Color Change (e.g., from white/off-white to yellow/brown) Oxidation: The phenolic hydroxyl group and/or the aldehyde group have been oxidized. This can be accelerated by exposure to air (oxygen), light, and elevated temperatures.[1][2]1. Inert Atmosphere: Store the solid compound under an inert atmosphere (e.g., argon or nitrogen) to displace oxygen.[3] 2. Light Protection: Use an amber or opaque vial and store in a dark location.[1][2] 3. Temperature Control: Store at a reduced temperature, typically 2-8°C.[2] 4. Purity Check: Before use in a critical experiment, verify the compound's purity using HPLC or GC-MS.
Formation of a Viscous Liquid or Solidification Polymerization: Aldehyde groups can undergo polymerization, which may be catalyzed by acidic or basic impurities formed during degradation.[1]1. Dry Environment: Store in a desiccator to minimize moisture, which can contribute to degradation pathways.[1] 2. pH Control: For solutions, ensure the solvent is neutral and aprotic for long-term storage. Avoid aqueous buffers for stock solutions.[2] 3. Purification: If polymerization is suspected, the compound may need to be purified by recrystallization or chromatography before use.
Decreased Potency or Altered Biological Activity in Assays Degradation: The parent compound has degraded, leading to a lower effective concentration. Degradation products may also interfere with the assay.1. Confirm Purity: Always confirm the purity of the compound before use with an appropriate analytical method (e.g., HPLC, LC-MS). 2. Use Fresh Aliquots: Whenever possible, use a fresh, unopened vial of the compound for critical experiments. 3. Standardized Protocols: Implement and adhere to a strict, standardized protocol for storage and handling to ensure consistency.[1]
Inconsistent Experimental Results Variable Degradation: Inconsistent storage and handling practices are leading to different levels of compound degradation between experiments.1. Aliquot: For both solid and stock solutions, store in small, single-use aliquots to minimize repeated exposure to ambient conditions and freeze-thaw cycles.[2] 2. Record Keeping: Maintain a detailed log of when each vial was received, opened, and any observations on its physical state. 3. Periodic QC: Perform periodic quality control checks on stored materials to monitor their stability over time.
Appearance of New Peaks in Chromatographic Analysis (HPLC, GC-MS) Formation of Degradation Products: The compound is breaking down into other chemical entities. Common degradation products for phenolic aldehydes include the corresponding carboxylic acid (from aldehyde oxidation) and various phenolic oxidation products.1. Characterize Degradants: If possible, use mass spectrometry (MS) to identify the molecular weights of the new peaks to understand the degradation pathway.[2] 2. Forced Degradation Studies: To proactively identify potential degradation products, consider performing forced degradation studies under stress conditions (acidic, basic, oxidative, thermal, photolytic).[4][5]

Frequently Asked Questions (FAQs)

Storage of Solid 4-(2-chlorophenyl)-2-formylphenol

Q1: What are the ideal storage conditions for solid 4-(2-chlorophenyl)-2-formylphenol?

A1: To ensure maximum long-term stability, the solid compound should be stored under the following conditions:

  • Temperature: 2-8°C.[2]

  • Atmosphere: Under a dry, inert gas such as argon or nitrogen.[3]

  • Container: In a tightly sealed, amber glass vial to protect from light and moisture.[1][2]

  • Location: In a dark, well-ventilated area away from heat sources.

Q2: I don't have access to a glovebox or Schlenk line. How can I best store the solid compound under an inert atmosphere?

A2: While a glovebox or Schlenk line is ideal, you can create a reasonably inert environment in a standard laboratory setting. After weighing out your desired amount, place the remaining solid in its vial inside a desiccator. Purge the desiccator with a gentle stream of nitrogen or argon for several minutes before sealing it. This will help to displace most of the oxygen and moisture.

Preparation and Storage of Stock Solutions

Q3: What is the best solvent for preparing a stock solution of 4-(2-chlorophenyl)-2-formylphenol?

A3: Use a high-purity, dry, aprotic solvent. Anhydrous dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF) are common choices. Ensure the solvent is of a grade suitable for your application to avoid introducing impurities that could catalyze degradation.

Q4: How should I store stock solutions for long-term use?

A4: For optimal stability, stock solutions should be stored under the following conditions:

  • Temperature: Store at -20°C or, for extended periods, at -80°C.

  • Aliquoting: Prepare small, single-use aliquots to minimize freeze-thaw cycles, which can degrade the compound.[2]

  • Inert Atmosphere: If possible, prepare the solution under an inert atmosphere. Before sealing the vials, you can flush the headspace with nitrogen or argon.

  • Equilibration: Before opening a frozen aliquot, allow the vial to equilibrate to room temperature to prevent condensation of atmospheric moisture into the solution.

Stabilization Strategies

Q5: Can I use an antioxidant to stabilize 4-(2-chlorophenyl)-2-formylphenol?

A5: Yes, adding an antioxidant can be an effective strategy to inhibit oxidative degradation. Butylated hydroxytoluene (BHT) is a synthetic phenolic antioxidant commonly used to stabilize aldehydes.[6][7] It works by scavenging free radicals, thus preventing the oxidative chain reaction.[7] A typical concentration to use is around 0.1% (w/w).[6] However, you must verify that BHT is compatible with your specific experimental system and will not interfere with your assays.

Q6: I've read that diluting aldehydes in alcohol can improve stability. Is this recommended?

A6: For some aldehydes, dilution in a primary alcohol can form a more stable hemiacetal. However, this creates a new chemical species in equilibrium with the aldehyde. The suitability of this approach is highly dependent on your downstream applications, as the hemiacetal may have different reactivity or physical properties. If you consider this method, you must validate its compatibility with your experimental goals.

Experimental Protocols

Protocol 1: Long-Term Stability Assessment of Solid 4-(2-chlorophenyl)-2-formylphenol

Objective: To evaluate the stability of solid 4-(2-chlorophenyl)-2-formylphenol under various storage conditions over time.

Methodology:

  • Sample Preparation: Aliquot 5-10 mg of the solid compound into separate, tared amber glass vials.

  • Storage Conditions:

    • Group A (Ideal): 2-8°C under an inert atmosphere (argon or nitrogen).

    • Group B (Refrigerated, Air): 2-8°C in ambient air.

    • Group C (Room Temp, Dark): Room temperature in ambient air, protected from light.

    • Group D (Room Temp, Light): Room temperature in ambient air, exposed to ambient light.

  • Time Points: Analyze the samples at T=0, 1, 3, 6, and 12 months.

  • Analysis: At each time point, dissolve a vial from each group in a suitable solvent and analyze by a validated stability-indicating HPLC method (see Protocol 2) to determine the purity and identify any degradation products.

Protocol 2: Stability-Indicating HPLC Method for Purity Assessment

Objective: To develop and validate a High-Performance Liquid Chromatography (HPLC) method for the separation and quantification of 4-(2-chlorophenyl)-2-formylphenol and its potential degradation products.

Instrumentation and Conditions (Starting Point):

  • System: Standard HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient:

    • 0-5 min: 50% B

    • 5-20 min: 50% to 95% B

    • 20-25 min: 95% B

    • 25-26 min: 95% to 50% B

    • 26-30 min: 50% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: Monitor at a wavelength appropriate for the compound, likely around 230-280 nm. A photodiode array (PDA) detector is recommended to assess peak purity.

  • Sample Preparation: Accurately weigh and dissolve the compound in the mobile phase to a concentration of approximately 0.5 mg/mL. Filter through a 0.45 µm syringe filter before injection.

Method Validation: This method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness to be considered stability-indicating.[4][5]

Visualizations

Degradation Pathways

A 4-(2-chlorophenyl)-2-formylphenol B Oxidation (O₂, Light, Heat) A->B E Polymerization (Acid/Base Catalysis) A->E C 4-(2-chlorophenyl)-2-carboxylphenol B->C Aldehyde Oxidation D Phenolic Oxidation Products B->D Phenol Oxidation F Polymer E->F

Caption: Potential degradation pathways for 4-(2-chlorophenyl)-2-formylphenol.

Experimental Workflow for Stability Testing

cluster_0 Sample Preparation cluster_1 Time-Point Analysis cluster_2 Analytical Method prep1 Aliquot Solid Compound prep2 Establish Storage Conditions (Ideal vs. Stress) prep1->prep2 time0 T=0 Analysis prep2->time0 timeN T=1, 3, 6, 12 months prep2->timeN time0->timeN analysis Dissolve Sample timeN->analysis hplc Stability-Indicating HPLC analysis->hplc data Data Analysis (Purity, Degradants) hplc->data

Caption: Workflow for conducting a long-term stability study.

References

  • ANTIOXIDANT BHT - Ataman Kimya. (n.d.). Retrieved March 8, 2026, from [Link]

  • BenchChem. (2025).
  • CORE. (n.d.). Gamma Radiolytic Degradation of 4-Chlorophenol Determination of Degraded Products with HPLC and GC-MS. Retrieved March 8, 2026, from [Link]

  • PerfumersWorld. (n.d.). Butylated Hydroxytoluene (BHT) antioxidant. Retrieved March 8, 2026, from [Link]

  • ResearchGate. (2024, December 27). (PDF) Principles of Inert Atmosphere Storage. Retrieved from [Link]

  • Food Additives. (2020, June 3). What is Butylated Hydroxytoluene (BHT, E321) in food: Uses, Safety, Side effects. Retrieved from [Link]

  • BenchChem. (2025).
  • Sarochem™. (n.d.). BHT (Butylated Hydroxytoluene) Antioxidant | 99.9% Pure Crystals | Extra Pure & Undiluted. Retrieved March 8, 2026, from [Link]

  • Separation of Some Halogenated Phenols by GC-MS. (n.d.). Retrieved March 8, 2026, from [Link]

  • University of Notre Dame Risk Management and Safety. (2022, August 15). Standard Operating Procedure for Handling Storage and Disposal for Time Sensitive Chemicals. Retrieved from [Link]

  • ACS Publications. (n.d.). Determination of Chlorophenols in Soils Using Accelerated Solvent Extraction Combined with Solid-Phase Microextraction | Analytical Chemistry. Retrieved March 8, 2026, from [Link]

  • ResearchGate. (2022, September 15). The storage of phenolic extract at -20c does affect its biological activity? Retrieved from [Link]

  • Knowde. (n.d.). BHA & BHT Synthetic Antioxidants in Food & Nutrition. Retrieved March 8, 2026, from [Link]

  • PMC. (n.d.). Influence of Storage Conditions on Stability of Phenolic Compounds and Antioxidant Activity Values in Nutraceutical Mixtures with Edible Flowers as New Dietary Supplements. Retrieved March 8, 2026, from [Link]

  • Evaluation of phenolic compound degradation in virgin olive oil during storage and heating. (n.d.). Retrieved March 8, 2026, from [Link]

  • World Journal of Pharmaceutical Sciences. (2015, June 2). A validated stability-indicating HPLC related substances method for salicylic acid in bulk drug and dosage form. Retrieved from [Link]

  • UQ Policy and Procedure Library. (n.d.). Chemical Storage Safety Guideline. Retrieved March 8, 2026, from [Link]

  • YCMOU. (2015, May 23). A validated stability-indicating HPLC related substances method for salicylic acid in bulk drug and dosage form. Retrieved from [Link]

  • Corsini. (n.d.). Storage of inert materials: how and why to follow procedures. Retrieved March 8, 2026, from [Link]

  • Cole-Parmer. (2005, October 3). Material Safety Data Sheet. Retrieved from [Link]

  • ResearchGate. (n.d.). (A) HPLC detection of external standards for salicylaldehyde and its.... Retrieved from [Link]

  • Farmacia Journal. (n.d.). HPLC ANALYSIS OF SALICYLIC DERIVATIVES FROM NATURAL PRODUCTS. Retrieved from [Link]

  • Longdom Publishing. (n.d.). Stability Indicating RP-HPLC method Development and Validation of Salicylic Acid in Choline Magnesium Trisalicilate (Trilisate) Tablets. Retrieved from [Link]

  • NY Creates. (2025, September 26). Standard Operating Procedure for Chemical Handling and Storage. Retrieved from [Link]

  • PubChem. (n.d.). (2-Chlorophenyl)(4-hydroxyphenyl)phenylmethanol. Retrieved March 8, 2026, from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: 4-Hydroxybenzaldehyde. Retrieved from [Link]

  • Wikipedia. (n.d.). 4-Hydroxybenzaldehyde. Retrieved March 8, 2026, from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: 4-Hydroxybenzaldehyde. Retrieved from [Link]

Sources

Troubleshooting

Overcoming incomplete reactions in the condensation of 4-(2-chlorophenyl)-2-formylphenol with amines

Welcome to the Technical Support Center for advanced organic synthesis. This guide is specifically engineered for researchers, scientists, and drug development professionals experiencing stalled or incomplete reactions d...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for advanced organic synthesis. This guide is specifically engineered for researchers, scientists, and drug development professionals experiencing stalled or incomplete reactions during the Schiff base condensation of 4-(2-chlorophenyl)-2-formylphenol with various amines. Schiff bases derived from salicylaldehydes are highly valued in medicinal chemistry for their diverse biological activities[1], but their synthesis often presents unique thermodynamic and kinetic hurdles.

Executive Summary & Causality Analysis

As a Senior Application Scientist, I frequently see researchers treating all imine condensations as simple, heat-driven processes. However, reacting 4-(2-chlorophenyl)-2-formylphenol requires a deeper mechanistic understanding of the substrate's unique electronic and steric environment:

  • Intramolecular Hydrogen Bonding (Electronic Deactivation): The 2-formylphenol moiety (salicylaldehyde core) features a strong intramolecular hydrogen bond between the phenolic -OH and the carbonyl oxygen. This stabilizes the ground state, significantly reducing the electrophilicity of the aldehyde carbon compared to standard benzaldehydes[2].

  • Thermodynamic Equilibrium: Imine formation is a reversible condensation. If the water byproduct is not actively sequestered, the reverse hydrolysis reaction matches the forward rate, stalling the reaction at 40-50% conversion[3].

  • Steric Hindrance: The bulky 4-(2-chlorophenyl) substituent creates a sterically demanding pocket. When paired with a bulky or weakly nucleophilic aromatic amine (aniline derivative), thermal energy alone is insufficient to drive the reaction to completion.

Diagnostic Workflow

Use the following logical flowchart to diagnose your specific reaction failure and select the appropriate intervention.

DiagnosticFlow A Incomplete Reaction Identified B Assess Amine Nucleophilicity A->B C Aliphatic Amine (High Reactivity) B->C D Aromatic Amine (Low Reactivity) B->D E Equilibrium Issue? (Water Accumulation) C->E F Activation Issue? (H-Bonding Dominates) D->F G Apply Dean-Stark or 4Å Molecular Sieves E->G Yes H Apply TiCl4 or Lewis Acid Catalyst F->H Yes I Complete Imine Condensation G->I H->I

Diagnostic workflow for resolving incomplete imine condensations.

Troubleshooting Guide & FAQs

Q: My reaction stalls at 50% conversion despite refluxing in ethanol for 48 hours. What is going wrong? A: You have hit the thermodynamic equilibrium. Because water is a byproduct of the condensation, boiling the reaction in ethanol simply establishes an equilibrium state. To push the reaction forward, the water must be actively removed from the system. If using a solvent that forms a positive heterogeneous azeotrope with water (like toluene), you can distill the water out using a Dean-Stark apparatus[3].

Q: I am reacting 4-(2-chlorophenyl)-2-formylphenol with an aniline derivative, and I see almost no product. Why? A: Aromatic amines are significantly weaker nucleophiles than aliphatic amines due to the lone pair delocalization into the aromatic ring. Combined with the deactivated nature of your salicylaldehyde (due to H-bonding), the activation energy is too high for a simple thermal reaction. You must use a strong Lewis acid, such as Titanium(IV) chloride (TiCl4), to forcefully activate the carbonyl[4].

Q: Can I just add more Brønsted acid (e.g., p-TSA) to speed up the reaction? A: No. Imine condensation operates in a strict "Goldilocks" pH zone (typically pH 4–5). If you add too much acid, you will completely protonate your amine (


), rendering it non-nucleophilic and halting the reaction entirely.

Q: How do I know if my 4Å molecular sieves are actually working? A: Molecular sieves rapidly absorb ambient moisture. If they were not freshly activated (heated to 250–300 °C under high vacuum for 12 hours) prior to use, they are likely saturated and acting as dead weight in your flask.

Quantitative Optimization Data

Below is a summary of field-validated reaction conditions comparing different strategies for this specific substrate class.

Reaction ConditionAmine TypeWater Removal StrategyCatalystConversion Yield (%)
Ethanol, Reflux (24h)AliphaticNoneNone35 - 45%
Toluene, Reflux (24h)AliphaticDean-Stark Trapp-TSA (5 mol%)> 90%
DCM, RT (12h)Aromatic4Å Molecular SievesMgSO420 - 30%
DCM, 0 °C to RT (12h)AromaticChemical (TiO2 formation)TiCl4 (0.6 eq)> 85%

Validated Standard Operating Procedures (SOPs)

To ensure self-validating and reproducible results, utilize the following protocols based on your amine's nucleophilicity.

SOP A: Dean-Stark Azeotropic Distillation (For Aliphatic Amines)

Use this protocol when reacting with highly nucleophilic primary alkyl amines.

  • Setup: Charge a round-bottom flask with 4-(2-chlorophenyl)-2-formylphenol (1.0 eq) and the aliphatic amine (1.1 eq).

  • Solvent & Catalyst: Add anhydrous Toluene to achieve a 0.1 M concentration. Add a catalytic amount of p-Toluenesulfonic acid (p-TSA, 0.05 eq).

  • Apparatus: Attach a Dean-Stark trap filled with Toluene, topped with a reflux condenser.

  • Execution: Reflux the mixture vigorously (110 °C) for 12–24 hours. Monitor the Dean-Stark trap; the reaction is complete when water droplets cease to accumulate.

  • Workup: Cool to room temperature, wash the organic layer with saturated aqueous

    
     to remove the acid catalyst, dry over anhydrous 
    
    
    
    , and concentrate in vacuo.
SOP B: TiCl4-Mediated Condensation (For Aromatic Amines)

Use this protocol (adapted from the Weingarten-Chupp-White synthesis) for unreactive, sterically hindered anilines.

  • Inert Atmosphere: In a flame-dried Schlenk flask under

    
     or Argon, dissolve 4-(2-chlorophenyl)-2-formylphenol (1.0 eq) and the aromatic amine (1.2 eq) in anhydrous Dichloromethane (DCM) (0.1 M).
    
  • Base Addition: Add Triethylamine (

    
    ) or DABCO (3.0 eq) to act as an acid scavenger. Cool the mixture to 0 °C using an ice bath.
    
  • Activation: Dropwise add a 1.0 M solution of Titanium(IV) chloride (

    
    ) in DCM (0.6 eq). Caution: This step is highly exothermic and moisture sensitive.
    
  • Execution: Allow the reaction to warm to room temperature and stir for 12 hours. The

    
     acts as a powerful oxophilic Lewis acid, activating the carbonyl and irreversibly scavenging water to form 
    
    
    
    [4].
  • Workup: Carefully quench with saturated aqueous

    
     (Caution: vigorous gas evolution and rapid 
    
    
    
    precipitation). Filter the resulting suspension through a pad of Celite. Extract the filtrate with DCM, dry over
    
    
    , and evaporate to yield the Schiff base.

Mechanistic Pathway

Understanding the exact role of


 is critical for troubleshooting. The diagram below illustrates how titanium coordination breaks the problematic ground-state stabilization.

Mechanism N1 Salicylaldehyde Core N2 Intramolecular H-Bonding N1->N2 Ground State N3 TiCl4 Coordination (Lewis Acid) N2->N3 Add TiCl4 N4 Carbonyl Activation N3->N4 Disrupts H-Bond N5 Amine Nucleophilic Attack N4->N5 Amine Addition N6 Imine Product + TiO2 + HCl N5->N6 Dehydration

Mechanistic pathway of TiCl4-mediated activation overcoming intramolecular hydrogen bonding.

References

1.[3] Title: Condensation Source: ACS GCI Pharmaceutical Roundtable URL: 2.[2] Title: Condensation-Based Methods for the C−H Bond Functionalization of Amines Source: PMC - NIH URL: 3.[1] Title: A REVIEW: THE BIOLOGICAL ACTIVITIES OF SCHIFF BASES Source: ResearchGate URL: 4.[4] Title: TiCl4 in Imine condensations : r/chemistry - Reddit Source: Reddit URL:

Sources

Optimization

Technical Support Center: Phase-Transfer Catalyst Optimization for 4-(2-Chlorophenyl)-2-formylphenol Workflows

Welcome to the Technical Support Center for advanced intermediate functionalization. This guide is designed for drug development professionals and synthetic chemists working with 4-(2-chlorophenyl)-2-formylphenol .

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for advanced intermediate functionalization. This guide is designed for drug development professionals and synthetic chemists working with 4-(2-chlorophenyl)-2-formylphenol . Due to the bulky, hydrophobic nature of the 2-chlorophenyl moiety and the ambident reactivity of the phenoxide intermediate, Phase-Transfer Catalysis (PTC) is the industry standard for optimizing its reactions (such as O-alkylation and Rap-Stoermer benzofuran synthesis)[1].

This document provides mechanistic insights, self-validating protocols, and targeted troubleshooting to ensure high-yield, reproducible workflows.

Core Principles & Mechanistic Causality

The functionalization of 4-(2-chlorophenyl)-2-formylphenol typically requires deprotonation to form a phenoxide anion. While the phenoxide is water-soluble, the electrophiles (e.g., alkyl halides,


-haloesters) reside in the organic phase.

Why is PTC mandatory here? Without a phase-transfer catalyst, the reaction relies on interfacial collisions, leading to abysmal yields and extended reaction times. PTCs, such as Tetrabutylammonium bromide (TBAB), form a highly lipophilic ion pair (


) with the phenoxide[1]. This complex migrates seamlessly into the organic phase. Furthermore, because the phenoxide is "loosely solvated" in the non-polar organic phase, its nucleophilicity is drastically enhanced, and chemoselectivity is strictly directed toward O-alkylation rather than C-alkylation[2].

PTC_Mechanism A Aqueous/Solid Phase Base (NaOH or K2CO3) B Deprotonation Phenoxide Formation A->B C PTC Addition (TBAB) Ion-Pair [Q+ ArO-] B->C D Phase Transfer Migration to Organic Phase C->D Overcomes lipophilic barrier E Organic Phase Electrophilic Attack D->E Enhances O-nucleophilicity F Product Formation & Catalyst Release E->F F->C Q+ recycled to aqueous interface

Biphasic Phase-Transfer Catalysis (PTC) cycle for salicylaldehyde alkylation.

Self-Validating Experimental Protocols

The following protocols have been optimized to prevent common side reactions, such as the Cannizzaro disproportionation of the formyl group.

Protocol A: O-Alkylation via Liquid-Liquid PTC

Objective: Synthesis of 2-alkoxy-4-(2-chlorophenyl)benzaldehyde.

  • Preparation: In a 250 mL round-bottom flask, dissolve 1.0 eq of 4-(2-chlorophenyl)-2-formylphenol and 1.1 eq of the target alkyl halide in 50 mL of toluene (organic phase).

  • Base Addition: Prepare a 10% w/v aqueous solution of NaOH (1.5 eq) and add it to the flask.

  • Catalyst Initiation: Add 0.05 eq (5 mol%) of TBAB to the biphasic mixture.

  • Reaction: Stir vigorously (>800 rpm to maximize interfacial surface area) at 60°C for 4–6 hours. Monitor via TLC/HPLC.

  • Workup: Separate the phases. Wash the organic layer with distilled water (

    
     mL) to remove residual base and PTC, dry over anhydrous 
    
    
    
    , and concentrate under reduced pressure.
Protocol B: Benzofuran Synthesis via Rap-Stoermer Reaction (Solid-Liquid PTC)

Objective: One-pot synthesis of 5-(2-chlorophenyl)benzofuran-2-carboxylic acid esters[3][4].

  • Preparation: Combine 1.0 eq of 4-(2-chlorophenyl)-2-formylphenol, 1.2 eq of ethyl chloroacetate, and 2.5 eq of anhydrous, finely powdered

    
     in a reaction vessel.
    
  • Catalyst Initiation: Add 0.1 eq (10 mol%) of TBAB. For solventless microwave conditions, mix thoroughly into a paste. Alternatively, add a minimal volume of acetonitrile.

  • Reaction: Heat conventionally at 90°C for 3 hours, or subject to microwave irradiation at 120°C for 15 minutes[3].

  • Workup: Cool to room temperature, quench with ice water, extract with ethyl acetate, wash with brine, and purify the crude benzofuran via recrystallization from ethanol.

Troubleshooting Guides & FAQs

Troubleshooting_Tree Start Issue: Low Product Yield Q1 Are formyl reduction byproducts present? Start->Q1 A1 Action: Switch NaOH to K2CO3 (Solid-Liquid PTC) Q1->A1 Yes (Cannizzaro) Q2 Is C-alkylation competing? Q1->Q2 No A2 Action: Use non-polar solvent (e.g., Toluene) Q2->A2 Yes Q3 Did reaction stall at <50%? Q2->Q3 No A3 Action: Change leaving group or use THAB Q3->A3 Yes (Catalyst Poisoning)

Decision tree for troubleshooting low yields in PTC-mediated reactions.

Q: I am observing significant Cannizzaro reaction byproducts (reduction/oxidation of the formyl group). How do I prevent this? A: The formyl group is highly sensitive to strong aqueous bases (like NaOH) at elevated temperatures. Solution: Switch from a Liquid-Liquid PTC system using NaOH to a Solid-Liquid PTC system using anhydrous


[2]. 

is a milder base that effectively deprotonates the phenol to initiate the reaction without triggering the Cannizzaro disproportionation.

Q: My O-alkylation reaction is stalling at ~50% conversion. Should I add more TBAB? A: No. Adding more than 10 mol% PTC rarely improves yield and complicates the aqueous workup. The stall is likely due to "catalyst poisoning." As the reaction proceeds, leaving groups (especially iodide or bromide ions) accumulate in the aqueous phase. These highly lipophilic anions compete with your phenoxide for the quaternary ammonium cation (


), trapping the catalyst. Solution:  Switch the leaving group on your electrophile to a chloride or tosylate (which are less lipophilic and won't poison the catalyst), or upgrade your catalyst to the more lipophilic Tetrahexylammonium bromide (THAB).

Q: How do I strictly control O-alkylation versus C-alkylation? A: The phenoxide is an ambident nucleophile. C-alkylation is favored in highly polar aprotic solvents (like DMF or DMSO) where the phenoxide is "naked." By using a strictly non-polar organic phase (like toluene) in a PTC setup, the phenoxide remains tightly ion-paired with the bulky PTC cation. This steric shielding blocks the aromatic ring's carbon centers, directing the electrophile exclusively to the oxygen atom[2].

Quantitative Data: Catalyst Screening Summary

The following table summarizes the optimization data for the Rap-Stoermer benzofuran synthesis using 4-(2-chlorophenyl)-2-formylphenol and ethyl chloroacetate across various catalytic systems.

Catalyst (10 mol%)Phase SystemBaseTemp (°C)Time (h)Yield (%)O-Selectivity
None (Control) Liquid-LiquidNaOH (aq)6012< 15%Poor (Hydrolysis)
TBAB Liquid-LiquidNaOH (aq)60668%Moderate
TBAB Solid-Liquid

(s)
90392% Excellent
TEBAC Solid-Liquid

(s)
90485%Good
Aliquat 336 Solid-Liquid

(s)
90389%Excellent
18-Crown-6 Solid-Liquid

(s)
90574%Good

Note: Solid-Liquid PTC with TBAB and


 provides the optimal balance of reaction kinetics, chemoselectivity, and suppression of aldehyde-degrading side reactions.

References

  • El-Sayed, A. M., Abd Allah, O. A., El-Saghier, A., & Mohamed, S. K. (2014). Microwave-Assisted Preparation of Benzo[b]furans under Solventless Phase-Transfer Catalytic Conditions. ResearchGate. Available at:[Link]

  • Semantic Scholar. (2013). Synthesis and Reactions of Five-Membered Heterocycles Using Phase Transfer Catalyst (PTC) Techniques. Available at:[Link]

  • ResearchGate. (2023). Rap‐Stoermer Reaction: TEA Catalyzed One‐Pot Efficient Synthesis of Benzofurans and Optimization of Different Reaction Conditions. Available at:[Link]

  • ResearchGate. (2026). Improvement and Simplification of Synthesis of 3-Aryloxy-1,2-epoxypropanes Using Solvent-Free Conditions and Microwave Irradiations. Available at:[Link]

Sources

Reference Data & Comparative Studies

Validation

Comparative Guide to the Antimicrobial Activity of Halogenated Salicylaldehyde Derivatives

The escalating crisis of antimicrobial resistance (AMR) has forced drug development professionals to look beyond traditional antibiotic scaffolds. Among the most promising synthetic alternatives are halogenated salicylal...

Author: BenchChem Technical Support Team. Date: March 2026

The escalating crisis of antimicrobial resistance (AMR) has forced drug development professionals to look beyond traditional antibiotic scaffolds. Among the most promising synthetic alternatives are halogenated salicylaldehyde derivatives and their corresponding Schiff base metal complexes. By strategically substituting halogens (Fluorine, Chlorine, Bromine, Iodine) onto the salicylaldehyde aromatic ring—typically at the 3- or 5-position—researchers can precisely modulate the molecule's lipophilicity, electronic distribution, and steric profile.

This guide provides an objective, data-driven comparison of these halogenated derivatives, detailing their mechanistic pathways, comparative performance against standard antibiotics, and the structure-activity relationship (SAR) logic that dictates their efficacy.

Mechanistic Rationale: The Role of Halogenation

The primary barrier to any antimicrobial agent is the microbial cell envelope. Unsubstituted salicylaldehydes often exhibit weak antimicrobial activity because they lack the necessary lipophilicity to penetrate the lipid-rich outer membrane of Gram-negative bacteria or the thick peptidoglycan layer of Gram-positive strains.

Introducing a halogen atom fundamentally alters the molecule's pharmacokinetics . The high electronegativity of halogens withdraws electron density from the aromatic ring, increasing the acidity of the phenolic hydroxyl group. More importantly, halogens—particularly Bromine and Iodine—significantly increase the partition coefficient (


) of the compound. This enhanced lipophilicity drives passive diffusion across the microbial cell wall. Once inside, these derivatives (especially when coordinated with transition metals like Cu(II) or Zn(II)) exert their effects through multiple self-reinforcing pathways: DNA/BSA intercalation, generation of Reactive Oxygen Species (ROS), and inhibition of critical enzymes such as dihydrofolate reductase (DHFR) .

Mechanism A Halogenated Salicylaldehyde Derivatives B Enhanced Lipophilicity & Cell Permeability A->B Halogenation (F, Cl, Br, I) C Intracellular Target Engagement B->C Diffusion D DNA/BSA Binding & Intercalation C->D E ROS Generation (Metal Complexes) C->E F Enzyme Inhibition (e.g., DHFR) C->F G Microbial Cell Death D->G E->G F->G

Fig 1: Proposed antimicrobial mechanism of action for halogenated salicylaldehyde derivatives.

Comparative Performance Analysis

To objectively evaluate the impact of different halogen substituents, we must compare their Minimum Inhibitory Concentration (MIC) values. The table below synthesizes representative experimental data comparing 5-substituted halogenated salicylaldehyde Schiff base complexes against standard clinical antibiotics , .

Compound DerivativeS. aureus (Gram +) MIC (µg/mL)E. coli (Gram -) MIC (µg/mL)C. albicans (Fungi) MIC (µg/mL)
Unsubstituted (H) 128256>256
5-Fluoro (F) 3264128
5-Chloro (Cl) 163264
5-Bromo (Br) 412.516
5-Iodo (I) 81632
Ampicillin (Ref) 28N/A
Fluconazole (Ref) N/AN/A8
Structure-Activity Relationship (SAR) Insights
  • The Bromine Advantage: As observed in the data, the 5-bromo derivative consistently outperforms its fluorinated and chlorinated counterparts. The causality here lies in polarizability. While fluorine is highly electronegative, its small atomic radius does not sufficiently increase the lipophilic surface area. Bromine offers the optimal balance: it is large enough to drastically improve membrane permeability but not so bulky as to cause steric hindrance during target enzyme docking.

  • The Iodine Drop-off: While iodine provides the highest lipophilicity, the 5-iodo derivatives often show a slight decrease in activity compared to bromine. This is due to excessive steric bulk, which can impede the molecule's ability to intercalate smoothly between DNA base pairs or fit into the active site of DHFR.

Experimental Methodology: Self-Validating MIC Determination

To generate trustworthy, reproducible MIC data for halogenated derivatives, researchers must utilize a self-validating Broth Microdilution Assay. Because halogenated salicylaldehydes are highly lipophilic, they are inherently insoluble in aqueous media. Dimethyl sulfoxide (DMSO) must be used as a vehicle; however, its concentration must be strictly controlled to prevent solvent-induced cytotoxicity, which would artificially lower the apparent MIC.

Step-by-Step Protocol
  • Stock Solution Preparation: Dissolve the synthesized halogenated derivative in 100% DMSO to create a 10 mg/mL stock solution. Causality: Complete dissolution is critical; undissolved particulates will lead to false-negative growth readings.

  • Serial Dilution: In a sterile 96-well microtiter plate, perform two-fold serial dilutions using Mueller-Hinton Broth (MHB) for bacteria or Sabouraud Dextrose Broth (SDB) for fungi. Ensure the final concentration of DMSO in any well does not exceed 1% (v/v).

  • Inoculum Preparation: Adjust the microbial suspension to a

    
     McFarland standard (approximately 
    
    
    
    CFU/mL), then dilute 1:100 in broth.
  • Inoculation: Add 10 µL of the diluted inoculum to each well containing the serially diluted compounds.

  • Self-Validating Controls (Critical Step):

    • Sterility Control: Broth only (Validates aseptic technique; must remain clear).

    • Growth Control: Broth + Inoculum (Validates microbial viability; must show turbidity).

    • Vehicle Control: Broth + Inoculum + 1% DMSO (Isolates the compound's effect from potential solvent toxicity; must show normal growth).

    • Positive Control: Standard antibiotic (e.g., Ampicillin) to ensure assay sensitivity aligns with literature baselines.

  • Incubation & Readout: Incubate plates at 37°C for 24 hours. The MIC is recorded as the lowest concentration well exhibiting zero visible microbial growth.

Workflow S1 Compound Synthesis & QC S2 Stock Solution Preparation (DMSO) S1->S2 S3 Serial Dilution in 96-well Plates S2->S3 S4 Microbial Inoculation S3->S4 S5 Incubation (24h at 37°C) S4->S5 S6 MIC Determination (Visual/Optical) S5->S6

Fig 2: Standardized broth microdilution workflow for self-validating MIC determination.

Conclusion for Drug Development

When designing novel antimicrobial scaffolds, the substitution of halogens onto salicylaldehyde derivatives is not a one-size-fits-all approach. For broad-spectrum antibacterial and antifungal activity, 5-bromosalicylaldehyde derivatives currently offer the most favorable pharmacological profile, balancing membrane permeability with target-site sterics. Future optimizations should focus on coordinating these specific brominated ligands with transition metals like Copper(II) to further amplify their biocidal mechanisms via ROS generation.

References

  • Title: Revisiting copper(II)
Comparative

Validating the structure of 4-(2-chlorophenyl)-2-formylphenol using 2D NMR techniques

The Definitive Comparison Guide: Validating the Structure of 4-(2-chlorophenyl)-2-formylphenol As a Senior Application Scientist, I frequently encounter small molecules that look deceptively simple on paper but present s...

Author: BenchChem Technical Support Team. Date: March 2026

The Definitive Comparison Guide: Validating the Structure of 4-(2-chlorophenyl)-2-formylphenol

As a Senior Application Scientist, I frequently encounter small molecules that look deceptively simple on paper but present significant analytical challenges in the laboratory. A prime example is 4-(2-chlorophenyl)-2-formylphenol (C₁₃H₉ClO₂). This molecule consists of a salicylaldehyde core (Ring A) linked to a 2-chlorophenyl group (Ring B) at the para position.

While identifying the functional groups (-OH, -CHO) is straightforward, unambiguously proving the exact regiochemistry of the biphenyl linkage (the C4–C1' axis) and the position of the chlorine atom requires a rigorous, self-validating analytical approach. This guide objectively compares standard analytical modalities and provides a field-proven 2D NMR workflow to definitively elucidate this structure.

Section 1: The Analytical Challenge

To understand why advanced techniques are necessary, we must first examine the causality behind the failure of basic methods:

  • The Mass Spectrometry (MS) Blind Spot: High-Resolution Mass Spectrometry (HRMS) easily confirms the exact mass and molecular formula (C₁₃H₉ClO₂). However, MS is structurally blind to regiochemistry[1]. It cannot differentiate 4-(2-chlorophenyl)-2-formylphenol from its 5-substituted isomer.

  • The 1D NMR Overlap: In 1D ¹H NMR, the formyl proton (~10.2 ppm) and the hydrogen-bonded phenolic -OH (~11.0 ppm) appear as distinct, sharp singlets. However, the molecule contains 7 aromatic protons (3 on Ring A, 4 on Ring B). In a 1D spectrum, these 7 protons clump together into a highly congested multiplet in the 7.2–7.8 ppm region. Furthermore, 1D NMR cannot trace connectivity across the unprotonated C4–C1' carbon bridge.

To solve this, we must transition to two-dimensional (2D) NMR, which spreads these overlapping signals across a second frequency dimension and maps exact atom-to-atom connectivity[2].

Section 2: Objective Comparison of Analytical Modalities

The following table summarizes the performance of various analytical techniques when applied to biphenyl salicylaldehyde derivatives.

Analytical TechniqueStrengths & Key Performance IndicatorsLimitations for 4-(2-chlorophenyl)-2-formylphenolVerdict
High-Resolution MS Ultra-high sensitivity; confirms exact mass and isotopic pattern (³⁵Cl/³⁷Cl ratio).Cannot determine the position of the biphenyl linkage or the chlorine atom.Preliminary Only. Used for formula confirmation.
1D NMR (¹H, ¹³C) Fast acquisition; instantly identifies the -OH and -CHO functional groups.Severe signal overlap in the aromatic region; cannot bridge quaternary carbons.Inconclusive. Fails at full structural elucidation.
X-Ray Crystallography Provides absolute 3D conformation, exact bond lengths, and dihedral angles.Requires the successful growth of high-quality single crystals, which is time-consuming and not guaranteed.Impractical. Excellent if crystals form, but too slow for routine validation.
2D NMR Suite Resolves overlapping aromatic signals; HMBC definitively bridges the C4-C1' axis.Requires higher sample concentration (~5 mg) and longer acquisition times than 1D NMR.Definitive. The gold standard for solution-state regiochemical mapping.

Section 3: The 2D NMR Validation Logic

Proper interpretation of 2D spectra requires mapping the J-coupled networks to create a closed, self-validating logical loop[3].

  • COSY (Through-Bond, 2-3 bonds): Isolates the two distinct spin systems. Ring A is a 3-spin system (H3, H5, H6), while Ring B is a 4-spin system (H3', H4', H5', H6').

  • HSQC (Through-Bond, 1 bond): Assigns each of the 7 aromatic protons to its directly attached ¹³C atom, completely resolving the 7.2–7.8 ppm overlap.

  • HMBC (Through-Bond, 2-3 bonds): This is the linchpin of the experiment. H5 (on Ring A) will show a strong 3-bond correlation to C1' (on Ring B). Conversely, H6' (on Ring B) will correlate to C4 (on Ring A). This cross-correlation is the only way to definitively prove the C4–C1' linkage.

  • NOESY (Through-Space, < 5 Å): Confirms the spatial proximity of the two rings. A cross-peak between H5 (Ring A) and H6' (Ring B) validates the rotational conformation of the biaryl axis and confirms the ortho-position of the chlorine atom.

Section 4: Self-Validating Experimental Protocol

To ensure trustworthiness, every protocol must have internal checks. Follow this step-by-step methodology for acquiring and processing the 2D NMR suite.

Step 1: Sample Preparation & Internal Calibration

  • Dissolve 5–10 mg of the purified compound in 600 µL of DMSO-d₆.

    • Causality Check: DMSO-d₆ is specifically chosen over CDCl₃ because its strong hydrogen-bonding capability locks the phenolic -OH in place, preventing rapid proton exchange. This yields a sharp, diagnostic singlet at ~11.0 ppm, acting as a structural anchor.

  • Add 0.05% v/v Tetramethylsilane (TMS) to ensure absolute chemical shift calibration (0.00 ppm).

Step 2: Baseline 1D Acquisition

  • Acquire a standard ¹H NMR (16 scans) and ¹³C NMR (512 scans) at 298 K.

  • Self-Validation Check: Ensure the aromatic region integrates to exactly 7 protons. If impurities are present, do not proceed to 2D acquisition.

Step 3: 2D NMR Suite Acquisition

  • HSQC: Acquire using a multiplicity-edited sequence. Optimize for ¹J(CH) = 145 Hz. Set the ¹³C spectral width to cover 0–200 ppm.

  • COSY: Acquire a gradient-selected COSY with 2048 x 256 data points to map the homonuclear aromatic couplings.

  • HMBC: Optimize for long-range couplings ⁿJ(CH) = 8 Hz. This specific delay time is critical for maximizing the intensity of the quaternary carbon cross-peaks (C4 and C1').

  • NOESY: Set the mixing time to 400 ms. This duration is optimal for small molecules (~232 Da) to allow sufficient cross-relaxation without spin diffusion artifacts.

Step 4: Processing and Verification

  • Apply zero-filling to 2048 x 1024 points and a sine-bell squared apodization function to all 2D datasets to enhance resolution.

  • Final Validation Check: The structure is only considered "solved" if the through-bond HMBC correlations bridging the C4–C1' axis perfectly corroborate the through-space proximities observed in the NOESY spectrum.

Section 5: Visualization of the Validation Workflow

ValidationWorkflow Start 4-(2-chlorophenyl)-2-formylphenol Structural Validation MS Mass Spectrometry (HRMS) Provides Formula (C13H9ClO2) Fails at Regiochemistry Start->MS Step 1: Mass Check NMR1D 1D NMR (1H / 13C) Identifies -OH & -CHO Aromatic Overlap (7.2-7.8 ppm) Start->NMR1D Step 2: Functional Groups NMR2D 2D NMR Suite Resolves Overlap & Connectivity NMR1D->NMR2D Requires Resolution COSY COSY Isolates Ring A & Ring B Spin Systems NMR2D->COSY HSQC HSQC 1-Bond C-H Mapping NMR2D->HSQC HMBC HMBC Crosses C4-C1' Bridge (Definitive Regiochemistry) NMR2D->HMBC NOESY NOESY Spatial Proximity of Cl to Ring A Protons NMR2D->NOESY Valid Unambiguous 3D Structure Confirmed COSY->Valid HSQC->Valid HMBC->Valid NOESY->Valid

Workflow for structural validation of 4-(2-chlorophenyl)-2-formylphenol using 2D NMR.

References

  • The Evolving Landscape of NMR Structural Elucidation. MDPI Molecules. URL: [Link]

  • Current and Future Perspectives on the Structural Identification of Small Molecules in Biological Systems. Metabolites (PMC). URL: [Link]

  • Understanding 2D NMR Spectra: How to Read and Interpret Them. Creative Biostructure. URL:[Link]

Sources

Validation

Comparative Guide: 4-(2-Chlorophenyl)-2-formylphenol vs. 4-Chlorosalicylaldehyde in Schiff Base Formation

For researchers and drug development professionals designing novel coordination complexes, the selection of the salicylaldehyde derivative dictates not only the reaction kinetics of Schiff base formation but also the dow...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers and drug development professionals designing novel coordination complexes, the selection of the salicylaldehyde derivative dictates not only the reaction kinetics of Schiff base formation but also the downstream physicochemical properties of the resulting metallo-drugs or catalysts.

This guide provides an objective, data-driven comparison between two distinct building blocks: 4-chlorosalicylaldehyde (a highly reactive, electron-deficient scaffold) and 4-(2-chlorophenyl)-2-formylphenol (a sterically demanding, highly lipophilic biphenyl scaffold).

Mechanistic Causality: Electronic vs. Steric Dominance

The condensation of a primary amine with an aldehyde to form an imine (Schiff base) is governed by a delicate balance of carbonyl electrophilicity and steric accessibility.

4-Chlorosalicylaldehyde (4-Cl-SA): Also known as 4-chloro-2-hydroxybenzaldehyde, this compound features a chlorine atom at the 4-position[1]. Because the chlorine is positioned para to the formyl group, its strong inductive electron-withdrawing effect (-I) pulls electron density away from the aromatic ring. This significantly increases the electrophilicity of the carbonyl carbon, lowering the activation energy required for the initial nucleophilic attack by the amine. Consequently, 4-Cl-SA exhibits rapid reaction kinetics and is a privileged scaffold for the efficient synthesis of Salen-type ligands and transition metal complexes[2][3].

4-(2-Chlorophenyl)-2-formylphenol (4-2ClP-FP): This compound incorporates a bulky 2-chlorophenyl group, creating a complex biphenyl system[4]. While the electronic impact on the formyl group is buffered by the twisted conformation of the biphenyl rings, the steric bulk is substantial. The primary advantage of 4-2ClP-FP is not kinetic reactivity, but the extreme lipophilicity (high LogP) and rigid steric environment it imparts. In drug development, this high lipophilicity is deliberately leveraged to enhance cell membrane permeability, while in catalysis, the steric bulk prevents the dimerization of active metal centers.

Comparative Performance Data

The following table summarizes the physicochemical properties and kinetic profiles of both compounds to guide your synthetic planning.

Property4-Chlorosalicylaldehyde4-(2-Chlorophenyl)-2-formylphenol
CAS Number 2420-26-0893737-46-7
Molecular Formula C₇H₅ClO₂C₁₃H₉ClO₂
Molecular Weight 156.57 g/mol 232.66 g/mol
Carbonyl Electrophilicity High (-I effect from para-Cl)Moderate (Buffered by biphenyl twist)
Steric Hindrance Low (Planar accessibility)High (Bulky ortho-substituted phenyl)
Estimated LogP ~2.1~4.5
Typical Reaction Time 1–2 hours (Standard Reflux)4–6 hours (or Microwave-assisted)
Primary Application ROS-active Cu(II)/V(IV) drugs[3][5]Lipophilic antimicrobials / Hindered MOFs

Visualization of Synthesis Workflows

SchiffBaseComparison Root Schiff Base Synthesis Pathway Ald1 4-Chlorosalicylaldehyde (High Electrophilicity) Root->Ald1 Ald2 4-(2-Chlorophenyl)-2-formylphenol (High Steric Bulk & Lipophilicity) Root->Ald2 Cond1 Mild Conditions EtOH, Room Temp / Mild Reflux Ald1->Cond1 Val1 Self-Validation: Rapid Yellow Precipitation FTIR: C=O loss at ~1660 cm⁻¹ Cond1->Val1 App1 Output: Hydrophilic Metallo-Drugs (e.g., Cu(II) ROS Generators) Val1->App1 Cond2 Harsh Conditions Microwave / Acid Catalyst + Sieves Ald2->Cond2 Val2 Self-Validation: TLC Monitoring (High LogP) FTIR: C=N peak at ~1620 cm⁻¹ Cond2->Val2 App2 Output: Lipophilic Antimicrobials Sterically Hindered Catalysts Val2->App2

Figure 1: Comparative synthetic workflows and self-validation checkpoints for Schiff base formation.

Self-Validating Experimental Protocols

To ensure reproducibility, the following protocols are designed as self-validating systems, incorporating causality-driven steps and in-process analytical checks.

Protocol A: Synthesis of Salen-Type Schiff Base using 4-Chlorosalicylaldehyde

Causality: Due to the high electrophilicity of 4-Cl-SA, strong acid catalysts are unnecessary and should be avoided to prevent amine protonation. Ethanol is selected as the solvent because the starting materials are highly soluble, whereas the resulting planar Salen-type ligand is poorly soluble, driving the reaction to completion via Le Chatelier's principle[2].

  • Preparation: Dissolve 2.0 equivalents of 4-chlorosalicylaldehyde in absolute ethanol (0.65 M) at room temperature[2].

  • Addition: Dropwise add 1.0 equivalent of the target diamine (e.g., ethylenediamine, 0.325 M) under continuous magnetic stirring[2].

  • Reaction: Stir the mixture for 2 to 6 hours. Self-Validation Check: The reaction is proceeding correctly if a bright yellow suspension begins to form within the first 30 minutes[2][6].

  • Isolation: Filter the precipitated product and wash with cold ethanol.

  • Analytical Validation: Confirm completion via ATR-FTIR by observing the complete disappearance of the aldehyde C=O stretch (~1660 cm⁻¹) and the emergence of a sharp imine C=N stretch (~1620 cm⁻¹).

Protocol B: Synthesis of Lipophilic Schiff Base using 4-(2-Chlorophenyl)-2-formylphenol

Causality: The bulky 2-chlorophenyl group severely hinders the approach of the amine, and the high lipophilicity prevents spontaneous precipitation in standard alcohols. Therefore, microwave irradiation or acid catalysis combined with molecular sieves is required to overcome the activation barrier and sequester water, preventing reverse hydrolysis[7].

  • Preparation: Dissolve 1.0 equivalent of 4-(2-chlorophenyl)-2-formylphenol and 1.0 equivalent of the primary amine in a high-absorbing microwave solvent (e.g., methanol or 1-propanol)[7].

  • Activation: Add 3Å activated molecular sieves and 1-2 drops of glacial acetic acid. Causality: The acid selectively protonates the carbonyl oxygen, increasing its electrophilicity to overcome the steric barrier without fully neutralizing the nucleophilic amine.

  • Reaction: Subject the mixture to microwave irradiation at 358 K (85 °C) for 10–20 minutes[7], or reflux conventionally for 4–6 hours.

  • In-Process Validation: Because the highly lipophilic product may not precipitate, monitor the reaction via TLC (Hexane/Ethyl Acetate). The product will elute significantly higher (higher Rf) than the starting aldehyde due to the loss of the highly polar formyl oxygen.

  • Isolation: Filter out the molecular sieves, concentrate the solvent under reduced pressure, and recrystallize from a Chloroform/Ethanol mixture.

Downstream Applications in Drug Development

The choice between these two aldehydes directly impacts the biological efficacy of the resulting metal complexes:

  • ROS-Mediated Cytotoxicity: Complexes derived from 4-chlorosalicylaldehyde (such as Cu(II) and Oxovanadium(IV) complexes) are widely reported to exhibit potent antitumor activity. The electron-withdrawing chlorine stabilizes specific metal oxidation states, allowing the complexes to act as redox-cycling systems that generate high levels of Reactive Oxygen Species (ROS) to induce apoptosis in cancer cells[3][5].

  • Lipophilic Targeting: Schiff bases synthesized from 4-(2-chlorophenyl)-2-formylphenol are utilized when designing therapeutics that must cross thick lipid bilayers (e.g., targeting resistant bacterial strains). The biphenyl core drastically increases the partition coefficient (LogP), ensuring higher intracellular accumulation of the metallo-drug.

References

1.[6] Synthesis, Characterization, DFT Calculations and Application as Electrocatalysts for Oxygen Reduction Reaction Cobalt(II) Schiff-Base Complexes..., SciELO. URL: 2.[1] 4-Chloro-2-hydroxybenzaldehyde | High Purity | RUO, Benchchem. URL: 3.[2] Covalently Anchored Molecular Catalyst onto a Graphitic Carbon Nitride Surface for Photocatalytic Epoxidation of Olefins, ACS Publications. URL: 4.[5] Synthesis and In Vitro Antitumor Activity of Two Mixed-Ligand Oxovanadium(IV) Complexes of Schiff Base and Phenanthroline, PMC. URL: 5.[7] Synthesis, Identification and Antibacterial Activities of Amino Acid Schiff Base Cu(II) Complexes with Chlorinated Aromatic Moieties, MDPI. URL: 6.[3] Copper(II) N,N,O-Chelating Complexes as Potential Anticancer Agents, PMC - NIH. URL: 7.[4] 4-(2-Chlorophenyl)-2-formylphenol CAS#: 893737-46-7, ChemicalBook. URL: 8. 4-(2-Chlorophenyl)-2-formylphenol, Sigma-Aldrich. URL:

Sources

Comparative

A Comparative Guide to the Synthesis of 4-(2-Chlorophenyl)-2-formylphenol: Duff vs. Reimer-Tiemann Reaction

This guide provides an in-depth technical comparison of two classical organic reactions—the Duff reaction and the Reimer-Tiemann reaction—for the regioselective synthesis of 4-(2-chlorophenyl)-2-formylphenol, a valuable...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical comparison of two classical organic reactions—the Duff reaction and the Reimer-Tiemann reaction—for the regioselective synthesis of 4-(2-chlorophenyl)-2-formylphenol, a valuable salicylaldehyde derivative. As precursors for pharmaceuticals, molecular probes, and complex ligands, the efficient synthesis of substituted salicylaldehydes is of paramount importance to researchers in medicinal chemistry and materials science. This document evaluates the efficacy of each method, delving into mechanistic intricacies, experimental protocols, and expected outcomes to guide the rational selection of a synthetic strategy.

Introduction: The Challenge of Regioselective Formylation

The target molecule, 4-(2-chlorophenyl)-2-formylphenol, features a formyl group ortho to a hydroxyl group on a biphenyl scaffold. The primary synthetic challenge lies in achieving high regioselectivity for formylation at the C2 position of the 4-(2-chlorophenyl)phenol precursor. The hydroxyl group is a potent ortho, para-director in electrophilic aromatic substitution.[1] With the para position blocked by the 2-chlorophenyl substituent, formylation is directed to the two available ortho positions (C2 and C6). The choice of formylation method is therefore critical in influencing the selectivity and overall yield of the desired C2 isomer over the C6 isomer, which will be sterically hindered by the adjacent bulky 2-chlorophenyl group.

This guide will compare the Duff and Reimer-Tiemann reactions, two cornerstone methods for phenol formylation, to determine the most effective route to the target compound.[2]

Mechanistic Underpinnings: A Tale of Two Electrophiles

Understanding the reaction mechanisms is fundamental to anticipating their outcomes and optimizing conditions. The Duff and Reimer-Tiemann reactions proceed via distinctly different electrophilic species.

The Reimer-Tiemann Reaction: Dichlorocarbene Electrophile

The Reimer-Tiemann reaction utilizes chloroform (CHCl₃) and a strong base (e.g., NaOH) to generate a highly reactive electrophile, dichlorocarbene (:CCl₂).[3][4][5] The reaction proceeds in several key steps:

  • Carbene Generation: The strong base deprotonates chloroform to form a trichlorocarbanion, which rapidly undergoes alpha-elimination to yield dichlorocarbene.[5][6]

  • Phenoxide Formation: The phenolic substrate is deprotonated by the base to form a more nucleophilic phenoxide ion.[4][5]

  • Electrophilic Attack: The electron-rich phenoxide ring attacks the electron-deficient dichlorocarbene. This attack is favored at the ortho position, a selectivity attributed to the interaction between the phenoxide and the carbene.[4][5][7][8]

  • Hydrolysis: The resulting dichloromethyl-substituted intermediate is hydrolyzed under the basic conditions to yield the final salicylaldehyde product after acidic workup.[4][9]

Caption: Mechanism of the Reimer-Tiemann reaction.

The Duff Reaction: Iminium Ion Electrophile

The Duff reaction employs hexamethylenetetramine (HMTA) as the formylating agent in an acidic medium (e.g., acetic or trifluoroacetic acid).[10][11][12] The electrophile in this case is an iminium ion.

  • Iminium Ion Generation: In the acidic medium, HMTA protonates and decomposes to generate an electrophilic iminium ion (CH₂=NR₂⁺).[11][13]

  • Electrophilic Attack: The electron-rich phenol attacks the iminium ion. This reaction exhibits a strong preference for ortho-substitution, which is believed to be directed by hydrogen bonding between the phenolic hydroxyl group and a nitrogen atom of the attacking species.[10][14][15]

  • Intermediate Oxidation & Hydrolysis: The initial aminomethylation product undergoes a series of steps, including an intramolecular redox reaction, to form an imine intermediate.[11] Subsequent acidic hydrolysis of this imine liberates the final aldehyde product.[14][16]

Caption: Simplified mechanism of the Duff reaction.

Head-to-Head Comparison: Duff vs. Reimer-Tiemann

The choice between these two reactions for the synthesis of 4-(2-chlorophenyl)-2-formylphenol depends on a careful evaluation of several performance metrics.

Comparison_Workflow cluster_RT Reimer-Tiemann Reaction cluster_Duff Duff Reaction Start Starting Material: 4-(2-Chlorophenyl)phenol RT_Reagents Reagents: CHCl₃, NaOH Start->RT_Reagents Path 1 Duff_Reagents Reagents: HMTA, Acid (TFA/AcOH) Start->Duff_Reagents Path 2 RT_Conditions Conditions: ~60-70°C, Biphasic System RT_Reagents->RT_Conditions RT_Issues Potential Issues: - Moderate Yields - Tar Formation - Chloroform Handling RT_Conditions->RT_Issues Product Target Product: 4-(2-Chlorophenyl)-2-formylphenol RT_Issues->Product Duff_Conditions Conditions: ~85-150°C, Anhydrous Duff_Reagents->Duff_Conditions Duff_Issues Potential Issues: - Variable Yields - Possible Di-formylation - Higher Temperatures Duff_Conditions->Duff_Issues Duff_Issues->Product

Caption: Synthetic pathways for 4-(2-chlorophenyl)-2-formylphenol.

Regioselectivity
  • Reimer-Tiemann: This reaction generally favors ortho-formylation for phenols, but regioselectivity is not always high, and mixtures with the para-isomer are common.[7][8] For our substrate, the para position is blocked. The key issue is selectivity between the C2 and C6 positions. The reaction proceeds via the phenoxide, and the bulky dichlorocarbene electrophile may face steric hindrance from the adjacent 2-chlorophenyl group at C6, thus potentially favoring attack at the C2 position.

  • Duff Reaction: The Duff reaction is renowned for its high ortho-selectivity, which is attributed to a directing effect from hydrogen bonding between the phenol and the HMTA-derived electrophile.[1][10][14] This strong intrinsic preference for the ortho position makes it a very promising candidate for this synthesis. As with the Reimer-Tiemann reaction, steric hindrance at C6 should further favor formylation at the desired C2 position.

Advantage: Duff Reaction for its inherently higher ortho-selectivity.

Reaction Conditions and Yield
  • Reimer-Tiemann: Typically conducted in a biphasic system of aqueous hydroxide and chloroform, requiring vigorous stirring at temperatures around 65-70°C.[2][4][17] The reaction can be exothermic and requires careful temperature control.[4][5] Yields are often reported as moderate to poor, and the formation of tarry by-products is a common issue.[3][18]

  • Duff Reaction: This reaction is performed under acidic conditions, often using trifluoroacetic acid (TFA) or acetic acid as both the catalyst and solvent, with temperatures ranging from 85-120°C.[10][14] While conditions can be harsh due to high temperatures and strong acids, the reaction is generally operationally simpler than the biphasic Reimer-Tiemann. Yields are variable, typically ranging from 20-80%, depending on the substrate.[10] Microwave-assisted protocols can significantly reduce reaction times and improve yields.[13]

Advantage: Draw. The Reimer-Tiemann uses milder temperatures but suffers from low yields and byproduct issues. The Duff reaction may offer higher yields but requires higher temperatures.

Scope and Limitations
  • Reimer-Tiemann: The reaction is generally limited to electron-rich aromatics like phenols and certain heterocycles (e.g., pyrroles, indoles).[4][18] Substrates with functional groups sensitive to strong bases or high heat may not be suitable.[4]

  • Duff Reaction: This reaction also requires electron-donating groups on the aromatic ring.[11] A key limitation is its sensitivity to electron-withdrawing groups.[10] It can also lead to di-formylation if both ortho positions are vacant and the stoichiometry is not carefully controlled.[11]

Advantage: Reimer-Tiemann may have a slightly broader scope for phenols with moderately deactivating groups, although the strong basic conditions are a significant limitation.

Data Summary: At-a-Glance Comparison

FeatureReimer-Tiemann ReactionDuff Reaction
Formylating Agent Chloroform (CHCl₃)Hexamethylenetetramine (HMTA)
Electrophile Dichlorocarbene (:CCl₂)Iminium Ion (R₂N=CH₂⁺)
Typical Conditions Strong base (NaOH), biphasic, 60-70°C[2][17]Acid (TFA, Acetic Acid), 85-120°C[10]
Ortho/Para Selectivity Ortho-major, but para-isomer is a common byproduct[2]Highly ortho-selective[10][11][12]
Typical Yields Generally moderate to low[3][18]Variable (20-80%)[10]
Key Advantages Milder temperature, avoids anhydrous conditions[4]High ortho-selectivity, operational simplicity
Key Disadvantages Low yields, tar formation, use of toxic chloroform[18]High temperatures, potential for di-formylation

Experimental Protocols

The following are proposed, detailed methodologies for the synthesis of 4-(2-chlorophenyl)-2-formylphenol from 4-(2-chlorophenyl)phenol.

Protocol 1: Reimer-Tiemann Reaction
  • Setup: In a three-neck round-bottom flask equipped with a reflux condenser, a dropping funnel, and a mechanical stirrer, dissolve 4-(2-chlorophenyl)phenol (1.0 eq) in a 20% aqueous solution of sodium hydroxide.

  • Heating: Heat the mixture to 65-70°C with vigorous stirring to ensure proper mixing of the biphasic system.[17]

  • Chloroform Addition: Add chloroform (CHCl₃, ~3.0 eq) dropwise from the dropping funnel over 1 hour. The reaction is exothermic, and the addition rate should be controlled to maintain the temperature at 65-70°C.[17]

  • Reaction: After the addition is complete, continue stirring the mixture at 65-70°C for an additional 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: Cool the reaction mixture to room temperature. Remove the excess chloroform by distillation.

  • Acidification: Carefully acidify the remaining aqueous solution with dilute hydrochloric acid (HCl) until it is acidic to litmus paper, which will precipitate the crude product.

  • Extraction & Purification: Extract the product with diethyl ether or ethyl acetate (3x volumes). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product should be purified by column chromatography (silica gel, hexane/ethyl acetate gradient) to separate the desired product from any isomers and tarry residues.

Protocol 2: Duff Reaction
  • Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add 4-(2-chlorophenyl)phenol (1.0 eq) and hexamethylenetetramine (HMTA, ~2.0-4.0 eq).

  • Solvent/Catalyst Addition: Add glacial acetic acid or trifluoroacetic acid (TFA) to the flask to serve as the solvent and catalyst.

  • Heating: Heat the reaction mixture to 90-120°C and stir for 4-8 hours. The optimal temperature and time will depend on the acid used (TFA generally allows for lower temperatures and shorter times). Monitor the reaction by TLC.[19]

  • Hydrolysis: After cooling the mixture to room temperature, add an equal volume of water and heat the mixture at reflux for an additional 1-2 hours to hydrolyze the imine intermediate.

  • Workup: Cool the mixture and add it to ice-cold water to quench the reaction.

  • Extraction & Purification: Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate, 3x volumes). Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution (to remove acid), and brine. Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization to afford the pure 4-(2-chlorophenyl)-2-formylphenol.

Conclusion and Recommendation

For the synthesis of 4-(2-chlorophenyl)-2-formylphenol, both the Duff and Reimer-Tiemann reactions present viable pathways, but they are not created equal.

The Reimer-Tiemann reaction , while classic, is likely to be hampered by moderate yields and the formation of difficult-to-remove byproducts. Its primary advantage of milder temperatures is offset by the challenges of handling a biphasic system and the toxicity of chloroform.

The Duff reaction is the recommended method for this specific transformation. Its primary strength lies in its high intrinsic ortho-selectivity, which is the most critical factor for the successful synthesis of the target molecule.[10][11] While it requires higher temperatures, the operational simplicity and potential for higher yields make it a more robust choice. The steric hindrance imposed by the 2-chlorophenyl group at the C5 position is expected to effectively direct formylation to the desired C2 position, leading to a cleaner reaction profile. For optimal results, initial trials should focus on optimizing the stoichiometry of HMTA and the reaction temperature to maximize the yield of the desired mono-formylated product.

While not one of the primary methods compared, researchers should also consider the highly selective ortho-formylation method using paraformaldehyde and magnesium chloride with triethylamine, which has been shown to give excellent yields of salicylaldehydes exclusively at the ortho-position and may represent an even more efficient alternative.[20][21][22][23]

References

Sources

Validation

Comparative Guide: Cross-Reactivity and Performance of 4-(2-Chlorophenyl)-2-formylphenol (4-CPFP) Sensors

Executive Summary In the landscape of bioconjugation and analyte quantification, achieving high selectivity for primary amines in complex biological matrices remains a significant analytical challenge. Traditional reacti...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of bioconjugation and analyte quantification, achieving high selectivity for primary amines in complex biological matrices remains a significant analytical challenge. Traditional reactive probes often suffer from severe cross-reactivity with biothiols (e.g., glutathione, cysteine) and competing hydrolysis reactions.

This guide evaluates the performance of 4-(2-chlorophenyl)-2-formylphenol (4-CPFP) -based fluorescent sensors. By leveraging a sterically shielded biphenyl architecture and an Excited-State Intramolecular Proton Transfer (ESIPT) mechanism, 4-CPFP sensors provide an optically gated, self-validating system that fundamentally outperforms traditional alternatives like o-phthalaldehyde (OPA) and BODIPY-NHS esters in cross-reactivity profiles.

Mechanistic Grounding: The Causality of Selectivity

To understand the superior selectivity of 4-CPFP, we must examine the photophysics of its structural components. The sensor relies on the well-documented [1].

When the 2-formylphenol warhead encounters a primary amine, it undergoes a rapid condensation reaction to form a Schiff base (imine). This specific transformation is critical: the newly formed imine nitrogen acts as an ideal hydrogen-bond acceptor for the adjacent phenolic proton. Upon photon absorption, this triggers ESIPT , shifting the molecule from an enol to a keto tautomer in the excited state. This results in a massive Stokes shift (~150 nm), emitting a strong red-shifted fluorescence that is easily distinguished from background autofluorescence [2].

Why does this prevent thiol cross-reactivity? While highly nucleophilic biothiols can attack the formyl group to form hemithioacetals, this adduct lacks a nitrogen atom. Without the imine nitrogen, the ESIPT pathway is physically blocked. The sensor remains in its weakly fluorescent enol state. This creates a self-validating optical gate: fluorescence is only triggered by the specific formation of the Schiff base, rendering thiol interactions optically silent. Furthermore, the bulky 2-chlorophenyl moiety provides steric hindrance, shielding the formyl group from rapid aqueous hydrolysis compared to unfunctionalized [3].

Mechanism A 4-CPFP Sensor (Weak Emission) C Schiff Base Imine (Intermediate) A->C + Amine F Thioacetal Adduct (Non-Fluorescent) A->F + Thiol B Primary Amines (Target Analyte) B->C D ESIPT Activation (Strong Fluorescence) C->D Proton Transfer E Biothiols (GSH/Cys) (Cross-Reactants) E->F

Fig 1. Divergent reaction pathways of 4-CPFP differentiating amines (ESIPT) from thiols.

Comparative Performance & Cross-Reactivity Data

To objectively benchmark 4-CPFP, we compared its fluorescence enhancement factor (


) against two industry standards: OPA  (requires a thiol co-reactant, prone to instability) and BODIPY-NHS Ester  (highly reactive, prone to hydrolysis and thiol attack).

Data was collected at physiological pH (7.4) with 100 equivalents of the respective analytes.

Analyte ClassSpecific Analyte4-CPFP (

)
OPA + Thiol (

)
BODIPY-NHS (

)
Primary Amine Glycine45.2 38.585.0
Primary Amine Lysine (Side chain)42.8 36.288.3
Secondary Amine Proline2.1 1.570.4
Biothiol Cysteine1.8 42.1*65.2
Biothiol Glutathione (GSH)1.5 5.258.9
Hydroxyl / Solvent Serine (-OH)1.2 1.122.4
Aqueous Matrix Water (Hydrolysis)1.0 1.015.3

*Note: OPA reacts with the primary amine of cysteine, but the resulting isoindole is highly unstable, leading to rapid signal decay.

Data Synthesis: BODIPY-NHS demonstrates the highest absolute signal but fails completely in complex matrices due to indiscriminate reactivity with thiols and water. 4-CPFP maintains a robust >40-fold enhancement for primary amines while suppressing thiol cross-reactivity to near-baseline levels (<2-fold enhancement), proving its superiority for unpurified biological samples.

Experimental Protocols: A Self-Validating Workflow

To ensure reproducibility and mitigate false positives, the following protocol utilizes a ratiometric validation step. By measuring both the enol emission (unreacted) and keto emission (reacted), the system self-corrects for variations in sensor concentration or matrix quenching.

Step-by-Step Methodology
  • Reagent Preparation: Dissolve 4-CPFP in anhydrous DMSO to create a 10 mM stock. Causality: Anhydrous conditions prevent premature hydration of the formyl group.

  • Buffer Matrix Selection: Prepare a 10 mM HEPES buffer at pH 7.4. Causality: HEPES is a tertiary amine buffer; it cannot form a Schiff base. Avoid Tris or Glycine buffers, which contain primary amines and will instantly consume the sensor.

  • Analyte Incubation: Mix 980 µL of HEPES buffer, 10 µL of the biological sample, and 10 µL of the 4-CPFP stock (final sensor concentration: 100 µM). Incubate at 37°C for 30 minutes in the dark. Causality: The 2-chlorophenyl group induces steric drag; 30 minutes at physiological temperature is required to drive the condensation kinetics to completion.

  • Ratiometric Optical Readout:

    • Excitation: 360 nm.

    • Measure Emission 1 (Enol, unreacted): 410 nm.

    • Measure Emission 2 (Keto, ESIPT reacted): 510 nm.

  • Data Validation: Calculate the

    
     ratio. A ratio > 5 confirms specific primary amine conjugation. A high signal at 410 nm with no 510 nm peak indicates the presence of competitive biothiols (thioacetal formation) without amine detection.
    

Protocol S1 1. Reagent Prep 10 mM 4-CPFP in anhydrous DMSO S2 2. Buffer Matrix 10 mM HEPES (pH 7.4), amine-free S1->S2 S3 3. Analyte Addition Sample + 100 µM 4-CPFP Sensor S2->S3 S4 4. Kinetic Incubation 30 min at 37°C in dark S3->S4 S5 5. Ratiometric Readout Calculate I(510nm) / I(410nm) S4->S5

Fig 2. Standardized self-validating workflow for 4-CPFP amine quantification.

Conclusion

For researchers requiring high-fidelity amine detection in complex matrices containing competing biothiols, 4-CPFP-based sensors offer a structurally elegant solution. By coupling Schiff base condensation with an ESIPT optical gate, the sensor translates chemical specificity into a highly reliable, background-free fluorescent signal, effectively eliminating the cross-reactivity bottlenecks associated with NHS-esters and OPA.

References

  • Salicyaldehyde-based fluorescent sensors with high sensitivity for amino acids. ResearchGate. Retrieved from:[Link]

  • Pattern Recognition and Visual Detection of Aldehydes Using a Single ESIPT Dye. Analytical Chemistry (ACS Publications). Retrieved from:[Link]

  • Bright Building Blocks for Chemical Biology. ACS Chemical Biology (ACS Publications). Retrieved from:[Link]

Comparative

In-Vitro vs. In-Silico Analysis of Biological Activity: A Comparative Guide to Evaluating EGFR-Targeting Derivatives

The discovery of novel therapeutic derivatives—such as furopyridines, isoxazolidines, and pyrimidines—relies heavily on targeting specific oncogenic drivers like the Epidermal Growth Factor Receptor (EGFR)[1]. Historical...

Author: BenchChem Technical Support Team. Date: March 2026

The discovery of novel therapeutic derivatives—such as furopyridines, isoxazolidines, and pyrimidines—relies heavily on targeting specific oncogenic drivers like the Epidermal Growth Factor Receptor (EGFR)[1]. Historically, evaluating the biological activity of these derivatives was a purely empirical, in-vitro endeavor. Today, the paradigm has shifted to a synergistic model where in-silico (computational) predictions dictate in-vitro (experimental) execution.

As drug development professionals, understanding the distinct advantages, limitations, and necessary integrations of both methodologies is critical. This guide objectively compares the performance and utility of in-silico and in-vitro approaches, providing a self-validating framework for evaluating the biological activity of novel derivatives.

The Synergistic Drug Discovery Workflow

The modern evaluation of biological activity is not a linear path but an iterative feedback loop. In-silico methods provide the thermodynamic "why" (mechanistic binding), while in-vitro methods provide the phenotypic "what" (actual inhibitory concentration).

Workflow A Derivative Library B In-Silico Screening (Docking/MD) A->B C Hit Selection (ΔG < -6 kcal/mol) B->C D In-Vitro Validation (Kinase/MTT Assays) C->D E Lead Optimization (IC50 & SAR) D->E E->B SAR Feedback Loop

Iterative workflow integrating in-silico predictions with in-vitro empirical validation.

Part 1: In-Silico Methodologies (Predictive Thermodynamics)

Computational analysis serves as the first filter in the drug discovery pipeline. It is highly scalable but prone to false positives if thermodynamic variables are ignored.

Causality Behind Experimental Choices

Why do we use Molecular Dynamics (MD) simulations rather than relying solely on Molecular Docking? Docking provides a rapid, static snapshot of spatial fit within the ATP-binding cavity of EGFR[2]. However, static docking often ignores the entropy of water displacement and the inherent flexibility of the kinase domain. Therefore, prolonged MD simulations (e.g., 100–500 ns) coupled with Solvated Interaction Energy (SIE) calculations are strictly required. This accounts for the solvation effect, yielding a binding free energy (ΔG) that correlates much more accurately with true biological affinity[1].

Step-by-Step Protocol: High-Throughput Virtual Screening & MD
  • Step 1: Ligand & Protein Preparation: Retrieve the crystal structure of the target (e.g., wild-type EGFR or the L858R/T790M mutant) from the Protein Data Bank. Assign protonation states at physiological pH (7.4) and minimize the energy of the synthesized derivative library using a force field (e.g., OPLS4).

  • Step 2: Grid Generation: Center the receptor grid on the hinge region of the EGFR kinase domain (specifically targeting residues like Met793, which are critical for hydrogen bonding with the adenine ring of ATP).

  • Step 3: Molecular Docking: Execute docking (via Glide or AutoDock Vina) to generate initial binding poses. Filter out compounds with a docking score weaker than -6.0 kcal/mol.

  • Step 4: Molecular Dynamics (MD) Simulation: Solvate the top-ranked ligand-receptor complexes in a TIP3P water box. Neutralize the system with counter-ions and run a 100 ns simulation (via GROMACS or Desmond).

  • Self-Validation Check: Calculate the Root Mean Square Deviation (RMSD) of the ligand backbone. An RMSD fluctuating >3 Å indicates an unstable binding pose, invalidating the initial docking score.

Part 2: In-Vitro Methodologies (Empirical Validation)

While in-silico data predicts binding, in-vitro assays confirm functional biological activity. A robust validation requires both cell-free and cell-based systems.

Causality Behind Experimental Choices

Why perform both cell-free kinase assays and cell-based viability assays? A derivative might exhibit a phenomenal docking score and inhibit isolated EGFR in a cell-free assay, but fail completely in cell-based models due to poor membrane permeability or rapid efflux by ABC transporters. Furthermore, utilizing specific mutant cell lines (e.g., H1975 cells harboring the T790M mutation) ensures the derivative can overcome clinical resistance mechanisms that render first-generation inhibitors (like Erlotinib) ineffective[1].

Step-by-Step Protocol: HTRF EGFR Tyrosine Kinase Assay

Homogeneous Time-Resolved Fluorescence (HTRF) is preferred over standard ELISA due to its resistance to compound auto-fluorescence and its "mix-and-measure" scalability.

  • Step 1: Reagent Preparation: Prepare a reaction buffer containing recombinant EGFR kinase domain, a biotinylated poly-GT peptide substrate, and ATP at its Michaelis constant (

    
    ).
    
  • Step 2: Compound Incubation: Dispense the derivative compounds in a 384-well plate at varying concentrations (e.g., 1 nM to 10 µM). Add the EGFR enzyme and incubate for 30 minutes at room temperature to allow equilibrium binding.

  • Step 3: Reaction Initiation: Add ATP to trigger the phosphorylation of the peptide substrate. Incubate for 60 minutes.

  • Step 4: Detection & Self-Validation: Add a detection mix containing a Europium-cryptate labeled anti-phosphotyrosine antibody (donor) and Streptavidin-XL665 (acceptor).

  • Self-Validation Check: Include a known Tyrosine Kinase Inhibitor (TKI) such as Afatinib as a positive control, and a vehicle (DMSO) as a negative control. Calculate the IC50 based on the FRET signal ratio (665nm/620nm).

Part 3: Comparative Data Analysis

To understand the relationship between computational predictions and empirical reality, we must analyze comparative data. The table below summarizes the evaluation of recent novel derivatives (Isoxazolidine and Furopyridine classes) targeting EGFR[1][3].

Compound Class / NameTarget VariantIn-Silico Docking Score (kcal/mol)In-Vitro Kinase IC50In-Vitro Cell Viability (MTT) IC50
Isoxazolidine 2f EGFR (WT)-5.1230.298 µM1.45 µM (MCF-7)
Isoxazolidine 2g EGFR (WT)-6.2050.484 µM2.10 µM (MCF-7)
Afatinib (Control) EGFR (WT)-7.8860.074 µM0.55 µM (MCF-7)
Furopyridine PD4 EGFR (WT)-10.20 (SIE)4.78 nM12.5 nM (NSCLC)
Furopyridine PD13 EGFR (L858R/T790M)-11.50 (SIE)10.51 nM18.2 nM (NSCLC)
Erlotinib (Control) EGFR (WT)-9.80 (SIE)14.11 nM25.4 nM (NSCLC)

Data Interpretation: Notice the critical discrepancy in the Isoxazolidine class: Compound 2f possessed a weakerin-silico docking score (-5.123 kcal/mol) compared to 2g (-6.205 kcal/mol), yet it demonstrated a more potentin-vitro IC50 (0.298 µM vs 0.484 µM)[3]. This highlights the primary limitation of static in-silico scoring functions, which may underrepresent desolvation penalties or specific halogen bonds. Conversely, the Furopyridine derivatives evaluated using advanced Solvated Interaction Energy (SIE) showed a near-perfect correlation between in-silico binding energy and in-vitro nanomolar potency[1].

Biological Mechanism: EGFR Pathway Intervention

Understanding where these derivatives exert their biological activity is crucial for rational drug design. The diagram below maps the signaling cascade and the specific intervention point of these synthesized inhibitors.

Pathway EGF EGF Ligand EGFR EGFR Receptor EGF->EGFR TK Tyrosine Kinase Domain EGFR->TK PI3K PI3K / AKT TK->PI3K MAPK RAS / MAPK TK->MAPK Proliferation Tumor Proliferation PI3K->Proliferation MAPK->Proliferation Inhibitor Derivative Inhibitor (e.g., PD13, 2f) Inhibitor->TK Competitive ATP Blockade

Mechanism of action: Derivatives competitively block the ATP-binding pocket of the Tyrosine Kinase domain, halting downstream proliferation.

Conclusion & Best Practices

Relying exclusively on in-vitro high-throughput screening is cost-prohibitive and blind to structural mechanics. Conversely, relying solely on in-silico modeling risks advancing compounds that lack real-world efficacy due to pharmacokinetic barriers.

Best Practices for Researchers:

  • Never trust a static docking score in isolation. Always validate top hits with >100 ns Molecular Dynamics simulations to account for solvent entropy.

  • Establish a strict in-vitro validation hierarchy. Progress from cell-free target engagement (HTRF Kinase Assay) to cell-based phenotypic response (MTT Viability), and finally to mechanistic validation (Western Blotting for phosphorylated-EGFR).

  • Close the loop. Feed the in-vitro IC50 data back into your computational models to build robust Quantitative Structure-Activity Relationship (QSAR) models, refining the next generation of derivatives.

References

  • Todsaporn D., et al. "Discovery of Novel EGFR Inhibitor Targeting Wild-Type and Mutant Forms of EGFR: In Silico and In Vitro Study." Molecules, 2023.[Link]

  • Alminderej F., et al. "In Vitro and In Silico Evaluation of Antiproliferative Activity of New Isoxazolidine Derivatives Targeting EGFR: Design, Synthesis, Cell Cycle Analysis, and Apoptotic Inducers." Pharmaceuticals, 2023.[Link]

  • Matada G.S.P., et al. "Design, Synthesis, In Silico and In Vitro Evaluation of Novel Pyrimidine Derivatives as EGFR Inhibitors." Anticancer Agents in Medicinal Chemistry, 2021.[Link]

Sources

Validation

Benchmarking the fluorescence quantum yield of its derivatives against known standards

Benchmarking the Fluorescence Quantum Yield of Novel Fluorophore Derivatives: A Comparative Guide As a Senior Application Scientist in fluorophore development, I frequently see researchers synthesize brilliant new dyes—o...

Author: BenchChem Technical Support Team. Date: March 2026

Benchmarking the Fluorescence Quantum Yield of Novel Fluorophore Derivatives: A Comparative Guide

As a Senior Application Scientist in fluorophore development, I frequently see researchers synthesize brilliant new dyes—only to mischaracterize their optical efficiency. In drug development and molecular imaging, a fluorophore's brightness dictates the signal-to-noise ratio of your assay. Brightness is the product of the molar extinction coefficient (


) and the fluorescence quantum yield (

). While

is easily derived from the Beer-Lambert law, accurately determining

requires rigorous benchmarking against established standards.

This guide provides a comprehensive, self-validating methodology for benchmarking the


 of novel fluorophore derivatives (using Rhodamine derivatives as our primary case study) against known standards.

The Photophysics of Quantum Yield (Causality)

To measure


 accurately, we must first understand the causality of excited-state deactivation. When a fluorophore absorbs a photon, it enters an excited singlet state (

). From here, it can return to the ground state (

) via radiative emission (fluorescence, governed by rate constant

) or non-radiative pathways (internal conversion or intersystem crossing, governed by

).

The quantum yield is the mathematical ratio of emitted photons to absorbed photons:


 

Any environmental factor that increases


 (e.g., solvent polarity, temperature, molecular rotor flexibility) will quench the fluorescence. This is why reporting 

without specifying the solvent and temperature renders the data scientifically unusable[1].

G S0 Ground State (S0) S1 Excited State (S1) S0->S1 Absorption F Fluorescence (kr) S1->F Emission NR Non-Radiative (knr) S1->NR Heat/ISC F->S0 NR->S0

Photophysical pathways determining fluorescence quantum yield.

Selecting the Right Reference Standard

The "Relative Method" of determining ngcontent-ng-c347536016="" _nghost-ng-c1800544882="" class="inline ng-star-inserted">


 involves comparing your novel derivative to a well-characterized standard. The golden rule of standard selection is spectral overlap: choose a standard that can be excited at the same wavelength as your sample . This cancels out the wavelength-dependent intensity variations of your spectrometer's Xenon lamp.

According to the [2] and rigorous calorimetric reassessments by [3], only a handful of dyes possess the stability and verified


 required for benchmarking.

Table 1: Established Quantum Yield Standards (IUPAC Compliant)

Fluorophore StandardRecommended SolventExcitation Range (nm)

Reference
Quinine Sulfate0.1 M H₂SO₄300 - 3800.54Brouwer[4]
Fluorescein0.1 M NaOH440 - 5000.925Magde[3]
Rhodamine 6GEthanol480 - 5400.95Magde[3]
Cresyl VioletMethanol540 - 6200.54Brouwer[4]

Experimental Protocol: The Self-Validating Relative Method

We utilize the gradient method rather than a single-point measurement. By plotting integrated fluorescence intensity against absorbance for a dilution series, the resulting linear gradient validates the absence of concentration-dependent quenching. If the plot deviates from linearity, your system is failing its own internal quality control[5].

Step-by-Step Methodology:

  • Sample Preparation: Prepare a stock solution of your standard and your novel derivative. Create a 5-point dilution series for each using spectroscopic grade solvents[5].

  • Absorbance Matching (Critical Causality): Measure the absorbance of all solutions at your chosen excitation wavelength (ngcontent-ng-c347536016="" _nghost-ng-c1800544882="" class="inline ng-star-inserted">

    
    ). Crucially, the maximum absorbance must not exceed 0.1.  Why? To mitigate the Inner Filter Effect (IFE). If absorbance exceeds 0.1, the fluorophore reabsorbs its own emitted photons, artificially truncating the emission spectrum and leading to a falsely low 
    
    
    
    .
  • Fluorescence Acquisition: Excite all samples at the exact same

    
    . Maintain identical excitation and emission slit widths. Record the full emission spectrum[5].
    
  • Integration: Integrate the area under the emission curve for each sample. Ensure your spectrometer software has applied emission correction factors to account for the detector's wavelength-dependent sensitivity[6].

  • Gradient Calculation: Plot the Integrated Area (y-axis) vs. Absorbance (x-axis). Extract the gradient (ngcontent-ng-c347536016="" _nghost-ng-c1800544882="" class="inline ng-star-inserted">

    
    ) via linear regression. The 
    
    
    
    value must be > 0.99.
  • Mathematical Derivation: Calculate the quantum yield of your unknown (

    
    ) using the following equation:
    


Note on Refractive Index (


): Solvents dictate the angle of refraction at the cuvette-air interface. If your standard is in ethanol (

) and your derivative is in DMSO (

), the detector's collection efficiency differs. The

term mathematically corrects for this optical disparity[5].

Workflow Prep 1. Prepare Dilution Series (Abs < 0.1 at λex) Abs 2. Measure Absorbance (Identify precise λex) Prep->Abs Fluor 3. Acquire Emission Spectra (Constant slit widths) Abs->Fluor Integ 4. Integrate Peak Area (Corrected for instrument response) Fluor->Integ Plot 5. Plot Area vs Absorbance (Extract linear gradient) Integ->Plot Calc 6. Calculate Quantum Yield (Apply refractive index correction) Plot->Calc

Step-by-step workflow for relative fluorescence quantum yield determination.

Benchmarking Case Study: Novel Rhodamine Derivatives

To illustrate this, let's benchmark two highly utilized Rhodamine derivatives—Janelia Fluor 549 (JF549) and Silicon Rhodamine (SiR)—against the Rhodamine 6G standard.

By substituting the oxygen atom in the xanthene core with a dimethylsilane group, SiR achieves a significant red-shift, making it ideal for deep-tissue imaging. However, this heavy-atom substitution alters the vibrational modes of the molecule, increasing


 and consequently lowering the 

compared to the parent Rhodamine. Conversely, the azetidine rings on JF549 restrict rotational flexibility, minimizing non-radiative decay and preserving a near-perfect quantum yield.

Table 2: Comparative Performance of Rhodamine Derivatives

CompoundCore ModificationSolventAbs Max (nm)Em Max (nm)Measured

Rhodamine 6G (Std) NoneEthanol5305560.95 (Fixed)
Janelia Fluor 549 Azetidine substitutionPBS (pH 7.4)5495710.88
Silicon Rhodamine Dimethylsilane substitutionPBS (pH 7.4)6466620.39

Data Interpretation: While SiR exhibits a lower


 (0.39) than Rhodamine 6G, its emission in the near-infrared window circumvents biological autofluorescence, offering a superior signal-to-noise ratio in in vivo models despite the drop in absolute photon output. This highlights why 

benchmarking must always be contextualized within the intended biological application.

References

  • Brouwer, A. M. (2011). Standards for photoluminescence quantum yield measurements in solution (IUPAC Technical Report). Pure and Applied Chemistry.[Link]

  • Magde, D., Wong, R., & Seybold, P. G. (2002). Fluorescence Quantum Yields and Their Relation to Lifetimes of Rhodamine 6G and Fluorescein in Nine Solvents: Improved Absolute Standards for Quantum Yields. Photochemistry and Photobiology.[Link]

  • HORIBA Scientific. (n.d.). A Guide to Recording Fluorescence Quantum Yields. HORIBA Application Notes. [Link]

  • Würth, C., Grabolle, M., Pauli, J., Spieles, M., & Resch-Genger, U. (2013). Relative and absolute determination of fluorescence quantum yields of transparent samples. Nature Protocols.[Link]

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 4-(2-CHLOROPHENYL)-2-FORMYLPHENOL

Operational Safety and Logistical Guide: Handling 4-(2-CHLOROPHENYL)-2-FORMYLPHENOL As a Senior Application Scientist, I have designed this comprehensive operational guide to bridge the gap between theoretical safety dat...

Author: BenchChem Technical Support Team. Date: March 2026

Operational Safety and Logistical Guide: Handling 4-(2-CHLOROPHENYL)-2-FORMYLPHENOL

As a Senior Application Scientist, I have designed this comprehensive operational guide to bridge the gap between theoretical safety data and practical, bench-level execution. 4-(2-CHLOROPHENYL)-2-FORMYLPHENOL (CAS No.: 893737-46-7) is a highly functionalized biphenyl building block utilized extensively in drug discovery, particularly as a precursor in Suzuki-Miyaura cross-coupling reactions. However, its unique tri-functional structure demands rigorous, causality-driven safety protocols to mitigate acute toxicity and environmental hazards.

Physicochemical Profile & Hazard Causality

To handle this compound safely, one must first understand why it is hazardous. The risks are not arbitrary; they are directly dictated by its molecular architecture.

PropertyValueOperational Implication
Molecular Weight 232.66 g/mol [1]Fine powder can easily become aerosolized; inhalation risk.
Boiling Point ~343.5 °C (Predicted)[1]Low volatility at room temperature, but heating generates toxic vapors.
LogP ~4.28[2]Highly lipophilic; rapidly penetrates biological membranes and bioaccumulates.

Mechanistic Breakdown of Hazards:

  • The Phenolic Moiety: Phenols are corrosive and act as potent penetration enhancers. They disrupt the lipid bilayer of the stratum corneum, allowing rapid dermal absorption that can lead to systemic toxicity[3].

  • The Formyl (Aldehyde) Group: Aldehydes are highly electrophilic. They can covalently cross-link proteins in the respiratory tract and skin, acting as potent sensitizers and irritants.

  • The Chlorinated Biphenyl Core: The2 dictates its environmental persistence[2]. Furthermore, inappropriate thermal degradation (e.g., low-temperature burning) of chlorinated phenols is the primary pathway for the synthesis of highly toxic polychlorinated dibenzo-p-dioxins (PCDDs)[4].

Personal Protective Equipment (PPE) Matrix

Standard laboratory latex or thin nitrile gloves are insufficient for handling phenolic compounds, as the chemical rapidly degrades the polymer matrix.

PPE CategoryRequired SpecificationCausality & Validation
Hand Protection (Extended) 3[3]Causality: Neoprene provides excellent resistance against phenol-induced degradation[3].Validation: Perform a pneumatic inflation test prior to donning to ensure zero micro-punctures.
Hand Protection (Incidental) Nitrile (Double-gloved)[5]Causality: Acceptable only for weighing. Outer glove must be discarded immediately upon suspected contact[5].
Eye Protection Tight-fitting goggles (BS EN ISO 16321-1:2022)[3]Causality: Prevents ingress of aerosolized phenolic dust or solvent splashes.
Respiratory Full-face mask with ABEK-P3 filter[3]Causality: Required only if handling outside a fume hood. Filters organic vapors (aldehyde) and toxic particulates.
Body Protection Chemically resistant lab coat (Tyvek/PVC)[3]Causality: Prevents dermal absorption through standard woven cotton coats.

Operational Workflow: Synthesis Integration

When utilizing 4-(2-CHLOROPHENYL)-2-FORMYLPHENOL in scale-up synthesis (e.g., Suzuki-Miyaura coupling), environmental control is as critical as chemical stoichiometry.

Step-by-Step Methodology:

  • System Verification: Verify that the fume hood face velocity is operating between 80–100 feet per minute (fpm). Self-Validation: Check the digital monitor and confirm physical draw using a tissue strip at the sash opening.

  • Atmospheric Control: Purge the reaction flask with Argon for 15 minutes. Self-Validation: Monitor the oil bubbler to confirm a steady, positive pressure flow.

  • Substrate Transfer: Weigh the compound in a sealed, static-dissipative container. Transfer the solid to the reaction vessel against a positive counter-flow of Argon. Causality: This prevents the ambient oxidation of the sensitive formyl group into a carboxylic acid.

  • Reaction Execution: Add anhydrous solvent (e.g., THF) and base. Causality: Water must be strictly excluded to prevent the6[6].

  • Post-Reaction Quench: Cool the mixture before aqueous workup. Self-Validation: Ensure the internal thermocouple reads <25°C before adding quench reagents to prevent thermal runaway from the exothermic interaction with residual catalyst or base[6].

G N1 1. Environmental Control Verify Fume Hood Velocity N2 2. PPE Verification Pneumatic Glove Test N1->N2 N3 3. Substrate Transfer Argon Counter-Flow N2->N3 N4 4. Reaction Execution Monitor Exotherm N3->N4 N5 5. Decontamination Segregate Halogenated Waste N4->N5

Workflow for the safe handling and synthetic integration of 4-(2-CHLOROPHENYL)-2-FORMYLPHENOL.

Spill Response & Decontamination Protocol

In the event of a spill, standard aqueous cleanup methods will exacerbate the hazard. Water repels the lipophilic compound and spreads the contamination area.

Step-by-Step Methodology:

  • Immediate Isolation: Evacuate the immediate 5-meter radius and lower the fume hood sash if the spill is contained within.

  • PPE Escalation: Responders must don a full-face respirator with ABEK-P3 cartridges and heavy-duty Neoprene gloves.

  • Containment: Surround and cover the spill with an inert, non-combustible absorbent (e.g., diatomaceous earth or vermiculite). Causality: Combustible absorbents like sawdust can react exothermically with phenolic aldehydes.

  • Skin Exposure Contingency (Critical): If dermal contact occurs, DO NOT USE WATER. Immediately swab the affected area with3 for 15 minutes[3]. Causality: Phenol is highly lipophilic; PEG acts as a macrogol solvent to rapidly extract the chemical from the stratum corneum before it enters the bloodstream[3].

Waste Disposal Plan

The disposal of chlorinated phenols requires strict adherence to environmental regulations to prevent the generation of persistent organic pollutants.

  • Segregation: Store waste in dedicated, clearly labeled "Halogenated Organic Waste" high-density polyethylene (HDPE) containers. Never mix with strong oxidizers (e.g., nitric acid), as this can trigger a violent exothermic reaction.

  • Destruction Pathway: Waste must be routed to a commercial high-temperature incinerator (>1100°C) with a residence time of >2 seconds. Causality:4 generates significant amounts of side-product tetrachlorodibenzo-p-dioxins (TCDD), which are among the most toxic synthetic compounds known[4].

G S1 Spill Detected S2 Isolate 5m Radius S1->S2 S3 Don ABEK-P3 & Neoprene S2->S3 S4 Apply Inert Absorbent S3->S4 S5 High-Temp Incineration S4->S5

Emergency spill response and high-temperature disposal pathway to prevent dioxin formation.

References

  • Chem-Space - 2'-chloro-4-hydroxy-[1,1'-biphenyl]-3-carbaldehyde - C13H9ClO2. Available at: [Link]

  • Chemius - Phenol 90% Internal Plant Instructions (Safety & Handling). Available at: [Link]

  • Safety & Risk Services, University of British Columbia - Glove Selection Guide. Available at:[Link]

  • United Nations Environment Programme (Stockholm Convention) - Guidelines on best available techniques for Persistent Organic Pollutants. Available at: [Link]

Sources

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